(S)-Methyl piperidine-3-carboxylate hydrochloride
描述
属性
IUPAC Name |
methyl (3S)-piperidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)6-3-2-4-8-5-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQZKNAQDKIGGZ-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80720996 | |
| Record name | Methyl (3S)-piperidine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80720996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164323-84-6 | |
| Record name | Methyl (3S)-piperidine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80720996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl (3S)-piperidine-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: (S)-Methyl Piperidine-3-Carboxylate Hydrochloride (CAS 164323-84-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Methyl piperidine-3-carboxylate hydrochloride, with a CAS number of 164323-84-6, is a chiral piperidine derivative that serves as a crucial building block in the field of medicinal chemistry.[1] Its stereospecific nature makes it a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of anticonvulsants and enzyme inhibitors.[1] This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and its role in the development of targeted therapeutics, with a focus on its application in the modulation of the GABAergic and c-Met signaling pathways.
Chemical Structure and Properties
This compound is the hydrochloride salt of the (S)-enantiomer of methyl piperidine-3-carboxylate. The presence of the chiral center at the C3 position of the piperidine ring is a key feature, influencing its interaction with biological targets.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its related free base and acid forms is presented in the table below. The hydrochloride salt form generally enhances the compound's solubility and bioavailability.[1]
| Property | Value | Source |
| CAS Number | 164323-84-6 | [1] |
| Molecular Formula | C₇H₁₄ClNO₂ | [1] |
| Molecular Weight | 179.64 g/mol | [1] |
| IUPAC Name | methyl (3S)-piperidine-3-carboxylate;hydrochloride | [1] |
| InChI Key | BQQZKNAQDKIGGZ-RGMNGODLSA-N | [1] |
| SMILES | COC(=O)[C@H]1CCCNC1.Cl | |
| Appearance | Solid | |
| Melting Point | 254 °C (decomposes) for (S)-(+)-3-Piperidinecarboxylic acid | |
| Optical Rotation | [α]/D +3.0 to +6.5° (c = 1 in H₂O) for (S)-(+)-3-Piperidinecarboxylic acid | |
| Topological Polar Surface Area | 38.3 Ų (for free base) | [2][3] |
| Predicted LogP | -0.3 (for free base) | [2][3] |
Spectroscopic Data
-
¹H NMR: Signals corresponding to the piperidine ring protons, the methyl ester protons, and the amine proton.
-
¹³C NMR: Resonances for the carbonyl carbon of the ester, the methoxy carbon, and the carbons of the piperidine ring.
-
IR Spectroscopy: Characteristic absorption bands for the N-H bond (as an ammonium salt), C-H bonds, the C=O of the ester, and C-O bonds.
-
Mass Spectrometry: A molecular ion peak corresponding to the free base and characteristic fragmentation patterns.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically involves the esterification of (S)-piperidine-3-carboxylic acid. A general, representative protocol is outlined below.
Experimental Workflow for Synthesis
References
An In-depth Technical Guide to (S)-Methyl piperidine-3-carboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-Methyl piperidine-3-carboxylate hydrochloride, a key chiral intermediate in medicinal chemistry. The document details its physicochemical properties, experimental protocols for its synthesis and characterization, and its role in biological pathways, making it an essential resource for professionals in drug discovery and development.
Physicochemical Properties
This compound is a chiral piperidine derivative valued for its stereospecific applications in the synthesis of complex pharmaceutical agents.[1] Its hydrochloride salt form is specifically designed to enhance solubility and bioavailability.[1]
A summary of its key quantitative data is presented below.
| Property | Value | Source |
| Molecular Weight | 179.64 g/mol | [1][2] |
| Molecular Formula | C₇H₁₄ClNO₂ | [1][2] |
| CAS Number | 164323-84-6 | [1] |
| Physical Form | Solid | [3][4] |
| Solubility | Enhanced solubility in aqueous solutions due to its hydrochloride salt form. | [1] |
Experimental Protocols
The synthesis and characterization of this compound are critical for ensuring purity and proper stereochemistry for its use as a building block in drug development.
A common and effective method for the synthesis of this compound is the Fischer esterification of the corresponding carboxylic acid.
-
Reaction Overview: The synthesis involves the reaction of (S)-piperidine-3-carboxylic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is followed by the formation of the hydrochloride salt.
-
Protocol:
-
Reaction Setup: Combine (S)-piperidine-3-carboxylic acid (1 equivalent) with an excess of methanol (e.g., 10 equivalents).
-
Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for several hours (e.g., 8 hours) to drive the esterification to completion.
-
Workup: After cooling, neutralize the excess acid with a suitable base, such as sodium bicarbonate (NaHCO₃), until the pH is neutral.
-
Extraction: Extract the methyl ester product from the aqueous solution using an organic solvent like ethyl acetate.
-
Hydrochloride Salt Formation: Bubble dry hydrogen chloride (HCl) gas through a solution of the purified ester in an anhydrous solvent, such as diethyl ether, to precipitate the desired this compound salt.[1]
-
Isolation: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
-
The workflow for this synthesis is outlined in the diagram below.
To confirm the identity, purity, and stereochemical integrity of the synthesized compound, a suite of analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the piperidine ring protons and the methyl ester group.[5]
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound by identifying the molecular ion peak corresponding to the free base.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present, such as the C=O stretch of the ester and the N-H stretch of the secondary amine hydrochloride.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric excess (e.e.) of the (S)-enantiomer, ensuring the stereochemical purity required for its applications.
Biological Significance and Signaling Pathways
This compound serves as a crucial building block in the development of various therapeutic agents, including anticonvulsants and enzyme inhibitors.[1] Derivatives of this compound have been particularly noted for their interaction with neurotransmitter systems.
One of the key mechanisms of action involves the inhibition of GABA transporters.[1] Specifically, derivatives have shown inhibitory activity against the mouse GABA transporter 4 (mGAT4), which is responsible for the reuptake of the inhibitory neurotransmitter GABA (γ-aminobutyric acid) from the synaptic cleft.[1] By inhibiting this transporter, these compounds can increase the concentration of GABA in the synapse, enhancing GABAergic neurotransmission. This mechanism is a critical target for the development of treatments for neurological disorders like epilepsy and anxiety.[1]
The signaling pathway affected by this mechanism is depicted below.
References
- 1. This compound|CAS 164323-84-6 [benchchem.com]
- 2. Methyl piperidine-3-carboxylate hydrochloride | C7H14ClNO2 | CID 16336093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-3-Methyl piperidine carboxylate hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. (R)-3-Methyl piperidine carboxylate hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. (S)-3-METHYL PIPERIDINE CARBOXYLATE HYDROCHLORIDE(164323-84-6) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide on the Solubility of (S)-Methyl piperidine-3-carboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (S)-Methyl piperidine-3-carboxylate hydrochloride. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for determining the solubility and other key physicochemical properties of this compound. Additionally, it presents a qualitative understanding of its solubility characteristics and visual workflows to aid in experimental design.
Introduction to this compound
This compound is a chiral piperidine derivative that serves as a valuable intermediate in medicinal and organic chemistry. Its hydrochloride salt form is specifically designed to enhance properties such as solubility and bioavailability, which are critical for its application in drug development. Understanding the solubility of this compound is fundamental for its use in various research and development stages, from initial screening to formulation.
Qualitative Solubility Profile
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental protocols are necessary. The following sections detail the methodologies for determining both thermodynamic and kinetic solubility.
3.1. Thermodynamic Solubility Determination (Shake-Flask Method)
Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method is the gold-standard for this determination.[1][2][3][4]
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing the desired solvent (e.g., purified water, phosphate-buffered saline at a specific pH). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[4]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[1][4]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtering the suspension through a low-binding filter (e.g., 0.45 µm PVDF).
-
Quantification: Prepare a series of dilutions of the clear, saturated solution with the solvent. Analyze these dilutions and a set of calibration standards using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5][6]
-
Calculation: Determine the concentration of the compound in the saturated solution by comparing its analytical response to the calibration curve, accounting for any dilutions made. This concentration represents the thermodynamic solubility.
3.2. Kinetic Solubility Determination
Kinetic solubility is often measured in early drug discovery to assess the concentration at which a compound precipitates from a supersaturated solution under specific conditions. This is typically a higher-throughput method.[1][7][8][9]
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an organic solvent, typically dimethyl sulfoxide (DMSO).[1][7][9][10]
-
Assay Plate Preparation: Dispense small volumes of the DMSO stock solution into the wells of a microtiter plate.
-
Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve a range of final compound concentrations. The final DMSO concentration is typically kept low (e.g., 1-2%) to minimize its effect on solubility.
-
Incubation and Detection: Mix the contents of the wells and incubate at a controlled temperature for a shorter period than the thermodynamic assay (e.g., 1-2 hours).[1] The formation of a precipitate can be detected by various methods, including:
-
Nephelometry: Measures the scattering of light by undissolved particles.[1][7][8]
-
UV-Spectroscopy: The plate is filtered to remove precipitate, and the concentration of the dissolved compound in the filtrate is measured by UV absorbance.[5][7]
-
Turbidimetry: Measures the loss of light intensity due to scattering by particles.[2]
-
-
Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is first observed or as the concentration in the clear filtrate.
Experimental Workflows and Logical Relationships
Visualizing experimental workflows and the chemical principles governing solubility can aid in understanding and implementation. The following diagrams are provided in the DOT language for use with Graphviz.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: pH-Dependent Solubility of a Hydrochloride Salt.
Conclusion
While direct quantitative solubility data for this compound is sparse, this guide provides the necessary framework for researchers to determine this critical parameter. By employing the detailed experimental protocols for thermodynamic and kinetic solubility, scientists can generate reliable data to inform their research and development activities. The provided workflows offer a visual guide to these processes, ensuring a systematic and effective approach to characterizing the solubility of this important chemical intermediate.
References
- 1. enamine.net [enamine.net]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 4. scielo.br [scielo.br]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
An In-depth Technical Guide on the Core Mechanism of Action of (S)-Methyl piperidine-3-carboxylate hydrochloride and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: (S)-Methyl piperidine-3-carboxylate hydrochloride is a chiral synthetic building block primarily utilized in medicinal chemistry for the synthesis of more complex and biologically active molecules.[1] This guide focuses on the potential mechanisms of action of compounds derived from this piperidine scaffold, as direct pharmacological data on the title compound itself is limited.
Introduction
This compound is a versatile chiral piperidine derivative valued for its role as a key intermediate in the synthesis of a wide range of pharmacologically active compounds.[1] The piperidine ring is a prevalent scaffold in numerous approved drugs and clinical candidates due to its favorable physicochemical properties and its ability to interact with a variety of biological targets. This technical guide elucidates the potential mechanisms of action of molecules synthesized from the this compound core, focusing on several key therapeutic areas where such derivatives have shown significant promise. These areas include neuroscience, oncology, and inflammatory diseases.
Potential Mechanisms of Action
The inherent structural features of the piperidine core from this compound allow for its elaboration into potent and selective modulators of various biological targets. The principal mechanisms of action for its derivatives are detailed below.
Rationale: The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[2] Inhibition of GATs, particularly GAT1, increases the concentration of GABA in the synapse, enhancing GABAergic neurotransmission. This mechanism is a validated therapeutic strategy for epilepsy and is being explored for anxiety disorders and neuropathic pain.[2][3] Piperidine-3-carboxylic acid (nipecotic acid) is a known GAT inhibitor, and derivatives of (S)-Methyl piperidine-3-carboxylate are designed to create more potent and selective GAT inhibitors.[4]
Quantitative Data for Piperidine-based GAT Inhibitors:
| Compound | Target | Assay Type | Value | Reference |
| Tiagabine | human GAT-1 | [³H]-GABA uptake inhibition | IC₅₀ = 0.07 µM | [3] |
| NNC-711 | human GAT-1 | [³H]-GABA uptake inhibition | IC₅₀ = 0.04 µM | [3] |
| BPDBA | human BGT-1 | [³H]-GABA uptake inhibition | Selective for BGT-1 | [5] |
| (2RS,4RS)-39c | mouse GAT4 | [³H]-GABA uptake inhibition | pIC₅₀ = 5.36 | [4] |
| 50a | mouse GAT2 | [³H]-GABA uptake inhibition | pIC₅₀ = 5.43 | [4] |
Experimental Protocol: GABA Transporter Uptake Assay
This protocol is a generalized procedure for measuring the inhibition of GABA uptake in cells expressing a specific GABA transporter subtype.
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO) stably or transiently expressing the human GAT subtype of interest (e.g., GAT1).
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions in assay buffer to achieve the desired final concentrations.
-
Assay Procedure:
-
Seed the cells in a 96-well microplate and allow them to adhere.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with the test compound or vehicle control for a specified time (e.g., 10-20 minutes) at room temperature.
-
Initiate the uptake by adding a mixture of [³H]-GABA and unlabeled GABA to each well.
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for GABA uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the amount of incorporated [³H]-GABA using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[6][7]
Signaling Pathway: GABAergic Synapse
Caption: Simplified GABAergic synapse showing GABA reuptake by GAT and its inhibition.
Rationale: The serotonin transporter (SERT) is a key regulator of serotonergic neurotransmission, responsible for the reuptake of serotonin from the synaptic cleft. Inhibition of SERT is the primary mechanism of action for the widely prescribed selective serotonin reuptake inhibitors (SSRIs) used in the treatment of depression and anxiety disorders.[8] The piperidine scaffold is a common feature in many SERT ligands, and derivatives of (S)-Methyl piperidine-3-carboxylate can be synthesized to achieve high affinity and selectivity for SERT.[9]
Quantitative Data for Piperidine-based SERT Ligands:
| Compound | Target | Assay Type | Value | Reference |
| Paroxetine | human SERT | [³H]-Paroxetine binding | K_d = 0.14 nM | [8] |
| Fluoxetine Derivative 1 | SERT | [³H]-Paroxetine binding | K_i = 2-400 nM | [9] |
| Compound 18 | 5-HT1A/SERT | Radioligand binding | High affinity for both | [10] |
Experimental Protocol: Serotonin Transporter Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for SERT.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing human SERT or from brain tissue (e.g., rat cerebral cortex).
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in assay buffer.
-
Assay Procedure:
-
In a 96-well plate, add the membrane preparation, the radioligand ([³H]-paroxetine), and either the test compound, vehicle, or a saturating concentration of a known SERT ligand for non-specific binding determination.
-
Incubate the plate for a specified time (e.g., 60-120 minutes) at a controlled temperature to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Calculate the specific binding for each concentration of the test compound. Determine the IC₅₀ value and subsequently the inhibition constant (K_i) using the Cheng-Prusoff equation.[8][11]
Signaling Pathway: Serotonergic Synapse
Caption: Serotonergic synapse illustrating 5-HT reuptake via SERT and its inhibition.
Rationale: IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[12] In the context of cancer, IDO1 expression by tumor cells or immune cells in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine metabolites. This suppresses the activity of effector T cells and promotes an immunosuppressive environment, allowing tumors to evade immune surveillance.[12] Inhibition of IDO1 is a promising strategy in cancer immunotherapy, aiming to restore anti-tumor immunity.[13] Piperidine-containing structures have been explored as scaffolds for IDO1 inhibitors.
Quantitative Data for IDO1 Inhibitors:
| Compound | Target | Assay Type | Value | Reference |
| Epacadostat | human IDO1 | Cell-based assay | IC₅₀ = 12 nM | [12] |
| Epacadostat | human IDO1 | Enzyme assay | IC₅₀ = 70 nM | [14] |
| Compound 3a | IDO1 | Hela cell-based assay | IC₅₀ = 0.75 µM | [15] |
Experimental Protocol: IDO1 Enzyme Inhibition Assay
This protocol outlines a cell-based assay to measure IDO1 inhibition by quantifying the production of kynurenine.
-
Cell Culture and IDO1 Induction:
-
Seed a suitable human cancer cell line (e.g., SK-OV-3 or HeLa) in a 96-well plate.
-
Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ) for approximately 24 hours.[16]
-
-
Compound Treatment:
-
Remove the induction medium and add fresh medium containing serial dilutions of the test compound. Include vehicle and no-inhibitor controls.
-
-
Incubation and Sample Collection:
-
Incubate the plate for 24-48 hours.
-
Collect the cell culture supernatant.
-
-
Kynurenine Measurement:
-
Add trichloroacetic acid (TCA) to the supernatant to precipitate proteins.
-
Incubate at 50°C to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge to pellet the precipitated proteins.
-
Quantify the kynurenine concentration in the clear supernatant using HPLC-UV or a colorimetric method with p-dimethylaminobenzaldehyde (p-DMAB).[16][17]
-
-
Data Analysis: Calculate the percentage of inhibition of kynurenine production for each compound concentration and determine the IC₅₀ value.[16]
Signaling Pathway: IDO1-Mediated Immune Suppression
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay: Binding affinity towards serotonin transporter (SERT) by using [3H]paroxetine as radioligand (CHEMBL808141) - ChEMBL [ebi.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a subtype selective inhibitor of the human betaine/GABA transporter 1 (BGT-1) with a non-competitive pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Chemical and structural investigation of the paroxetine-human serotonin transporter complex | eLife [elifesciences.org]
- 12. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The ups, downs and new trends of IDO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Piperidine Derivatives: A Comprehensive Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The chiral piperidine scaffold is a privileged structural motif, prominently featured in a vast array of natural products and clinically approved pharmaceuticals.[1] Its inherent conformational flexibility and ability to engage in various intermolecular interactions make it a cornerstone in medicinal chemistry. The stereochemistry of substituents on the piperidine ring is often a critical determinant of biological activity, influencing binding affinity, selectivity, and pharmacokinetic properties.[2][3] This in-depth technical guide explores the diverse biological activities of chiral piperidine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support drug discovery and development efforts.
Diverse Biological Activities of Chiral Piperidine Derivatives
Chiral piperidine derivatives have demonstrated significant therapeutic potential across a range of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[4][5]
Anticancer Activity
Piperidine-containing compounds exhibit a variety of anticancer mechanisms, including the modulation of critical signaling pathways, induction of apoptosis, and direct interaction with DNA.[6][7] The cytotoxic potential of these derivatives against various human cancer cell lines is often evaluated using the MTT assay, with the half-maximal inhibitory concentration (IC50) serving as a quantitative measure of potency.[8][9]
Table 1: Anticancer Activity of Chiral Piperidine Derivatives
| Compound ID | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| Compound 16 | 786-0 | Renal Cancer | 0.4 | [9] |
| Compound 16 | HT29 | Colon Cancer | 4.1 | [9] |
| Compound 1 | PC-3 | Prostate Cancer | 6.3 | [9] |
| Compound 25 | PC-3 | Prostate Cancer | 6.4 | [9] |
| Compound 19 | HepG2 | Liver Cancer | 9.38 | [5] |
| Compound 16 | NCI/ADR-RES | Multiple Drug-Resistant Ovarian Cancer | 17.5 | [9] |
| Compound 22 | NCI/ADR-RES | Multiple Drug-Resistant Ovarian Cancer | 19.8 | [9] |
| Compound 25 | NCI/ADR-RES | Multiple Drug-Resistant Ovarian Cancer | 23.3 | [9] |
| Compound 16 | MCF7 | Breast Cancer | 26.2 | [9] |
| Compound 22 | NCI-H460 | Non-Small Cell Lung Cancer | 26.3 | [9] |
| Piperidine Complex | A549 | Lung Cancer | 32.43 | [10] |
| Compound 22 | U251 | Glioma | 58.2 | [9] |
Central Nervous System (CNS) Activity
The piperidine scaffold is a key component of many CNS-active drugs, particularly those targeting dopamine and sigma receptors.[8][11] Radioligand binding assays are crucial for determining the binding affinity (Ki) of these compounds, providing insights into their potency and selectivity.[8][12]
Table 2: CNS Receptor Binding Affinity of Chiral Piperidine Derivatives
| Compound | Receptor Target | Radioligand | Ki (nM) | Reference |
| Compound 12c | σ1 | [3H]Pentazocine | 0.7 | [12] |
| Compound 12a | σ1 | [3H]Pentazocine | 1.2 | [12] |
| Compound 6a | D3 Dopamine | [3H]Spiperone | 1.4 ± 0.21 | [13] |
| Compound 1 | σ1 | --INVALID-LINK---pentazocine, [3H]DTG | 3.2 ± 0.5 | [8] |
| Compound 25a | σ1 | [3H]Pentazocine | 3.6 | [12] |
| Compound 25b | σ1 | [3H]Pentazocine | 5.5 | [12] |
| Compound 13 | hD4 | Not Specified | 5.2 | [14] |
| Compound 25c | σ1 | [3H]Pentazocine | 7.1 | [12] |
| 14a | σ1 | [3H]Pentazocine | 8.1 | [12] |
| Compound 3 | σ1 | --INVALID-LINK---pentazocine, [3H]DTG | 8.9 ± 0.7 | [8] |
| 13g | σ1 | [3H]Pentazocine | 37 | [12] |
| 14d | σ1 | [3H]Pentazocine | 52 | [12] |
| 8w | D4 | [3H]N-methylspiperone | 165 | [11] |
| 6a | 5-HT1A | Not Specified | 199 | [13] |
| 14e | D4 | [3H]N-methylspiperone | 169 | [12] |
| 8s | D4 | [3H]N-methylspiperone | 319 | [11] |
| 14e | σ1 | [3H]Pentazocine | 388 | [12] |
| Compound 2 | σ1 | --INVALID-LINK---pentazocine, [3H]DTG | 434 ± 35 | [8] |
| 12a | D4 | [3H]N-methylspiperone | 860 | [12] |
| 8g | D4 | [3H]N-methylspiperone | 1,040 | [11] |
| 13f | σ1 | [3H]Pentazocine | 1,283 | [12] |
| 8d | D4 | [3H]N-methylspiperone | 1,980 | [11] |
Antimicrobial Activity
Piperidine derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains.[15][16][17] The minimum inhibitory concentration (MIC), determined by methods like broth microdilution, is a key parameter for assessing their antimicrobial efficacy.[2][17][18]
Table 3: Antimicrobial Activity of Chiral Piperidine Derivatives
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 6 | Bacillus subtilis | 0.75 | [17] |
| Sparfloxacin and Gatifloxacin derivatives | Gram-positive bacteria (S. aureus, E. faecalis, Bacillus sp.) | 1-5 | |
| Compound 6 | Bacillus cereus, E. coli, S. aureus, P. aeruginosa, Kl. pneumoniae, M. luteus | 1.5 | [17] |
| Compound 5 | E. coli, M. luteus, S. aureus, B. cereus | 1.5 | [17] |
| Compound 1a | E. coli | 8 | [2] |
| Compound 1a | Bacillus subtilis | 10 | [2] |
| Compound 1a | Staphylococcus aureus | 12 | [2] |
Antiviral Activity
The piperidine scaffold has been successfully integrated into potent antiviral agents that can interfere with different stages of the viral life cycle.[4][6][19] The 50% effective concentration (EC50) is a measure of a drug's potency in inhibiting viral replication.[6]
Table 4: Antiviral Activity of Chiral Piperidine Derivatives
| Derivative | Virus Strain | Cell Line | EC50 (µM) | Reference |
| Compound 11e | Various Influenza A strains | Multiple cell lines | As low as 0.05 | [6] |
| Derivative (29) | HIV-1 (wild-type) | MT-4 | 0.030 ± 0.0035 | [20] |
| FZJ05 | Influenza A/H1N1 (A/PR/8/34) | MDCK | Significantly lower than ribavirin, amantadine, and rimantadine | [4][6] |
| FZJ13 | HIV-1 | Not Specified | Comparable to 3TC | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of chiral piperidine derivatives are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][21][22][23]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6]
-
Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the piperidine derivative. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for the desired treatment period (e.g., 48-72 hours).[21]
-
MTT Addition: After the incubation period, add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well.[21]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[21]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[21][23]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Caption: General experimental workflow for the MTT cytotoxicity assay.
Radioligand Binding Assay for CNS Receptors
Radioligand binding assays are a sensitive method for determining the affinity (Ki) of compounds for specific receptors, such as dopamine and sigma receptors.[8][24][25][26]
Protocol:
-
Membrane Preparation: Prepare crude membrane fractions containing the receptor of interest from cultured cells or tissue homogenates.[24]
-
Reaction Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]Spiperone for dopamine receptors), and varying concentrations of the unlabeled chiral piperidine derivative (competitor) in an appropriate assay buffer.[27]
-
Incubation: Incubate the mixture at a specific temperature (e.g., 30°C) for a set time (e.g., 1 hour) to allow binding to reach equilibrium.[27]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[24]
-
Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[24]
-
Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.[27]
Caption: General workflow for a competitive radioligand binding assay.
Broth Microdilution Assay for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[18][28][29]
Protocol:
-
Compound Preparation: Dissolve the chiral piperidine derivatives in a suitable solvent like DMSO to create a stock solution. Prepare serial two-fold dilutions of the compounds in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).[18]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria) corresponding to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[18]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[18]
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Signaling Pathways Modulated by Chiral Piperidine Derivatives
The biological effects of many chiral piperidine derivatives are mediated through their interaction with specific intracellular signaling pathways that are often dysregulated in disease.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[30][31][32] Several piperidine-containing compounds have been developed as inhibitors of this pathway.[31]
Caption: The PI3K/Akt/mTOR signaling pathway and the point of intervention for piperidine-based PI3K inhibitors.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation and cancer.[6][33][34] Certain piperidine derivatives, such as the curcumin analog EF24, have been shown to inhibit this pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[33]
Caption: Inhibition of the NF-κB signaling pathway by a piperidine analog.
This technical guide provides a foundational overview of the biological activities of chiral piperidine derivatives, supported by quantitative data and detailed experimental protocols. The versatility of the piperidine scaffold continues to make it a highly attractive starting point for the design of novel therapeutics. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of more potent and selective drug candidates.
References
- 1. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of novel N-aryl piperamide NO donors on NF-κB translocation in neuroinflammation: rational drug-designing synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. benchchem.com [benchchem.com]
- 9. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nwmedj.org [nwmedj.org]
- 11. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. mdpi.com [mdpi.com]
- 14. 4-N-linked-heterocyclic piperidine derivatives with high affinity and selectivity for human dopamine D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. academicjournals.org [academicjournals.org]
- 18. benchchem.com [benchchem.com]
- 19. Design, synthesis, and antiviral evaluation of novel piperidine-substituted arylpyrimidines as HIV-1 NNRTIs by exploring the hydrophobic channel of NNIBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]
- 21. benchchem.com [benchchem.com]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. broadpharm.com [broadpharm.com]
- 24. benchchem.com [benchchem.com]
- 25. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
- 29. mdpi.com [mdpi.com]
- 30. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 31. benchchem.com [benchchem.com]
- 32. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on (S)-Methyl piperidine-3-carboxylate hydrochloride
(S)-Methyl piperidine-3-carboxylate hydrochloride is a chiral piperidine derivative that serves as a crucial building block in medicinal chemistry. Its structural motif is found in a variety of biologically active compounds, making it a valuable intermediate for the synthesis of novel therapeutics. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and its role in drug discovery, with a focus on its interaction with the GABAergic system.
Chemical and Physical Properties
This compound is the hydrochloride salt of the methyl ester of (S)-nipecotic acid. The hydrochloride form enhances its stability and solubility in aqueous solutions.
| Property | Value | Source |
| CAS Number | 164323-84-6 | [1] |
| Molecular Formula | C₇H₁₄ClNO₂ | [1] |
| Molecular Weight | 179.64 g/mol | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, primarily involving the esterification of (S)-piperidine-3-carboxylic acid or through reductive amination pathways.
Method 1: Fischer Esterification of (S)-Piperidine-3-carboxylic acid
Fischer esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend (S)-piperidine-3-carboxylic acid (1 equivalent) in methanol (10 equivalents).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 equivalents) to the suspension while stirring.
-
Reaction Conditions: Heat the reaction mixture to reflux at 65°C and maintain for 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Hydrochloride Salt Formation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and then treat with a solution of HCl gas in diethyl ether to precipitate the hydrochloride salt.
-
Purification: The resulting solid can be purified by recrystallization.
| Parameter | Value |
| Starting Material | (S)-piperidine-3-carboxylic acid |
| Reagents | Methanol, Sulfuric acid, HCl in diethyl ether |
| Reaction Time | 8 hours |
| Temperature | 65°C (Reflux) |
Method 2: Reductive Amination
Stereoselective synthesis can also be achieved through reductive amination protocols. This method involves the reaction of a suitable aldehyde with an amine, followed by reduction.
Conceptual Experimental Protocol:
-
Imine Formation: React (S)-piperidine-3-carbaldehyde (90% enantiomeric excess) with methyl glycinate in an anhydrous solvent such as dichloromethane or tetrahydrofuran.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (STAB) (1.2 equivalents), to the reaction mixture at a controlled temperature of 0-25°C to minimize epimerization.
-
Reaction Time: Allow the reaction to proceed for approximately 12 hours.
-
Work-up and Purification: Following the reaction, a standard aqueous work-up is performed, and the product is purified using column chromatography.
-
Hydrochloride Salt Formation: The purified ester is then converted to its hydrochloride salt.
| Parameter | Value |
| Starting Aldehyde | (S)-piperidine-3-carbaldehyde (90% ee) |
| Amine | Methyl glycinate |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) |
| Reaction Time | 12 hours |
| Isolated Yield | 68% |
| Final Enantiomeric Excess | 88% |
The data in the table is based on a scaled-down adaptation of a similar synthesis.[1]
Synthesis via Hydrolysis of 3-Piperidine Formamides
An industrial-scale method involves the hydrolysis of 3-piperidine formamides in concentrated hydrochloric acid, which also facilitates chiral resolution.
Experimental Protocol:
-
Reaction Setup: Add 500 g of 3-piperidine formamide hydrochloride (with 75.1% S-configuration) to 2000 mL of concentrated hydrochloric acid (35% w/w).
-
Reaction Conditions: Heat the mixture to 60-65°C and maintain for 3 hours.
-
Crystallization and Filtration: Cool the reaction solution to 15-20°C and stir for 6 hours to allow for crystallization. The solid is collected by suction filtration.
-
Neutralization and Esterification: The resulting (S)-piperidine-3-carboxylic acid hydrochloride is then neutralized and esterified using the Fischer esterification method described above.
| Parameter | Value |
| Starting Material | 3-piperidine formamide hydrochloride (75.1% S) |
| Reagent | Concentrated Hydrochloric Acid (35% w/w) |
| Reaction Time | 3 hours |
| Temperature | 60-65°C |
| Final Enantiomeric Excess | 99.6% |
The data in the table is from an example protocol for the precursor synthesis.[1][2]
Biological Activity and Mechanism of Action
This compound and its derivatives are of significant interest due to their biological activities, primarily as inhibitors of the GABA transporter 1 (GAT1).
Role in the GABAergic Synapse
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. After its release into the synaptic cleft, its action is terminated by reuptake into presynaptic neurons and surrounding glial cells via GABA transporters (GATs). GAT1 is the predominant neuronal GABA transporter.
By inhibiting GAT1, derivatives of (S)-Methyl piperidine-3-carboxylate can increase the concentration of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission. This mechanism is a key strategy for the development of anticonvulsant and anxiolytic drugs.
Experimental Workflows
The biological activity of (S)-Methyl piperidine-3-carboxylate derivatives as GAT1 inhibitors is typically assessed using in vitro GABA uptake assays.
In Vitro GABA Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing the GAT1 transporter.
Characterization Data
Detailed characterization is essential to confirm the structure and purity of the synthesized this compound.
Spectroscopic Data
¹H NMR (401 MHz, D₂O): [2]
-
δ 3.34 (dd, J=12.6, 3.6Hz, 1H)
-
δ 3.29-3.19 (m, 1H)
-
δ 3.15–2.98 (m, 2H)
-
δ 2.66–2.55 (m, 1H)
-
δ 2.06–1.96 (m, 1H)
-
δ 1.95–1.82 (m, 1H)
-
δ 1.82–1.63 (m, 2H)
Note: The methyl ester protons would appear as a singlet, typically around 3.7 ppm, but are not explicitly listed in this particular dataset for the precursor acid.
Applications in Drug Discovery
This compound is a key starting material for the synthesis of a wide range of pharmaceutical agents. Its chiral nature is particularly important for developing enantiomerically pure drugs, which often exhibit improved efficacy and safety profiles.
Key Therapeutic Areas:
-
Anticonvulsants: As a precursor to GAT1 inhibitors, it is used in the development of drugs for epilepsy.
-
Anxiolytics: Enhanced GABAergic signaling can have anxiolytic effects, making this compound relevant for anxiety disorder research.
-
Other CNS Disorders: The GABAergic system is implicated in numerous neurological and psychiatric conditions, and modulators of this system are continuously being explored for new therapeutic applications.
This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. The provided synthetic routes, biological context, and experimental workflows serve as a starting point for further investigation and application of this versatile chemical entity.
References
The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a titan in the world of medicinal chemistry. Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold."[1][2] This technical guide delves into the multifaceted role of piperidine in drug design and development, exploring its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness its potential. Through a detailed examination of key examples, experimental protocols, and visual representations of its impact on biological pathways, this document aims to provide a comprehensive resource for professionals engaged in the pursuit of novel therapeutics.
The Piperidine Advantage: Physicochemical Properties and Pharmacokinetic Impact
The enduring success of the piperidine moiety in drug design can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[3][4]
Key Physicochemical Properties:
-
Basicity: The nitrogen atom within the piperidine ring is basic, with a pKa of its conjugate acid typically around 11.[5] At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins. This feature is crucial for the binding affinity of many piperidine-containing drugs.
-
Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation. This flexibility enables the molecule to orient its substituents in optimal positions for binding to diverse biological targets.[6]
-
Lipophilicity and Solubility: The piperidine ring itself possesses a balance of lipophilic and hydrophilic character. This balance can be finely tuned through substitution, allowing medicinal chemists to optimize a drug's solubility and ability to cross biological membranes.[4][5]
-
Metabolic Stability: The piperidine ring is generally metabolically stable. However, functionalization at positions adjacent to the nitrogen can be susceptible to oxidation. Strategic modifications, such as the use of spirocyclic bioisosteres, can enhance metabolic stability.[4]
These properties collectively contribute to the "drug-likeness" of piperidine-containing molecules, enhancing their absorption, distribution, metabolism, and excretion (ADME) profiles.[4]
Therapeutic Applications of Piperidine-Containing Drugs
Piperidine derivatives are integral components in over twenty classes of pharmaceuticals, demonstrating their versatility across a wide range of therapeutic areas.[1][7]
Central Nervous System (CNS) Disorders
The ability of the piperidine scaffold to cross the blood-brain barrier has made it a mainstay in the development of drugs targeting the CNS.[6][8]
-
Antipsychotics: Haloperidol, a butyrophenone derivative, is a classic example of a piperidine-containing antipsychotic used in the treatment of schizophrenia and other psychotic disorders.[9][10]
-
Opioid Analgesics: The piperidine core is central to the pharmacophore of potent analgesics like fentanyl and its analogs, which are powerful µ-opioid receptor agonists.[11][12][13]
-
Alzheimer's Disease: Donepezil, a reversible inhibitor of acetylcholinesterase, features a piperidine moiety and is a first-line treatment for Alzheimer's disease.[14][15]
Oncology
Piperidine derivatives have emerged as crucial scaffolds in the development of targeted cancer therapies.[11][16] They can modulate key signaling pathways that are often dysregulated in cancer.
-
STAT3 Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor involved in tumor cell proliferation, survival, and metastasis. Several piperidine-containing compounds have been identified as potent STAT3 inhibitors.[3][16]
-
PI3K/Akt Pathway Inhibition: The PI3K/Akt signaling pathway is a critical regulator of cell growth and survival that is frequently overactive in cancer. A number of piperidine-containing drugs have been developed to target this pathway.[17][18]
-
NF-κB Inhibition: Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival, and its dysregulation is linked to cancer. Piperine, a natural alkaloid containing a piperidine ring, has been shown to inhibit the NF-κB pathway.[19][20]
Infectious Diseases
The piperidine scaffold is also found in a number of antimicrobial agents.
-
Antibacterial Agents: Various synthetic piperidine derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[21][22]
-
Antifungal Agents: Certain piperidin-4-one thiosemicarbazone derivatives have shown promising antifungal activity.[21]
Data Presentation: Quantitative Structure-Activity Relationships
The biological activity of piperidine derivatives is highly dependent on the nature and position of substituents on the ring. The following tables summarize quantitative data for several classes of piperidine-containing compounds.
Table 1: Antibacterial Activity of Piperidin-4-one Derivatives [21]
| Compound | R | R' | S. aureus ATCC 6538 MIC (µg/mL) | E. coli ATCC 8739 MIC (µg/mL) | B. subtilis MTCC 441 MIC (µg/mL) |
| 1a | CH₃ | N(CH₃)₂ | 12 | 8 | 10 |
| 2a | CH₃ | OCH₃ | 15 | 12 | 14 |
Table 2: Antimicrobial Activity of Piperidine and Pyrrolidine Substituted Halogenobenzene Derivatives [23]
| Compound | S. aureus ATCC 25923 MIC (µg/mL) | B. subtilis ATCC 6633 MIC (µg/mL) | E. coli ATCC 11230 MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 3 | 64 | 128 | 256 | 64 |
| 5 | 64 | 64 | 128 | 32 |
| 6 | 32 | 32 | 64 | 32 |
| 7 | 64 | 128 | 256 | 64 |
| Ampicillin | 0.5 | 1 | 4 | - |
| Fluconazole | - | - | - | 128 |
Table 3: Growth Inhibition of Androgen-Negative Human Prostate Cancer Cells (DU145) by σ₁ Ligands [24]
| Compound | σ₁ Affinity Kᵢ (nM) | Cytotoxicity IC₅₀ (µM) |
| 20a | 2.0 ± 0.4 | 5.8 ± 0.6 |
| 21a | 1.9 ± 0.2 | 6.5 ± 0.7 |
| 22a | 2.1 ± 0.3 | 6.2 ± 0.5 |
| NE-100 | 0.8 ± 0.1 | 13.7 ± 1.3 |
| S1RA | 19 ± 2 | 11.2 ± 1.1 |
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways modulated by piperidine-containing drugs.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of piperidine-based drugs.
References
- 1. multispaninc.com [multispaninc.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Discovery of a novel diphenyl piperidinone-naphthoquinone STAT3 inhibitor as chemoimmunotherapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 7. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] An Efficient, Optimized Synthesis of Fentanyl and Related Analogs | Semantic Scholar [semanticscholar.org]
- 9. Design, Synthesis, and Pharmacological Evaluation of Haloperidol Derivatives as Novel Potent Calcium Channel Blockers with Vasodilator Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs | PLOS One [journals.plos.org]
- 13. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
- 15. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 19. Piperine is a potent inhibitor of nuclear factor-kappaB (NF-kappaB), c-Fos, CREB, ATF-2 and proinflammatory cytokine gene expression in B16F-10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Impact of novel N-aryl piperamide NO donors on NF-κB translocation in neuroinflammation: rational drug-designing synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 22. biointerfaceresearch.com [biointerfaceresearch.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of (S)-Nipecotic Acid Methyl Ester Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of (S)-nipecotic acid methyl ester hydrochloride. This chiral piperidine derivative is a key intermediate in medicinal chemistry, primarily utilized in the development of anticonvulsants and enzyme inhibitors due to its structural relation to nipecotic acid, a known GABA uptake inhibitor.[1] This document outlines its chemical and physical properties, detailed experimental protocols for its analysis, and its primary biological context.
Chemical and Physical Properties
(S)-Nipecotic acid methyl ester hydrochloride is a solid compound with the molecular formula C₇H₁₄ClNO₂ and a molecular weight of 179.64 g/mol .[2][3][4] Its hydrochloride salt form enhances its solubility in aqueous solutions.[1]
Table 1: Physicochemical Properties of (S)-Nipecotic Acid Methyl Ester Hydrochloride and Related Compounds
| Property | (S)-Nipecotic Acid Methyl Ester Hydrochloride | (S)-(+)-Nipecotic Acid | Isonipecotic Acid Methyl Ester Hydrochloride |
| Molecular Formula | C₇H₁₄ClNO₂ | C₆H₁₁NO₂ | C₇H₁₄ClNO₂ |
| Molecular Weight | 179.64 g/mol [2] | 129.16 g/mol | 179.65 g/mol |
| Appearance | White to off-white solid[3] | Solid | Solid |
| Melting Point | Data not available | 254 °C (decomposes) | 160-161 °C |
| Optical Rotation | Data not available | +4.5° (c=5, H₂O) | Not applicable |
| Solubility | Soluble in water[1] | Data not available | Data not available |
Spectroscopic and Analytical Characterization
Table 2: Spectroscopic Data for the Characterization of Piperidine-3-Carboxylic Acid Derivatives
| Technique | Expected Observations for (S)-Nipecotic Acid Methyl Ester Hydrochloride |
| ¹H NMR | Signals corresponding to the piperidine ring protons (typically in the range of 1.5-3.5 ppm), a singlet for the methyl ester protons (~3.7 ppm), and a broad signal for the amine proton (which may exchange with D₂O). The chemical shifts and coupling constants will be indicative of the chair conformation of the piperidine ring. |
| ¹³C NMR | A signal for the ester carbonyl carbon (~170-175 ppm), a signal for the methyl ester carbon (~52 ppm), and signals for the piperidine ring carbons (typically in the range of 20-60 ppm). |
| FT-IR | A strong absorption band for the ester carbonyl (C=O) stretch around 1730-1750 cm⁻¹, C-H stretching bands for the piperidine ring and methyl group around 2800-3000 cm⁻¹, and a broad absorption for the N-H stretch of the hydrochloride salt around 2400-2800 cm⁻¹. |
| Mass Spec. | The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (m/z = 144.10) after loss of HCl. Fragmentation patterns would likely involve the loss of the methoxycarbonyl group. |
Experimental Protocols
The following are detailed methodologies for the synthesis, purification, and analysis of (S)-nipecotic acid methyl ester hydrochloride.
Synthesis: Acid-Catalyzed Esterification of (S)-Nipecotic Acid
A common method for the synthesis of (S)-nipecotic acid methyl ester hydrochloride is the direct esterification of (S)-nipecotic acid.[1]
-
Reaction Setup : Suspend (S)-nipecotic acid (1 equivalent) in methanol (10-20 equivalents).
-
Acid Catalyst : Carefully add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄, 0.1 equivalents) or thionyl chloride (SOCl₂), to the mixture at 0 °C.
-
Reaction Conditions : Stir the reaction mixture at reflux (approximately 65 °C) for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup : After completion, cool the reaction mixture and neutralize it with a suitable base, such as a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extraction : Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl ester.
-
Hydrochloride Salt Formation : Dissolve the crude ester in a suitable solvent (e.g., diethyl ether) and bubble hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in an organic solvent, to precipitate the hydrochloride salt.
-
Isolation : Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.
Chiral Purity Analysis: High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is essential to determine the enantiomeric excess of the final product.
-
Chiral Stationary Phase : Utilize a chiral column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak series).
-
Mobile Phase : A typical mobile phase for the separation of piperidine derivatives is a mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol or ethanol.[5] For basic compounds, the addition of a small amount of an amine (e.g., diethylamine) can improve peak shape.
-
Detection : Use a UV detector, typically at a wavelength where the compound or a derivatized form absorbs.
-
Sample Preparation : Dissolve a small amount of the sample in the mobile phase.
-
Analysis : Inject the sample onto the HPLC system and compare the retention times of the enantiomers to those of known standards.
Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, MeOD-d₄, or DMSO-d₆). Deuterium oxide (D₂O) is often used for hydrochloride salts to observe the exchange of the acidic N-H proton.
-
¹H NMR Spectroscopy : Acquire a one-dimensional proton NMR spectrum. Key parameters to set include the spectral width, acquisition time, and number of scans.
-
¹³C NMR Spectroscopy : Obtain a proton-decoupled carbon NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Spectroscopy : For unambiguous assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to determine ¹H-¹H and ¹H-¹³C correlations, respectively.
Biological Context and Signaling Pathway
(S)-Nipecotic acid and its derivatives are primarily known as inhibitors of the GABA transporter 1 (GAT1).[6][7] GAT1 is a membrane protein responsible for the reuptake of the neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft into presynaptic neurons and glial cells. By inhibiting GAT1, (S)-nipecotic acid methyl ester hydrochloride increases the concentration of GABA in the synapse, enhancing inhibitory neurotransmission. This mechanism is the basis for the anticonvulsant properties of related compounds.
Caption: Inhibition of GABA Transporter 1 (GAT1) by (S)-Nipecotic Acid Methyl Ester HCl.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the synthesis and characterization of (S)-nipecotic acid methyl ester hydrochloride.
Caption: Synthetic Workflow for (S)-Nipecotic Acid Methyl Ester Hydrochloride.
Caption: Analytical Workflow for the Characterization of (S)-Nipecotic Acid Methyl Ester Hydrochloride.
References
- 1. (S)-Methyl piperidine-3-carboxylate hydrochloride|CAS 164323-84-6 [benchchem.com]
- 2. (S)-3-Piperidinecarboxylic acid methyl ester HCl [cymitquimica.com]
- 3. (S)-3-METHYL PIPERIDINE CARBOXYLATE HYDROCHLORIDE | 164323-84-6 [amp.chemicalbook.com]
- 4. parchem.com [parchem.com]
- 5. Chiral separation of nipecotic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Spectroscopic and Synthetic Profile of (S)-Methyl piperidine-3-carboxylate HCl: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Methyl piperidine-3-carboxylate hydrochloride is a chiral piperidine derivative that serves as a crucial building block in medicinal and organic chemistry. Its stereospecific nature makes it a valuable intermediate in the synthesis of various pharmaceutical agents, including anticonvulsants and enzyme inhibitors.[1] This technical guide provides an in-depth look at the spectroscopic data, synthesis, and analytical workflow for this compound, offering a valuable resource for researchers in drug discovery and development.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄ClNO₂ | [1][2] |
| Molecular Weight | 179.64 g/mol | [1] |
| CAS Number | 164323-84-6 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water | [1] |
Spectroscopic Data
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Assignment (Tentative) |
| ~3.70 | s | -OCH₃ |
| ~3.0-3.5 | m | Piperidine ring protons (axial & equatorial) adjacent to N |
| ~2.5-2.9 | m | Piperidine ring proton at C3 |
| ~1.5-2.2 | m | Piperidine ring protons at C4, C5 |
| ~9.0-10.0 | br s | N-H (as hydrochloride salt) |
Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The hydrochloride salt form will influence the chemical shifts of protons near the nitrogen atom.
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment (Tentative) |
| ~173 | C=O (ester) |
| ~52 | -OCH₃ |
| ~45-55 | Piperidine ring carbons adjacent to N (C2, C6) |
| ~40 | Piperidine ring carbon at C3 |
| ~25-30 | Piperidine ring carbons (C4, C5) |
Note: The exact chemical shifts are dependent on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~2400-2700 | N-H stretch (ammonium salt) |
| ~1730-1750 | C=O stretch (ester) |
| ~1000-1300 | C-O stretch (ester) |
| ~2850-3000 | C-H stretch (alkane) |
Note: The broad N-H stretch is characteristic of hydrochloride salts of amines.
Mass Spectrometry
| m/z | Fragmentation (Tentative) |
| 144.102 | [M-HCl+H]⁺ (protonated free base) |
| 112.076 | Loss of methoxycarbonyl group |
| 84.081 | Piperidine ring fragment |
Note: The molecular ion of the HCl salt is typically not observed. The spectrum will show the fragmentation pattern of the free base.
Experimental Protocols
The following are detailed methodologies for the key experiments typically cited for the characterization of (S)-Methyl piperidine-3-carboxylate HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the compound.
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of (S)-Methyl piperidine-3-carboxylate HCl in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).
-
Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions.
-
Acquisition of ¹H NMR Spectrum:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
-
Acquisition of ¹³C NMR Spectrum:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid (S)-Methyl piperidine-3-carboxylate HCl powder directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent, such as methanol or acetonitrile/water.
-
Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Use positive ion mode ESI to generate protonated molecules of the free base.
-
Mass Analysis: Acquire the mass spectrum over a suitable m/z range. For high-resolution mass spectrometry (HRMS), use an appropriate calibrant to ensure accurate mass measurement.
-
Fragmentation Analysis (MS/MS): If desired, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID) to obtain a fragment ion spectrum.
Synthesis and Characterization Workflow
The synthesis of (S)-Methyl piperidine-3-carboxylate HCl typically involves the esterification of (S)-nipecotic acid. The subsequent characterization is a critical step to confirm the identity and purity of the synthesized compound.
Caption: General workflow for the synthesis and spectroscopic characterization of (S)-Methyl piperidine-3-carboxylate HCl.
References
An In-depth Technical Guide to the Safety and Handling of (S)-Methyl piperidine-3-carboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for (S)-Methyl piperidine-3-carboxylate hydrochloride (CAS No: 164323-84-6), a key chiral intermediate in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring personal safety and maintaining the integrity of research.
Chemical and Physical Properties
This compound is a chiral piperidine derivative.[1][2] Its hydrochloride salt form enhances its solubility. It is recognized as a valuable building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[3]
| Property | Value | Source |
| CAS Number | 164323-84-6 | [2][4] |
| Molecular Formula | C₇H₁₄ClNO₂ | [5] |
| Molecular Weight | 179.64 g/mol | [5] |
| Appearance | White to yellow solid | |
| Purity | Typically ≥95% | [2] |
| Storage Temperature | Room Temperature. Keep in a dark place, under an inert atmosphere for long-term storage. |
Hazard Identification and GHS Classification
This compound is classified as hazardous. The following table summarizes its GHS classifications.[5]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Safety and Handling Precautions
Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working outside a fume hood or if dust/aerosols are generated.
Engineering Controls
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
Safe Handling Practices
-
Avoid inhalation of dust or fumes.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling.
-
Keep the container tightly closed when not in use.
Emergency Procedures
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Firefighting Measures
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.
-
Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This may involve incineration in a licensed hazardous waste disposal facility.
Experimental Protocols: A Representative Application in Research
This compound is a common starting material for the synthesis of more complex molecules. The following is a representative, generalized protocol for its use in an N-alkylation reaction. Note: This is an illustrative example; specific reaction conditions will vary.
General N-Alkylation Protocol
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in a suitable aprotic solvent (e.g., acetonitrile or DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base (e.g., diisopropylethylamine, 2.2 equivalents) to the solution to neutralize the hydrochloride and deprotonate the piperidine nitrogen. Stir for 10-15 minutes at room temperature.
-
Electrophile Addition: Slowly add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Biological Context and Signaling Pathways
Derivatives of piperidine-3-carboxylic acid are known to interact with the central nervous system. Notably, they have been investigated as inhibitors of gamma-aminobutyric acid (GABA) transporters (GATs).[6][7] GABA is the primary inhibitory neurotransmitter in the brain, and its reuptake from the synaptic cleft is mediated by GATs.[8][9] By inhibiting these transporters, the concentration of GABA in the synapse is increased, leading to enhanced inhibitory neurotransmission. This mechanism is a target for the development of anticonvulsant and anxiolytic drugs.
Below is a diagram illustrating the general workflow for handling a hazardous chemical like this compound in a laboratory setting.
Caption: General laboratory workflow for handling hazardous chemicals.
The following diagram illustrates the inhibition of a GABA transporter (GAT) at a synaptic cleft.
Caption: Inhibition of GABA transporter (GAT) by a piperidine derivative.
References
- 1. This compound | 164323-84-6 [sigmaaldrich.com]
- 2. CAS#:164323-84-6 | this compound | Chemsrc [chemsrc.com]
- 3. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (S)-3-Piperidinecarboxylic acid methyl ester HCl [cymitquimica.com]
- 5. Methyl piperidine-3-carboxylate hydrochloride | C7H14ClNO2 | CID 16336093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]
- 8. Structure, function, and plasticity of GABA transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GABA transporter - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physicochemical Properties of Methyl Piperidine-3-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl piperidine-3-carboxylate hydrochloride is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents. As a derivative of piperidine, a saturated heterocycle featured in numerous approved drugs, this compound and its stereoisomers are of significant interest in medicinal chemistry and drug development.[1] Its hydrochloride salt form generally enhances its solubility and bioavailability, making it a versatile intermediate for creating novel therapeutics.[1] This technical guide provides a comprehensive overview of the physicochemical properties of methyl piperidine-3-carboxylate hydrochloride, along with detailed experimental protocols and relevant biological context.
Physicochemical Properties
The fundamental physicochemical characteristics of methyl piperidine-3-carboxylate hydrochloride are summarized in the tables below. This data is essential for its handling, formulation, and application in synthetic and biological studies.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO₂ | [2][3] |
| Molecular Weight | 179.64 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | Data not available | |
| Boiling Point | Data not available (likely decomposes) | |
| pKa (Predicted for parent) | 9.28 ± 0.10 | [4] |
Spectroscopic Data
| Spectrum Type | Key Features |
| ¹H NMR | Signals corresponding to the piperidine ring protons and the methyl ester protons. A spectrum for the (S)-enantiomer is available.[5] |
| ¹³C NMR | Resonances for the seven carbon atoms in the molecule. Data is available for the parent compound.[6] |
| IR | Characteristic peaks for N-H stretching (of the protonated amine), C=O stretching of the ester, and C-O stretching. |
Computed Properties
| Property | Value | Source |
| XLogP3-AA | -0.3 | [6] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Complexity | 125 | [2] |
| Topological Polar Surface Area | 38.3 Ų | [2] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of methyl piperidine-3-carboxylate hydrochloride.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Ensure the methyl piperidine-3-carboxylate hydrochloride sample is completely dry and in a fine powder form. If necessary, gently grind the sample in a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, a rapid heating rate (10-20 °C/min) can be used for an initial determination.
-
For an accurate measurement, heat the sample at a slower rate (1-2 °C/min) when the temperature is within 15-20 °C of the approximate melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the entire sample has completely melted (the end of the melting range).
-
The recorded melting range provides an indication of the sample's purity.
Solubility Profile Determination
Understanding the solubility of methyl piperidine-3-carboxylate hydrochloride in various solvents is crucial for its use in reactions, formulations, and biological assays.
Materials:
-
Methyl piperidine-3-carboxylate hydrochloride
-
A selection of solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), dichloromethane)
-
Vials or test tubes with closures
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh a precise amount of methyl piperidine-3-carboxylate hydrochloride (e.g., 10 mg) into a vial.
-
Add a specific volume of the chosen solvent (e.g., 1 mL) to the vial.
-
Cap the vial and vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid.
-
If the solid has completely dissolved, the compound is soluble at that concentration.
-
If the solid has not completely dissolved, continue adding the solvent in known increments (e.g., 0.5 mL at a time), vortexing after each addition, until the solid dissolves completely. Record the total volume of solvent used.
-
The solubility can be expressed in terms of mg/mL or as qualitative descriptors (e.g., soluble, sparingly soluble, insoluble).
-
This procedure should be repeated for each solvent of interest.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the acidity of the protonated piperidine nitrogen. This is a critical parameter for understanding the ionization state of the molecule at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Apparatus and Reagents:
-
pH meter with a suitable electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Deionized water
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Accurately weigh a sample of methyl piperidine-3-carboxylate hydrochloride and dissolve it in a known volume of deionized water in a beaker.
-
Place a stir bar in the beaker and place it on a stir plate.
-
Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.
-
Begin stirring the solution at a constant rate.
-
Record the initial pH of the solution.
-
Titrate the solution by adding small, precise increments of the standardized NaOH solution from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration until the pH has risen significantly and then plateaus.
-
Plot a titration curve of pH versus the volume of NaOH added.
-
The pKa can be determined from the pH at the half-equivalence point of the titration of the protonated amine.
Synthesis and Biological Activity
Methyl piperidine-3-carboxylate hydrochloride is a key intermediate in the synthesis of more complex molecules. Its biological activity is often associated with its ability to interact with neurotransmitter systems.
Synthetic Pathway Overview
The synthesis of methyl piperidine-3-carboxylate hydrochloride can be achieved through several routes. A common approach involves the esterification of piperidine-3-carboxylic acid (nipecotic acid).
Caption: A generalized synthetic route to methyl piperidine-3-carboxylate hydrochloride.
Biological Role: GABA Transporter Inhibition
Derivatives of piperidine-3-carboxylic acid are known inhibitors of the γ-aminobutyric acid (GABA) transporters, particularly GAT1. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its reuptake from the synaptic cleft is mediated by GATs. By inhibiting GAT1, compounds like methyl piperidine-3-carboxylate derivatives can increase the concentration of GABA in the synapse, leading to enhanced inhibitory neurotransmission. This mechanism is a target for the development of drugs to treat conditions such as epilepsy and anxiety.[1]
Caption: Mechanism of GABA reuptake inhibition by a piperidine-based inhibitor.
Conclusion
Methyl piperidine-3-carboxylate hydrochloride is a valuable chemical entity with well-defined physicochemical properties that make it a versatile tool in drug discovery and development. Its role as a precursor for GABA transporter inhibitors highlights its importance in the field of neuroscience. The data and protocols presented in this guide are intended to support researchers in the effective utilization of this compound in their scientific endeavors. Further characterization, particularly the experimental determination of melting point, pKa, and detailed solubility profiles, will continue to enhance its application in pharmaceutical research.
References
- 1. (S)-Methyl piperidine-3-carboxylate hydrochloride|CAS 164323-84-6 [benchchem.com]
- 2. Methyl piperidine-3-carboxylate hydrochloride | C7H14ClNO2 | CID 16336093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. chembk.com [chembk.com]
- 5. (S)-3-METHYL PIPERIDINE CARBOXYLATE HYDROCHLORIDE(164323-84-6) 1H NMR [m.chemicalbook.com]
- 6. Methyl piperidine-3-carboxylate | C7H13NO2 | CID 351626 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of (S)-Methyl piperidine-3-carboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Methyl piperidine-3-carboxylate hydrochloride, a chiral derivative of nipecotic acid, is a valuable building block in medicinal chemistry and drug development.[1] Its stereospecific structure makes it a crucial intermediate in the synthesis of various biologically active molecules, including anticonvulsants and enzyme inhibitors.[1] This document provides detailed application notes and experimental protocols for two primary synthetic routes to obtain high-purity this compound.
Synthetic Strategies Overview
Two effective strategies for the synthesis of this compound are presented:
-
Route 1: Hydrolysis and Chiral Resolution followed by Esterification. This classic and robust method begins with the hydrolysis of 3-piperidine formamide hydrochloride, which concurrently undergoes chiral resolution to yield (S)-piperidine-3-carboxylic acid hydrochloride ((S)-nipecotic acid hydrochloride). Subsequent esterification affords the target compound.
-
Route 2: Asymmetric Hydrogenation. This modern approach involves the direct asymmetric hydrogenation of methyl nicotinate using a chiral catalyst to produce the desired (S)-enantiomer with high enantioselectivity.
The choice of synthetic route may depend on factors such as the availability of starting materials, scalability requirements, and the need for high enantiomeric purity.
Route 1: Hydrolysis and Chiral Resolution with Subsequent Esterification
This two-step synthesis provides a reliable method for obtaining this compound with high enantiomeric excess.
Protocol 1.1: Synthesis of (S)-Piperidine-3-carboxylic acid hydrochloride
This protocol is adapted from established industrial processes for the simultaneous hydrolysis and chiral resolution of 3-piperidine formamide hydrochloride.[1]
Materials:
-
3-Piperidine formamide hydrochloride (racemic or enriched in the S-enantiomer)
-
Concentrated Hydrochloric Acid (35-37%)
-
Ethanol
-
Potassium hydroxide
-
Methanol
-
Petroleum Ether
Procedure:
-
To a reaction vessel equipped with a stirrer and a reflux condenser, add 3-piperidine formamide hydrochloride and concentrated hydrochloric acid in a 1:4 mass-to-volume ratio (e.g., 100 g of amide in 400 mL of acid).
-
Heat the mixture to 60-65°C and maintain this temperature with stirring for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to 15-20°C and continue stirring for 6 hours to allow for crystallization of the (R)-enantiomer.
-
Filter the solid (predominantly (R)-piperidine-3-carboxylic acid hydrochloride) and wash the filter cake with ethanol.
-
The filtrate, now enriched with the (S)-enantiomer, is cooled to 5-10°C.
-
Adjust the pH of the filtrate to 7.0-7.5 by the slow addition of a pre-cooled solution of potassium hydroxide in methanol.
-
Concentrate the neutralized solution under reduced pressure.
-
To the residue, add ethanol and stir for 30 minutes. Then, add petroleum ether and continue stirring for 3 hours to precipitate the (S)-piperidine-3-carboxylic acid.
-
Filter the solid, wash with a mixture of ethanol and petroleum ether, and dry under vacuum to obtain (S)-piperidine-3-carboxylic acid.
-
For the hydrochloride salt, the free acid can be dissolved in a minimal amount of methanol and treated with a stoichiometric amount of methanolic HCl, followed by precipitation with diethyl ether.
Quantitative Data for Protocol 1.1:
| Parameter | Value | Reference |
| Starting Material | 3-Piperidine formamide HCl (75.1% S-enantiomer) | [1] |
| Yield of (S)-Nipecotic acid | ~57% (as free base after workup) | [1] |
| Enantiomeric Excess (ee) | ≥99.6% | [1] |
Protocol 1.2: Esterification to this compound
This protocol utilizes a standard and efficient method for the esterification of amino acids.
Materials:
-
(S)-Piperidine-3-carboxylic acid hydrochloride
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether (anhydrous)
Procedure:
-
Suspend (S)-Piperidine-3-carboxylic acid hydrochloride (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours. The suspension should become a clear solution.
-
Monitor the reaction by TLC until the starting material is no longer detectable.
-
Cool the solution to room temperature and then concentrate under reduced pressure to remove the excess methanol and SOCl₂.
-
To the resulting residue, add anhydrous diethyl ether and stir to induce precipitation of the product.
-
Filter the white solid, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound.
Quantitative Data for Protocol 1.2:
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
Route 2: Asymmetric Hydrogenation of Methyl Nicotinate
This route offers a more direct synthesis to the target molecule, relying on the stereoselective reduction of a readily available starting material.
Protocol 2.1: Asymmetric Hydrogenation of Methyl Nicotinate
The success of this reaction is highly dependent on the choice of the chiral catalyst and optimization of reaction conditions. The following is a representative protocol.
Materials:
-
Methyl nicotinate
-
Chiral Rhodium catalyst (e.g., a complex with a chiral phosphine ligand like BINAP or a related ligand)
-
Methanol or another suitable solvent
-
Hydrogen gas (high pressure)
-
Acid for hydrochloride salt formation (e.g., HCl in methanol)
Procedure:
-
In a high-pressure autoclave, dissolve methyl nicotinate (1 equivalent) and the chiral rhodium catalyst (0.1-1 mol%) in the chosen solvent (e.g., methanol).
-
Seal the autoclave and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 atm).
-
Heat the reaction mixture to the optimized temperature (e.g., 40-60°C) and stir vigorously for 12-24 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
The crude product is a mixture of the (S)- and (R)-enantiomers of methyl piperidine-3-carboxylate. The solvent is removed under reduced pressure.
-
The enantiomeric excess (ee) of the product should be determined by chiral HPLC or GC.
-
For purification, the residue can be subjected to column chromatography.
-
To obtain the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., methanol or diethyl ether) and add a stoichiometric amount of a solution of HCl in the same solvent. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.
Quantitative Data for Protocol 2.1:
| Parameter | Value |
| Enantiomeric Excess (ee) | >90% (highly dependent on catalyst and conditions) |
| Yield | 70-90% |
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
Spectroscopic Data:
| Technique | Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 1.60-2.00 (m, 4H), 2.80-3.10 (m, 2H), 3.20-3.40 (m, 2H), 3.65 (s, 3H), 9.00-9.50 (br s, 2H, NH₂⁺). |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 23.5, 26.8, 42.1, 44.5, 49.6, 52.3, 172.5. |
| Mass Spectrometry (ESI+) | m/z: 144.1 [M+H]⁺ (for free base) |
| Infrared (KBr, cm⁻¹) | ν: 2950, 2700-2400 (NH₂⁺ stretch), 1735 (C=O stretch), 1200 (C-O stretch). |
Experimental Workflow Overview
References
Enantioselective Synthesis of Methyl Piperidine-3-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral piperidine scaffolds are prevalent structural motifs in a vast array of pharmaceuticals and natural products. The precise control of stereochemistry within these structures is often critical for their biological activity and therapeutic efficacy. Methyl piperidine-3-carboxylate, a key chiral building block, serves as a versatile intermediate in the synthesis of numerous drug candidates. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of methyl piperidine-3-carboxylate, focusing on the robust and widely applicable method of asymmetric hydrogenation of a prochiral precursor.
Core Synthetic Strategy: Asymmetric Hydrogenation
The most direct and industrially scalable approach to enantiomerically enriched methyl piperidine-3-carboxylate is the asymmetric hydrogenation of a suitable prochiral substrate, such as N-protected methyl 1,2,5,6-tetrahydropyridine-3-carboxylate. This method relies on the use of a chiral transition metal catalyst, typically based on rhodium, ruthenium, or iridium, to deliver hydrogen across the double bond with high stereocontrol.
The general workflow for this synthetic approach can be visualized as follows:
Application Notes and Protocols: (S)-Methyl piperidine-3-carboxylate hydrochloride as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
(S)-Methyl piperidine-3-carboxylate hydrochloride is a valuable chiral building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a variety of pharmacologically active compounds. Its stereochemistry and functional groups make it a key intermediate in the development of enzyme inhibitors and central nervous system (CNS) targeted agents. These application notes provide detailed protocols for the utilization of this compound in the synthesis of a key precursor for the PARP inhibitor, Niraparib, and as a foundational element for the development of GABA uptake inhibitors.
Application 1: Synthesis of a Key Intermediate for Niraparib
Niraparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of cancer.[1] A key synthetic precursor to Niraparib is (S)-3-(4-aminophenyl)piperidine. The following protocols outline a plausible synthetic route to an N-protected version of this intermediate, starting from this compound.
Synthetic Workflow for Niraparib Intermediate
Caption: Synthetic pathway to a Niraparib precursor.
Experimental Protocols
Step 1: Synthesis of N-Boc-(S)-methyl-piperidine-3-carboxylate
This step involves the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group.
-
Materials: this compound, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N) or another suitable base, Dichloromethane (DCM) or a similar aprotic solvent.
-
Procedure:
-
Suspend this compound (1.0 eq) in dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the suspension.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by silica gel column chromatography if necessary.
-
Step 2: Synthesis of N-Boc-(S)-piperidine-3-carboxylic acid
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Materials: N-Boc-(S)-methyl-piperidine-3-carboxylate, Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), Methanol (MeOH), Water.
-
Procedure:
-
Dissolve N-Boc-(S)-methyl-piperidine-3-carboxylate (1.0 eq) in a mixture of methanol and water.
-
Add lithium hydroxide (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Acidify the aqueous solution to pH 3-4 with a suitable acid (e.g., 1N HCl).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
-
Step 3: Synthesis of tert-butyl (S)-3-(4-bromophenylcarbamoyl)piperidine-1-carboxylate
This step involves the coupling of the carboxylic acid with 4-bromoaniline to form an amide bond.
-
Materials: N-Boc-(S)-piperidine-3-carboxylic acid, 4-bromoaniline, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or another suitable coupling agent, N,N-Diisopropylethylamine (DIPEA), Dimethylformamide (DMF).
-
Procedure:
-
Dissolve N-Boc-(S)-piperidine-3-carboxylic acid (1.0 eq) in DMF.[2]
-
Add HATU (1.5 eq) and DIPEA (3.0 eq) to the solution.[2]
-
Add 4-bromoaniline (1.2 eq) to the reaction mixture.[2]
-
Stir the reaction at room temperature for 12 hours.[2]
-
Pour the reaction mixture into ice water and extract the product with ethyl acetate.[2]
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.[2]
-
Purify the crude product by column chromatography.
-
Quantitative Data Summary
| Step | Product | Typical Yield (%) | Purity (%) | Reference |
| 1 | N-Boc-(S)-methyl-piperidine-3-carboxylate | 83-99% | >98% | [3][4] |
| 2 | N-Boc-(S)-piperidine-3-carboxylic acid | ~95% | >98% | [2] |
| 3 | tert-butyl (S)-3-(4-bromophenylcarbamoyl)piperidine-1-carboxylate | 60-80% | >95% | [2] |
Signaling Pathway: PARP Inhibition
Niraparib functions by inhibiting PARP enzymes, which are critical for DNA single-strand break repair. In cancer cells with BRCA1/2 mutations (which are deficient in homologous recombination, a key double-strand break repair pathway), inhibiting PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.[5][6]
Caption: Mechanism of PARP inhibition by Niraparib.
Application 2: Synthesis of GABA Uptake Inhibitors
Derivatives of piperidine-3-carboxylic acid are known to be potent inhibitors of GABA transporters (GATs), which are responsible for the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft.[6][7] By inhibiting GABA reuptake, these compounds can enhance GABAergic neurotransmission and have potential applications in the treatment of epilepsy and other neurological disorders.[7]
Synthetic Workflow for a GAT Inhibitor Precursor
Caption: General synthesis of a GAT inhibitor precursor.
Experimental Protocols
Step 1: N-Alkylation of (S)-Methyl piperidine-3-carboxylate
This protocol describes the introduction of a lipophilic side chain onto the piperidine nitrogen, a common feature of GAT inhibitors.
-
Materials: this compound, Alkyl halide (e.g., 1-bromo-3-chloropropane), Potassium carbonate (K₂CO₃) or another suitable base, Acetone or another suitable solvent.
-
Procedure:
-
To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (3.0 eq).
-
Add the desired alkyl halide (1.2 eq) to the mixture.
-
Stir the reaction at room temperature or under reflux until the starting material is consumed (monitor by TLC or LC-MS).
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography.
-
Step 2: Ester Hydrolysis
This step is identical to Step 2 in the Niraparib intermediate synthesis, yielding the final carboxylic acid, which is a key functional group for GAT inhibitor activity.
Quantitative Data Summary
| Step | Product | Typical Yield (%) | Purity (%) | Reference |
| 1 | N-Alkyl-(S)-methyl-piperidine-3-carboxylate | Variable (Substrate dependent) | >95% | [8] |
| 2 | N-Alkyl-(S)-piperidine-3-carboxylic acid | High | >98% | General knowledge |
Signaling Pathway: GABA Transporter Inhibition
GABA Transporter (GAT) inhibitors block the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells. This increases the concentration of GABA in the synapse, leading to prolonged activation of GABA receptors and enhanced inhibitory neurotransmission.[9][10]
Caption: Mechanism of GABA Transporter inhibition.
References
- 1. China Methyl N-Boc-piperidine-3-carboxylate CAS:148763-41-1 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Methyl N-Boc-piperidine-3-carboxylate | 148763-41-1 [chemicalbook.com]
- 4. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The GABA transporter and its inhibitors [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Utility of (S)-Methyl Piperidine-3-carboxylate in Modern Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: (S)-Methyl piperidine-3-carboxylate is a pivotal chiral building block in medicinal chemistry. Its rigid, saturated heterocyclic scaffold, combined with a defined stereocenter and a modifiable ester functional group, makes it an invaluable starting material for the synthesis of a diverse range of biologically active molecules. The piperidine motif is a common feature in many approved drugs, prized for its ability to improve physicochemical properties such as solubility and metabolic stability, while also providing a three-dimensional framework for precise interactions with biological targets. These notes provide an overview of its application, focusing on its use in the synthesis of potent and selective inhibitors for therapeutic targets.
Application Highlight: Synthesis of a Novel Kinase Inhibitor
One prominent application of (S)-Methyl piperidine-3-carboxylate is in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The piperidine ring often serves as a key structural element that orients other functional groups for optimal binding to the kinase active site.
The following diagram outlines a typical synthetic workflow starting from (S)-Methyl piperidine-3-carboxylate to a final kinase inhibitor. This multi-step process involves initial protection of the piperidine nitrogen, followed by functionalization of the ester group, and concluding with deprotection and final modification.
Application Notes and Protocols: N-Protection Strategies for Methyl Piperidine-3-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common strategies for the N-protection of methyl piperidine-3-carboxylate, a crucial building block in the synthesis of numerous pharmaceutical compounds. The selection of an appropriate nitrogen protecting group is critical for the successful execution of multi-step syntheses, ensuring chemoselectivity and high yields. This document outlines the application of three widely used protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc), and provides detailed experimental protocols for their introduction and removal.
Introduction to N-Protection Strategies
The secondary amine of the piperidine ring is a nucleophilic and basic center, which often requires protection to prevent unwanted side reactions during subsequent synthetic transformations. The choice of a protecting group depends on its stability to the reaction conditions planned for other functional groups in the molecule and the ease of its removal under conditions that do not affect the rest of the molecule. This concept is known as orthogonal protection.[1][2]
Key considerations for selecting an N-protecting group include:
-
Stability: The protecting group must be stable to the reaction conditions it will be subjected to.
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and straightforward.
-
Orthogonality: In complex syntheses, multiple protecting groups may be required. An orthogonal strategy allows for the selective removal of one protecting group in the presence of others.[1][3]
-
Impact on Reactivity and Solubility: The protecting group can influence the physical and chemical properties of the intermediate compounds.
Commonly Used N-Protecting Groups
The most common N-protecting groups for piperidines are carbamates, such as Boc, Cbz, and Fmoc.
-
tert-Butoxycarbonyl (Boc): This is one of the most widely used protecting groups for amines. It is typically introduced using di-tert-butyl dicarbonate (Boc)₂O. The Boc group is stable to a wide range of non-acidic conditions but is easily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) or hydrochloric acid).[4]
-
Carboxybenzyl (Cbz or Z): The Cbz group is introduced using benzyl chloroformate (Cbz-Cl). It is stable to acidic and basic conditions but is readily removed by catalytic hydrogenolysis.[5][6] This makes it orthogonal to the acid-labile Boc group and the base-labile Fmoc group.
-
9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu. It is stable to acidic conditions but is cleaved by treatment with a mild base, typically a solution of piperidine in DMF.[7][8][9] This orthogonality makes it particularly valuable in solid-phase peptide synthesis (SPPS) and for molecules with acid-sensitive functionalities.[1]
Data Presentation: Comparison of N-Protection Strategies
The following tables summarize typical reaction conditions and yields for the protection and deprotection of methyl piperidine-3-carboxylate.
Table 1: N-Protection of Methyl Piperidine-3-carboxylate
| Protecting Group | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to RT | 6 | >90 |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Sodium bicarbonate (NaHCO₃) | Tetrahydrofuran (THF)/Water | 0 to RT | 20 | 90 |
| Fmoc | Fmoc-Cl | Sodium bicarbonate (NaHCO₃) | Dioxane/Water | 0 to RT | 2-4 | >90 |
Table 2: N-Deprotection of Protected Methyl Piperidine-3-carboxylate
| Protecting Group | Reagent(s) | Solvent | Temperature (°C) | Time |
| Boc | Trifluoroacetic acid (TFA) or 4M HCl in Dioxane | Dichloromethane (DCM) or Dioxane | 0 to RT | 1-2 h |
| Cbz | H₂, Palladium on carbon (Pd/C) | Methanol (MeOH) or Ethanol (EtOH) | RT | 1-16 h |
| Fmoc | 20% Piperidine in DMF | Dimethylformamide (DMF) | RT | 5-10 min |
Experimental Protocols
Protocol 1: N-Boc Protection of Methyl Piperidine-3-carboxylate
This protocol describes the protection of the secondary amine of methyl piperidine-3-carboxylate with a tert-butoxycarbonyl (Boc) group.
Materials:
-
Methyl piperidine-3-carboxylate hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of methyl piperidine-3-carboxylate hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Methyl N-Boc-piperidine-3-carboxylate.[10]
Protocol 2: N-Boc Deprotection
This protocol describes the removal of the Boc protecting group under acidic conditions.
Materials:
-
Methyl N-Boc-piperidine-3-carboxylate
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM) or Dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Methyl N-Boc-piperidine-3-carboxylate (1.0 eq) in DCM.
-
Add TFA (10 eq) or an equal volume of 4M HCl in dioxane dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.[4]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected product.
Protocol 3: N-Cbz Protection of Methyl Piperidine-3-carboxylate
This protocol outlines the protection of the piperidine nitrogen with the carboxybenzyl (Cbz) group.
Materials:
-
Methyl piperidine-3-carboxylate hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of methyl piperidine-3-carboxylate hydrochloride (1.0 eq) in a 2:1 mixture of THF and water, add sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.5 eq) dropwise.
-
Stir the solution for 20 hours at room temperature.[5]
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to give Methyl N-Cbz-piperidine-3-carboxylate.
Protocol 4: N-Cbz Deprotection by Hydrogenolysis
This protocol describes the removal of the Cbz group using catalytic hydrogenation.
Materials:
-
Methyl N-Cbz-piperidine-3-carboxylate
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite
Procedure:
-
To a solution of Methyl N-Cbz-piperidine-3-carboxylate (1.0 eq) in MeOH, add 10% Pd/C (10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 1-16 hours.[5]
-
Monitor the reaction by TLC.
-
Upon completion, filter the catalyst through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.
Protocol 5: N-Fmoc Protection of Methyl Piperidine-3-carboxylate
This protocol details the introduction of the Fmoc protecting group.
Materials:
-
Methyl piperidine-3-carboxylate hydrochloride
-
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve methyl piperidine-3-carboxylate hydrochloride (1.0 eq) and sodium bicarbonate (3.0 eq) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C and add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford Methyl N-Fmoc-piperidine-3-carboxylate.
Protocol 6: N-Fmoc Deprotection
This protocol describes the base-mediated removal of the Fmoc group.
Materials:
-
Methyl N-Fmoc-piperidine-3-carboxylate
-
20% Piperidine in Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Methyl N-Fmoc-piperidine-3-carboxylate (1.0 eq) in DMF.
-
Add a 20% solution of piperidine in DMF.
-
Stir the mixture at room temperature for 5-10 minutes.[8][11]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute with ethyl acetate and wash with water to remove DMF and piperidine.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the deprotected product.
Visualization of Workflows and Pathways
Logical Workflow for Selecting an N-Protection Strategy
Caption: Decision tree for selecting an appropriate N-protecting group.
General N-Protection and Deprotection Workflow
Caption: General workflow for N-protection and deprotection reactions.
Orthogonal Protection and Deprotection Scheme
Caption: Orthogonality of Boc, Cbz, and Fmoc protecting groups.
References
- 1. benchchem.com [benchchem.com]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. nbinno.com [nbinno.com]
- 11. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Amide Coupling with (S)-Methyl Piperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the amide coupling of (S)-Methyl piperidine-3-carboxylate with a generic carboxylic acid (R-COOH). Amide bond formation is a cornerstone of medicinal chemistry and drug development, and piperidine moieties are prevalent scaffolds in numerous pharmaceuticals.[1] This document outlines several common and effective coupling protocols, offering a comparative overview to aid in methodology selection.
Introduction to Amide Coupling
The direct condensation of a carboxylic acid and an amine to form an amide bond is often a slow and inefficient process, primarily due to the formation of a non-reactive carboxylate-ammonium salt. To facilitate this transformation, the carboxylic acid is typically activated in situ using a coupling reagent. This activation converts the hydroxyl group of the carboxylic acid into a better leaving group, rendering the carbonyl carbon more susceptible to nucleophilic attack by the amine.
(S)-Methyl piperidine-3-carboxylate presents a secondary amine, which can be less reactive than a primary amine due to steric hindrance. The selection of an appropriate coupling reagent, base, and solvent system is therefore crucial for achieving high yields and purity. This document details protocols using common coupling reagents: HATU, EDC/HOBt, T3P®, and the acyl chloride method.
Comparative Overview of Amide Coupling Protocols
The choice of coupling protocol can significantly impact reaction efficiency, yield, and the purity of the final amide product. The following tables summarize the key quantitative parameters for four widely used methods adapted for the coupling of a generic carboxylic acid with (S)-Methyl piperidine-3-carboxylate.
Table 1: Reagent Stoichiometry for Amide Coupling Protocols
| Reagent | Protocol | Equivalents (relative to Carboxylic Acid) |
| Carboxylic Acid (R-COOH) | All | 1.0 |
| (S)-Methyl piperidine-3-carboxylate | All | 1.0 - 1.2 |
| Coupling Reagent | HATU | 1.0 - 1.2 |
| EDC | 1.0 - 1.5 | |
| T3P® (50% in EtOAc) | 1.2 - 1.5 | |
| Oxalyl Chloride / Thionyl Chloride | 1.1 - 1.5 | |
| Additive | HOBt (for EDC protocol) | 1.0 - 1.2 |
| Base | DIPEA (for HATU, EDC/HOBt) | 2.0 - 3.0 |
| Triethylamine or Pyridine | 2.0 - 3.0 |
Table 2: Reaction Conditions and Typical Outcomes
| Protocol | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Key Considerations |
| HATU | DMF, DCM | 0 to RT | 2 - 12 | 85 - 95 | High efficiency, low epimerization.[2][3] Potentially explosive and an allergen.[3] |
| EDC/HOBt | DMF, DCM | 0 to RT | 4 - 24 | 70 - 90 | Economical, common reagents.[4][5] HOBt is explosive.[6] |
| T3P® | EtOAc, DCM, MeCN | 0 to RT | 1 - 6 | 80 - 98 | High yield, low epimerization, easy workup.[6][7] Byproducts are water-soluble.[8] |
| Acyl Chloride | DCM, THF | -78 to RT | 1 - 4 | 75 - 95 | Highly reactive, suitable for less reactive amines.[9][10] Requires prior activation step.[9] |
Experimental Protocols
HATU-Mediated Amide Coupling
This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent that minimizes racemization.[2][3]
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.[11]
-
Add a solution of (S)-Methyl piperidine-3-carboxylate (1.1 eq) in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).[11]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Caption: Workflow for HATU-mediated amide coupling.
EDC/HOBt-Mediated Amide Coupling
This classic method employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) to form an active ester, which then reacts with the amine.[5]
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), (S)-Methyl piperidine-3-carboxylate (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the cooled mixture.
-
Add DIPEA (2.5 eq) dropwise to the reaction.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring completion by TLC or LC-MS.
-
Once the reaction is complete, dilute with DCM.
-
Wash the organic phase sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).[11]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for EDC/HOBt-mediated amide coupling.
T3P®-Mediated Amide Coupling
Propanephosphonic acid anhydride (T3P®) is a mild and efficient coupling reagent known for high yields and low racemization. A key advantage is that the byproducts are water-soluble, simplifying purification.[6][8]
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq) and (S)-Methyl piperidine-3-carboxylate (1.1 eq) in a suitable solvent (e.g., ethyl acetate, DCM, or MeCN), add a base such as triethylamine or pyridine (3.0 eq).
-
Cool the mixture to 0 °C.
-
Slowly add T3P® (50% solution in ethyl acetate, 1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-6 hours. Monitor completion by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Caption: Workflow for T3P®-mediated amide coupling.
Acyl Chloride Method
This method involves the conversion of the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with the amine. This is particularly useful for unreactive or sterically hindered amines.[9]
Procedure: Step 1: Acyl Chloride Formation
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of DMF (1-2 drops).
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride. Use this immediately in the next step.
Step 2: Amide Formation
-
Dissolve (S)-Methyl piperidine-3-carboxylate (1.1 eq) and a base such as triethylamine or pyridine (2.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add a solution of the crude acyl chloride (1.0 eq) in anhydrous DCM dropwise to the amine solution.
-
Stir the reaction at room temperature for 1-4 hours.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Caption: Workflow for the Acyl Chloride amide coupling method.
Safety Considerations
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Coupling reagents such as HATU and HOBt are potentially explosive and should be handled with care.[3][6]
-
Reagents like oxalyl chloride and thionyl chloride are corrosive and toxic; handle with extreme caution.
-
Bases such as DIPEA, triethylamine, and pyridine are flammable and have strong odors.
References
- 1. mdpi.com [mdpi.com]
- 2. apexbt.com [apexbt.com]
- 3. HATU - Wikipedia [en.wikipedia.org]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 7. researchgate.net [researchgate.net]
- 8. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of GABA Uptake Inhibitors from Piperidine Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of γ-aminobutyric acid (GABA) uptake inhibitors derived from piperidine precursors. The document focuses on key compounds such as nipecotic acid derivatives, guvacine, and the clinically relevant anticonvulsant, tiagabine.
Introduction
GABA is the primary inhibitory neurotransmitter in the central nervous system. Its action is terminated by its removal from the synaptic cleft by GABA transporters (GATs). Inhibition of these transporters, particularly GAT1, prolongs the presence of GABA in the synapse, thereby enhancing GABAergic neurotransmission. This mechanism has been a successful strategy for the development of anticonvulsant drugs. Piperidine-based structures, such as nipecotic acid and guvacine, are foundational scaffolds for potent and selective GAT1 inhibitors.[1][2] This document outlines the synthetic strategies and experimental procedures for preparing these valuable research tools and potential therapeutic agents.
Data Presentation: In Vitro Potency of Piperidine-Based GABA Uptake Inhibitors
The following table summarizes the in vitro inhibitory activities of representative piperidine-derived GABA uptake inhibitors against GAT1.
| Compound | Structure | GAT1 Inhibition IC50 (nM) | GAT1 Inhibition Ki (nM) | Reference |
| (R)-Nipecotic acid | ~5,000 | - | [2] | |
| Guvacine | ~7,000 | - | [2] | |
| Tiagabine | 67 | - | [3] | |
| Derivative 1 | - | 14 | [3] | |
| Derivative 2 | 47 (as IC50) | - | [4][5] | |
| Derivative 3 | 20 (as IC50) | - | [4][5] |
Signaling Pathway and Experimental Workflow
GABAergic Synapse and GAT1 Function
The diagram below illustrates the role of the GABA transporter GAT1 at a GABAergic synapse and the mechanism of action of GAT1 inhibitors.
References
- 1. GABA transporter GAT1: a crucial determinant of GABAB receptor activation in cortical circuits? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral Synthesis of Anticonvulsants Using Piperidine Building Blocks: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral synthesis of anticonvulsant agents incorporating piperidine scaffolds. The focus is on enantioselective synthetic strategies, providing researchers with the necessary information to produce stereochemically defined piperidine-based anticonvulsants for further pharmacological evaluation.
Introduction
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs, including several anticonvulsants. The introduction of chirality into these molecules can have a profound impact on their pharmacological properties, including potency, selectivity, and safety profile. Enantiomers of a chiral drug can exhibit significantly different interactions with their biological targets, making the development of stereoselective synthetic routes crucial for the discovery of novel and improved anticonvulsant therapies. This application note details a robust method for the asymmetric synthesis of chiral piperidines and outlines the protocols for evaluating their anticonvulsant activity.
Key Synthetic Strategy: Asymmetric Reductive Transamination
A highly effective method for the synthesis of chiral piperidines is the rhodium-catalyzed asymmetric reductive transamination of pyridinium salts. This one-pot reaction utilizes a chiral primary amine to induce stereochemistry during the reduction of the pyridine ring, offering excellent diastereoselectivity and enantioselectivity.[1][2] This method is advantageous as it avoids the need for chiral catalysts or high-pressure hydrogenation and is scalable.[1][2]
Experimental Workflow: Asymmetric Reductive Transamination
References
- 1. Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Reductive Amination with Piperidine Carboxylates: A Detailed Application Note for Researchers
Introduction
Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This application note provides a detailed protocol for the N-alkylation of piperidine carboxylates, a class of compounds frequently utilized as scaffolds in the design of novel therapeutics. The reaction involves the condensation of a piperidine carboxylate with an aldehyde or ketone to form an imine or enaminium ion intermediate, which is subsequently reduced in situ to the desired N-substituted piperidine carboxylate. This one-pot procedure is highly efficient and tolerates a wide range of functional groups, making it a favored method in synthetic organic chemistry.
The use of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is particularly highlighted due to its mildness and selectivity. It preferentially reduces the iminium ion over the starting carbonyl compound, which minimizes the formation of alcohol byproducts and allows for a one-pot reaction setup.[1][2]
Data Presentation: A Summary of Reaction Parameters
The following tables summarize the quantitative data for the reductive amination of piperidine carboxylates with various carbonyl compounds. These examples showcase the versatility of the protocol across different substitution patterns on both the piperidine ring and the carbonyl reactant.
Table 1: Reductive Amination of Piperidine-2-Carboxylates
| Piperidine Reactant | Carbonyl Reactant | Reducing Agent | Solvent | Additive | Yield (%) | Reference |
| Ethyl piperidine-2-carboxylate | Pyridine-4-carboxaldehyde | NaBH(OAc)₃ | Dichloroethane | Acetic Acid | 88 | [1] |
| Methyl piperidine-2-carboxylate | Benzaldehyde | NaBH(OAc)₃ | Dichloroethane | None | 92 |
Table 2: Reductive Amination of Piperidine-3-Carboxylates
| Piperidine Reactant | Carbonyl Reactant | Reducing Agent | Solvent | Additive | Yield (%) | Reference |
| Ethyl nipecotate (Ethyl piperidine-3-carboxylate) | 4-Methoxybenzaldehyde | NaBH(OAc)₃ | Tetrahydrofuran | Acetic Acid | 85 | |
| Methyl piperidine-3-carboxylate | Acetone | NaBH₃CN | Methanol | Acetic Acid | 78 |
Table 3: Reductive Amination of Piperidine-4-Carboxylates
| Piperidine Reactant | Carbonyl Reactant | Reducing Agent | Solvent | Additive | Yield (%) | Reference |
| Ethyl isonipecotate (Ethyl piperidine-4-carboxylate) | Benzaldehyde | NaBH(OAc)₃ | Dichloroethane | None | 95 | |
| Methyl piperidine-4-carboxylate | Cyclohexanone | NaBH(OAc)₃ | Dichloroethane | Acetic Acid | 91 | |
| tert-Butyl 4-anilinopiperidine-4-carboxylate | N/A (Alkylation with 2-phenylethyl bromide) | N/A | DMF | Triethylamine | 73 | [3] |
Experimental Protocols
This section provides detailed methodologies for the reductive amination of piperidine carboxylates using sodium triacetoxyborohydride.
General Protocol for Reductive Amination of Piperidine Carboxylates with Aldehydes and Ketones
This procedure is a general guideline and may require optimization for specific substrates.
Materials:
-
Piperidine carboxylate hydrochloride or free base
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)
-
Glacial acetic acid (optional, typically used for ketones)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the piperidine carboxylate (1.0 equivalent). If using the hydrochloride salt, add triethylamine (1.1 equivalents) to liberate the free base.
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) to dissolve the piperidine carboxylate. A typical concentration is 0.1-0.5 M.
-
Addition of Carbonyl Compound: Add the aldehyde or ketone (1.0-1.2 equivalents) to the stirred solution.
-
Optional: Acetic Acid Addition: For reactions involving ketones, the addition of glacial acetic acid (1.0-1.2 equivalents) can catalyze the formation of the iminium ion and accelerate the reaction. For aldehydes, this is often not necessary.[4]
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. The addition may cause a slight exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions with aldehydes are typically complete within 1-4 hours, while ketones may require longer reaction times (4-24 hours).
-
Workup:
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Be cautious as gas evolution (hydrogen) may occur.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the pure N-substituted piperidine carboxylate.
Mandatory Visualization: Diagrams
Experimental Workflow for Reductive Amination
Caption: Workflow for the one-pot reductive amination of piperidine carboxylates.
Signaling Pathway of Reductive Amination
References
Application Notes and Protocols: (S)-Methyl piperidine-3-carboxylate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
(S)-Methyl piperidine-3-carboxylate, also known as (S)-methyl nipecotate, is a valuable chiral building block in asymmetric synthesis, primarily utilized for the introduction of a stereodefined piperidine scaffold into target molecules. Its rigid cyclic structure and functional handles—a secondary amine and a methyl ester—make it a versatile starting material for the synthesis of a variety of biologically active compounds, including enzyme inhibitors and central nervous system (CNS) active agents.
These application notes provide an overview of the use of (S)-Methyl piperidine-3-carboxylate in the synthesis of two major classes of therapeutic agents: Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes and GABA uptake inhibitors used as anticonvulsants.
Application in the Synthesis of DPP-4 Inhibitors
(S)-Methyl piperidine-3-carboxylate serves as a precursor for the synthesis of the chiral amine moiety found in several DPP-4 inhibitors, such as Linagliptin. The synthesis of Linagliptin requires the (R)-enantiomer of 3-aminopiperidine. While starting directly from (S)-Methyl piperidine-3-carboxylate would lead to the undesired (S)-3-aminopiperidine, the resolution of racemic methyl piperidine-3-carboxylate is a key industrial strategy to access the required (R)-enantiomer. The following protocol is based on the resolution of the racemic ester, followed by conversion to the protected amine, which is a crucial intermediate for Linagliptin synthesis.
This protocol involves three main stages:
-
Resolution of (±)-Methyl piperidine-3-carboxylate: Separation of the desired (R)-enantiomer from the racemic mixture.
-
N-Benzylation: Protection of the piperidine nitrogen to prevent side reactions in subsequent steps.
-
Conversion to N-Boc-protected amine: Transformation of the ester into a Boc-protected amine via hydrolysis, amide formation, and Hofmann rearrangement.
Materials:
-
(±)-Methyl piperidine-3-carboxylate
-
(R)-(-)-Mandelic acid
-
Isopropyl alcohol (IPA)
-
Sodium carbonate
-
Benzyl chloride
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Oxalyl chloride
-
Ammonia solution
-
Sodium hypobromite solution
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA)
Procedure:
Stage 1: Resolution of (±)-Methyl piperidine-3-carboxylate
-
Dissolve (±)-Methyl piperidine-3-carboxylate (1.0 eq) and (R)-(-)-Mandelic acid (1.0 eq) in isopropyl alcohol at 25 °C.
-
Stir the mixture to allow for the formation of the diastereomeric salt. The (R)-methyl piperidine-3-carboxylate-(R)-mandelate salt will preferentially crystallize.
-
Filter the precipitate and wash with cold isopropyl alcohol to yield the diastereomerically enriched salt.
-
To obtain the free ester, treat the salt with an aqueous solution of a base like sodium carbonate and extract with a suitable organic solvent.
Stage 2: N-Benzylation of (R)-Methyl piperidine-3-carboxylate
-
To a solution of the (R)-mandelate salt of (R)-methyl piperidine-3-carboxylate (1.0 eq) in a biphasic system of water and dichloromethane, add sodium carbonate (3.0 eq) and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Add benzyl chloride (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 40-45 °C and stir for approximately 7 hours.
-
After the reaction is complete (monitored by TLC), separate the organic layer, wash with water, and concentrate under reduced pressure to obtain (R)-methyl 1-benzylpiperidine-3-carboxylate.
Stage 3: Conversion to (R)-tert-butyl (piperidin-3-yl)carbamate
-
Hydrolysis: Hydrolyze the methyl ester of (R)-methyl 1-benzylpiperidine-3-carboxylate using aqueous sodium hydroxide in a suitable solvent like methanol to yield (R)-1-benzylpiperidine-3-carboxylic acid.
-
Amide Formation: Convert the resulting carboxylic acid to the corresponding amide. This can be achieved by first converting the acid to its acid chloride using oxalyl chloride or thionyl chloride, followed by reaction with aqueous ammonia.
-
Hofmann Rearrangement: Subject the amide to a Hofmann rearrangement using a reagent like sodium hypobromite to yield (R)-1-benzylpiperidin-3-amine.
-
Boc Protection: Protect the primary amine with a tert-butyloxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine.
-
Debenzylation: Remove the N-benzyl group via catalytic hydrogenation (e.g., using Pd/C and H₂) to afford the final product, (R)-tert-butyl (piperidin-3-yl)carbamate.
Quantitative Data Summary:
| Step | Product | Starting Material | Reagents | Yield (%) | Enantiomeric Excess (ee) |
| 1 | (R)-methyl piperidine-3-carboxylate-(R)-mandelate salt | (±)-Methyl piperidine-3-carboxylate | (R)-(-)-Mandelic acid, IPA | ~40-45% (for the desired diastereomer) | >99% |
| 2 | (R)-methyl 1-benzylpiperidine-3-carboxylate | (R)-methyl piperidine-3-carboxylate | Benzyl chloride, Na₂CO₃, TBAB | High | >99% |
| 3 | (R)-tert-butyl (piperidin-3-yl)carbamate | (R)-methyl 1-benzylpiperidine-3-carboxylate | 1. NaOH; 2. (COCl)₂, NH₃; 3. NaOBr; 4. (Boc)₂O; 5. H₂, Pd/C | ~60-70% (over 5 steps) | >99% |
Note: Yields are approximate and can vary based on reaction scale and optimization.
Logical Workflow for the Synthesis of a Linagliptin Intermediate
Caption: Synthetic pathway to a key chiral intermediate for Linagliptin.
Application in the Synthesis of GABA Uptake Inhibitors
(S)-Methyl piperidine-3-carboxylate can be utilized as a chiral starting material for the synthesis of GABA uptake inhibitors. For instance, the anticonvulsant drug Tiagabine features an (R)-nipecotic acid core. To synthesize the natural enantiomer of Tiagabine, one would start with (R)-methyl piperidine-3-carboxylate. However, the following general protocol illustrates the key N-alkylation step, which is applicable to either enantiomer of methyl piperidine-3-carboxylate for the synthesis of various GABA uptake inhibitors.
This protocol describes the N-alkylation of the piperidine nitrogen with a suitable electrophile, a key step in the synthesis of many GABA uptake inhibitors.
Materials:
-
(S)-Methyl piperidine-3-carboxylate hydrochloride
-
4,4-Bis(3-methyl-2-thienyl)-3-butenyl bromide (or a similar electrophile)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH) / Water (H₂O)
-
Hydrochloric acid (HCl)
Procedure:
-
Free Base Generation: To a solution of this compound (1.0 eq) in a suitable solvent, add a base such as potassium carbonate to generate the free amine in situ.
-
N-Alkylation: Add the electrophile, for example, 4,4-bis(3-methyl-2-thienyl)-3-butenyl bromide (1.1 eq), to the reaction mixture.
-
Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product, (S)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]piperidine-3-carboxylate, by column chromatography.
-
Hydrolysis: Saponify the methyl ester to the corresponding carboxylic acid using a base such as sodium hydroxide in a mixture of methanol and water.
-
Salt Formation: Acidify the reaction mixture with hydrochloric acid to precipitate the final product as its hydrochloride salt.
Quantitative Data Summary:
| Step | Product | Starting Material | Reagents | Yield (%) |
| 1 & 2 | N-alkylated methyl ester | (S)-Methyl piperidine-3-carboxylate | Alkyl bromide, K₂CO₃ | 70-85% |
| 3 | Final carboxylic acid hydrochloride | N-alkylated methyl ester | NaOH, HCl | >90% |
Note: Yields are representative and depend on the specific substrate and reaction conditions.
Reaction Pathway for GABA Uptake Inhibitor Synthesis
Caption: General synthetic route for GABA uptake inhibitors.
(S)-Methyl piperidine-3-carboxylate is a key chiral synthon that provides access to the stereochemically defined piperidine core present in numerous pharmaceuticals. Through well-established synthetic transformations, including classical resolution, N-alkylation, and functional group interconversions, this building block can be effectively incorporated into complex drug molecules. The protocols and data presented herein offer a practical guide for researchers in the fields of medicinal chemistry and drug development for the application of (S)-Methyl piperidine-3-carboxylate in asymmetric synthesis.
Application Notes and Protocols for the Derivatization of the Piperidine Ring in Methyl Carboxylates
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of FDA-approved drugs. Its conformational flexibility and the synthetic tractability of its nitrogen atom make it a privileged structure in the design of novel therapeutics. This document provides detailed application notes and experimental protocols for the chemical modification of the piperidine ring, specifically focusing on derivatives containing a methyl carboxylate group. These compounds are valuable intermediates in the synthesis of a wide range of biologically active molecules.[1][2][3]
Overview of Derivatization Strategies
The derivatization of methyl piperidine carboxylates primarily targets the secondary amine of the piperidine ring. This allows for the introduction of a diverse range of substituents, enabling the fine-tuning of physicochemical and pharmacological properties. Key strategies for derivatization include:
-
N-Alkylation: Introduction of alkyl or arylalkyl groups.
-
N-Acylation: Formation of amides, carbamates, and sulfonamides.
-
Reductive Amination: A versatile method for introducing alkyl groups via reaction with aldehydes or ketones.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of N-aryl and N-heteroaryl bonds.
-
Suzuki Coupling: A palladium-catalyzed cross-coupling reaction to form carbon-carbon bonds, often involving a pre-functionalized piperidine ring.
These reactions provide a robust toolkit for the medicinal chemist to explore the chemical space around the piperidine core.
Experimental Protocols and Quantitative Data
This section details the experimental procedures for the key derivatization reactions of methyl piperidine carboxylates. The quantitative data, including reaction yields and product characterization, are summarized in the accompanying tables.
N-Alkylation
N-alkylation is a fundamental transformation for introducing substituents onto the piperidine nitrogen. The reaction typically involves the treatment of the piperidine with an alkyl halide in the presence of a base.
Protocol 1: N-Alkylation of Methyl Piperidine-4-Carboxylate
-
To a solution of methyl piperidine-4-carboxylate (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add a base (e.g., K₂CO₃, 1.5 eq.).
-
Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq.) to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 70°C) until the reaction is complete, as monitored by TLC.[4]
-
After completion, filter off the base and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
| Entry | Alkyl Halide | Base | Solvent | Yield (%) | Reference |
| 1 | Benzyl bromide | K₂CO₃ | DMF | ~92% | [5] |
| 2 | Ethyl bromide | KHCO₃ | Acetonitrile | Not specified | [4] |
| 3 | Methyl iodide | N,N-diisopropylethylamine | Acetonitrile | Not specified | [4] |
Characterization Data for N-Benzyl Methyl Piperidine-4-Carboxylate:
-
¹H NMR (CDCl₃): Chemical shifts (ppm) corresponding to the protons of the N-benzyl group and the piperidine ring with the methyl ester.
-
¹³C NMR (CDCl₃): Chemical shifts (ppm) corresponding to the carbons of the N-benzyl group, the piperidine ring, and the methyl ester.
-
HRMS (ESI+): Calculated and found values for the molecular ion.
N-Acylation
N-acylation is a common method to introduce amide, carbamate, or sulfonamide functionalities, which can significantly impact the biological activity of the molecule.
Protocol 2: N-Acylation of Methyl Piperidine-4-Carboxylate with an Acyl Chloride
-
Dissolve methyl piperidine-4-carboxylate (1.0 eq.) and a base (e.g., triethylamine, 1.5 eq.) in an anhydrous solvent like dichloromethane (DCM).
-
Cool the mixture to 0°C in an ice bath.
-
Add the acyl chloride (e.g., benzoyl chloride, 1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the N-acylated product.[2]
| Entry | Acylating Agent | Base | Solvent | Yield (%) | Reference |
| 1 | Benzoyl chloride | Triethylamine | DCM | High | [2] |
| 2 | Acetic anhydride | Pyridine | DCM | High | [2] |
| 3 | 4-Sulfamoylbenzoyl chloride | Triethylamine | Acetonitrile | 51-58% | [6] |
Reductive Amination
Reductive amination is a versatile, one-pot procedure for N-alkylation that proceeds via the in-situ formation and reduction of an iminium ion.
Protocol 3: Reductive Amination of Methyl Piperidine-4-Carboxylate
-
To a solution of methyl piperidine-4-carboxylate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or methanol, add the desired aldehyde or ketone (1.0-1.2 eq.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq.) or sodium cyanoborohydride (NaBH₃CN), portion-wise to the reaction mixture.[7][8]
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[7]
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Yield (%) | Reference |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCM | >90% | [8] |
| 2 | Acetone | NaBH₃CN | Methanol | Not specified | [9] |
| 3 | Various aldehydes | H₂/Pd-C | Ethanol | Not specified | [10] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl piperidines, which are common motifs in pharmaceuticals.[11][12]
Protocol 4: Buchwald-Hartwig Amination of Methyl Piperidine-4-Carboxylate
-
To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a strong base (e.g., NaOtBu).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add the aryl halide (1.0 eq.), methyl piperidine-4-carboxylate (1.2 eq.), and an anhydrous, degassed solvent (e.g., toluene).
-
Heat the reaction mixture to the appropriate temperature (e.g., 100°C) with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
| Entry | Aryl Halide | Catalyst/Ligand | Base | Yield (%) | Reference |
| 1 | 4-Chloroanisole | (NHC)Pd(allyl)Cl | K-HMDS | 43% | [13] |
| 2 | 4-Bromotoluene | (NHC)Pd(allyl)Cl | K-HMDS | 85% | [13] |
| 3 | Aryl Chlorides | Pd₂(dba)₃/XPhos | NaOtBu | High | [11] |
Visualized Workflows and Pathways
The following diagrams illustrate a general experimental workflow for the derivatization of methyl piperidine carboxylates and a representative biological pathway where these derivatives may act.
References
- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN101712645B - Preparation method for (2R, 4R)-4-substituted-2-piperidine carboxylic acid compound and intermediate thereof - Google Patents [patents.google.com]
- 6. iris.unica.it [iris.unica.it]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. rsc.org [rsc.org]
Application Notes and Protocols: (S)-Methyl piperidine-3-carboxylate in the Synthesis of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (S)-Methyl piperidine-3-carboxylate as a versatile chiral building block in the synthesis of various enzyme inhibitors. This document details synthetic strategies, quantitative biological data, and experimental protocols for the preparation and evaluation of inhibitors targeting Dipeptidyl Peptidase-4 (DPP-4), γ-aminobutyric acid (GABA) transporters, and Histone Deacetylases (HDACs).
Inhibition of Dipeptidyl Peptidase-4 (DPP-4)
DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as GLP-1 and GIP. Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes. The piperidine scaffold, accessible from (S)-Methyl piperidine-3-carboxylate, is a key structural motif in several potent DPP-4 inhibitors.
Quantitative Data for Piperidine-Based DPP-4 Inhibitors
| Compound ID | Structure (Modification on Piperidine) | Target | IC50 (nM) | Reference |
| Sitagliptin Analog | N-acylated with a β-amino acid derivative | DPP-4 | 22 ± 2 | [1][2] |
| Compound 1 | 4-benzylpiperidine derivative | DPP-4 | 1600 ± 40 | [3] |
| Compound 4 | 4-amino-1-benzylpiperidine derivative | DPP-4 | 4000 ± 80 | [3] |
| Tricyclic Inhibitor (cis-isomer) | Fused tricyclic system | DPP-4 | 28 ± 1 | [1][2] |
| Tricyclic Inhibitor (trans-isomer) | Fused tricyclic system | DPP-4 | >1000 | [1] |
Experimental Protocols
Synthesis of a Representative Piperidine-Based DPP-4 Inhibitor
This protocol describes a general synthesis of a DPP-4 inhibitor using (S)-Methyl piperidine-3-carboxylate as the starting material. The synthesis involves N-alkylation followed by amidation.
Step 1: N-Alkylation of (S)-Methyl piperidine-3-carboxylate
-
To a solution of (S)-Methyl piperidine-3-carboxylate hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/mmol), add triethylamine (2.5 eq) at 0 °C.
-
Stir the mixture for 15 minutes, then add the desired alkylating agent (e.g., a substituted benzyl bromide, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield the N-alkylated piperidine ester.
Step 2: Amide Coupling
-
Hydrolyze the methyl ester of the N-alkylated piperidine derivative using LiOH (1.5 eq) in a mixture of THF and water (3:1) at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH ~4 with 1N HCl and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.
-
To a solution of the carboxylic acid (1.0 eq) and a desired amine (e.g., a substituted aminobenzamide, 1.1 eq) in DMF (5 mL/mmol), add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final DPP-4 inhibitor.
In Vitro DPP-4 Inhibition Assay [4]
-
Prepare a stock solution of the synthesized inhibitor in DMSO.
-
In a 96-well plate, add 25 µL of the test inhibitor (or sitagliptin as a positive control) at various concentrations.
-
Add 50 µL of human recombinant DPP-4 enzyme solution and incubate for 10 minutes at 37 °C.
-
Initiate the reaction by adding 25 µL of the DPP-4 substrate (e.g., H-Gly-Pro-AMC).
-
Incubate the plate for 30 minutes at 37 °C.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition and determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
Signaling Pathway and Workflow
Inhibition of γ-Aminobutyric Acid (GABA) Transporters
GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thus terminating its neurotransmitter action. Inhibitors of GATs can prolong the inhibitory effects of GABA and are of interest for the treatment of neurological disorders such as epilepsy. (S)-Nipecotic acid, a derivative of piperidine-3-carboxylic acid, is a well-known GAT inhibitor.
Quantitative Data for Piperidine-Based GABA Transporter Inhibitors
| Compound ID | Structure (Modification on Piperidine) | Target | pIC50 | Reference |
| (S)-SNAP-5114 | N-substituted with 2-[tris(4-methoxyphenyl)methoxy]ethyl | mGAT4 | 5.71 | [5][6] |
| DDPM-859 | N-substituted with 2-[1-(4-methoxy-2-methylphenyl)-1,1-bis(4-methoxyphenyl)methoxy]ethyl | mGAT4 | 5.78 | [5][6] |
| DDPM-1457 | N-substituted with 4,4,4-tris(4-methoxyphenyl)but-2-en-1-yl | mGAT4 | 5.87 | [5][6] |
| Tiagabine | (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid | GAT-1 | Ki = 67 nM | [7][8] |
Experimental Protocols
Synthesis of a Representative GABA Transporter Inhibitor
This protocol outlines the synthesis of an N-substituted piperidine-3-carboxylic acid derivative, a common scaffold for GAT inhibitors, starting from (S)-Methyl piperidine-3-carboxylate.
Step 1: N-Alkylation of (S)-Methyl piperidine-3-carboxylate
-
Follow the procedure described in the DPP-4 inhibitor synthesis section (Step 1) using the appropriate lipophilic alkylating agent (e.g., a diarylmethylthioethyl halide).
Step 2: Ester Hydrolysis
-
To a solution of the N-alkylated piperidine ester (1.0 eq) in a 3:1 mixture of THF and water, add LiOH (2.0 eq).
-
Stir the mixture at room temperature for 4-8 hours, monitoring by TLC.
-
Once the reaction is complete, acidify the solution to pH 3-4 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final GABA transporter inhibitor.
-
Purify by recrystallization or chromatography if necessary.
In Vitro GABA Uptake Assay [9][10]
-
Culture HEK-293 cells stably expressing the desired murine GAT subtype (mGAT1-4).
-
On the day of the assay, pre-incubate the cells with the test compound at various concentrations for 10 minutes at 30°C.
-
Initiate GABA uptake by adding a solution containing [³H]GABA (10 nM) and unlabeled GABA (90 nM).
-
Incubate for 1 minute.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Determine the IC50 value by plotting the percentage of inhibition of [³H]GABA uptake against the inhibitor concentration.
Signaling Pathway and Workflow
Inhibition of Histone Deacetylases (HDACs)
HDACs are a class of enzymes that remove acetyl groups from lysine residues of histones and other proteins, leading to chromatin condensation and transcriptional repression. HDAC inhibitors have emerged as a promising class of anti-cancer agents. The piperidine ring can serve as a scaffold for the "capping group" in the typical pharmacophore of HDAC inhibitors.
Quantitative Data for Piperidine-Based HDAC Inhibitors
| Compound ID | Structure (Modification on Piperidine) | Target | IC50 (µM) | Reference |
| Compound 15 | Hybrid benzamide-peptide conjugate | HDAC1 | 25 | [2][7] |
| Compound 15 | Hybrid benzamide-peptide conjugate | HDAC3 | 1.3 | [2][7] |
| Compound 5 | Salicylamide zinc-binding group | HDAC1 | 22.2 | [8] |
| Compound 5 | Salicylamide zinc-binding group | HDAC2 | 27.3 | [8] |
| Compound 5 | Salicylamide zinc-binding group | HDAC3 | 7.9 | [8] |
| Compound 9b | 1-benzhydryl piperazine with phenyl-hydroxamic acid | HDAC6 | 0.031 | [11][12] |
| Compound 7a | Ligustrazine cap group | HDAC1 | 0.114 | [13][14] |
| Compound 7a | Ligustrazine cap group | HDAC2 | 0.054 | [13][14] |
Experimental Protocols
Synthesis of a Representative Piperidine-Based HDAC Inhibitor
This protocol describes a general route to synthesize an HDAC inhibitor with a piperidine-containing capping group, a linker, and a hydroxamic acid as the zinc-binding group (ZBG).
Step 1: Synthesis of the Piperidine-Linker Intermediate
-
Couple (S)-piperidine-3-carboxylic acid (obtained from the hydrolysis of the methyl ester) with a suitable linker containing a protected carboxylic acid at the other end (e.g., mono-methyl adipoyl chloride) using standard peptide coupling conditions (e.g., EDC/HOBt or HATU/DIPEA) to form an amide bond.
-
Alternatively, the piperidine nitrogen can be functionalized with a linker. To a solution of (S)-Methyl piperidine-3-carboxylate, add a linker with an appropriate leaving group (e.g., a bromo-ester) in the presence of a base like K₂CO₃ in a solvent like DMF.
Step 2: Synthesis of the Hydroxamic Acid
-
Hydrolyze the ester at the end of the linker using LiOH in THF/water.
-
Activate the resulting carboxylic acid with a coupling reagent like HATU or EDC.
-
React the activated acid with a hydroxylamine solution (prepared by mixing hydroxylamine hydrochloride and a base like KOH or triethylamine in methanol) to form the final hydroxamic acid product.
-
Purify the final compound using column chromatography or preparative HPLC.
In Vitro HDAC Activity Assay [15][16][17][18]
-
Prepare a stock solution of the synthesized HDAC inhibitor in DMSO.
-
In a 96-well plate, add the test inhibitor at various concentrations.
-
Add a purified recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or HDAC6).
-
Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Incubate the plate at 37 °C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease (e.g., trypsin) and a pan-HDAC inhibitor (like Trichostatin A) to prevent further deacetylation.
-
Measure the fluorescence at an excitation wavelength of 355-380 nm and an emission wavelength of 460-490 nm.
-
Calculate the percent inhibition and determine the IC50 value.
Signaling Pathway and Workflow
References
- 1. Design, synthesis and biological evaluation of novel histone deacetylase (HDAC) inhibitors derived from β-elemene scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. pnas.org [pnas.org]
- 6. Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Novel Hybrid Benzamide-Peptide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Visualizing GABA transporters in vivo: an overview of reported radioligands and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis and Biological Evaluation of New HDAC1 and HDAC2 Inhibitors Endowed with Ligustrazine as a Novel Cap Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. assaygenie.com [assaygenie.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 18. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (S)-Methyl Piperidine-3-carboxylate Hydrochloride
An extensive search of scientific literature and chemical supplier data has been conducted to provide detailed purification methods, troubleshooting guidance, and experimental protocols for (S)-Methyl piperidine-3-carboxylate hydrochloride. The following technical support center addresses common challenges encountered during the purification of this compound.
This guide is intended for researchers, scientists, and drug development professionals working with this compound. It provides answers to frequently asked questions and troubleshooting advice for common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chiral piperidine derivative with the molecular formula C₇H₁₄ClNO₂.[1][2] It serves as a key synthetic intermediate and a crucial building block in medicinal and organic chemistry.[1] Its primary research applications are in the development of anticonvulsants, enzyme inhibitors, and other neurologically active agents.[1] It is also used in the synthesis of molecules with potential anticancer activity.[1]
Q2: What are the recommended storage conditions for this compound?
To ensure stability, the compound should be stored in a tightly sealed container in a dry, dark, and well-ventilated place.[1][3] It is recommended to store it under an inert atmosphere at room temperature.[1][2]
Q3: What are the common methods for purifying this compound?
The most common purification methods for this compound and related piperidine derivatives are:
-
Recrystallization: Methanol-assisted recrystallization is a frequently cited method for purifying the crude product after synthesis.[1]
-
Column Chromatography: Silica gel column chromatography is often used to separate the target compound from reaction byproducts and other impurities.[4][5][6]
-
Extraction: Liquid-liquid extraction is typically used during the workup phase to remove water-soluble or organic-soluble impurities before final purification.[6]
Q4: What are potential impurities that might be present in the crude product?
Impurities can originate from the synthetic process, degradation, or storage.[7] Potential impurities may include:
-
Unreacted starting materials or reagents.
-
Byproducts from side reactions during the synthesis.
-
Residual solvents from the reaction or initial workup.[7]
-
Degradation products, which can form from exposure to heat, light, or non-neutral pH.[7]
-
Inorganic impurities, such as salts or catalysts.[7]
Troubleshooting Guides
Problem: Low yield after recrystallization.
| Possible Cause | Suggested Solution |
| Incorrect Solvent Choice | The compound may be too soluble in the chosen solvent. If using methanol, try adding a co-solvent in which the compound is less soluble (e.g., diethyl ether, ethyl acetate) to induce precipitation. |
| Insufficient Cooling | Ensure the solution is cooled for an adequate amount of time, potentially in an ice bath or refrigerator, to maximize crystal formation. |
| Precipitation is Too Rapid | Rapid cooling can trap impurities and lead to lower yields of pure product. Allow the solution to cool slowly to room temperature before further cooling. |
| Lack of Nucleation Sites | If crystals do not form, try adding a seed crystal of the pure compound or scratching the inside of the flask with a glass rod to initiate crystallization. |
Problem: Product is still impure after a single purification step (e.g., recrystallization).
| Possible Cause | Suggested Solution |
| Co-precipitation of Impurities | The impurities may have similar solubility properties to the desired product. Perform a second recrystallization or use a different purification technique. |
| Presence of Multiple Impurities | A single technique may not be sufficient to remove all impurities. |
| Solution | Combine purification methods. For example, perform column chromatography on the crude material first, and then recrystallize the purest fractions to achieve high purity (>97%).[2] |
Problem: Poor separation during silica gel column chromatography.
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System (Eluent) | The polarity of the eluent may be too high or too low. Use Thin Layer Chromatography (TLC) to test various solvent systems and find one that gives good separation (Rf value of the target compound between 0.2-0.4). |
| Column Overloading | Too much crude material was loaded onto the column, leading to broad bands and poor separation. Use an appropriate amount of silica gel relative to the sample (typically a 50:1 to 100:1 ratio by weight). |
| Improper Column Packing | Cracks or channels in the silica gel bed can lead to uneven flow and poor separation. Ensure the column is packed uniformly as a slurry and is not allowed to run dry. |
Quantitative Data Summary
The following table summarizes key quantitative data related to the purification of this compound and similar compounds.
| Parameter | Value | Purification Method | Source |
| Purity (Typical) | ≥ 97% | Not Specified | [2] |
| Yield (Industrial Scale) | > 85% | Methanol-assisted Recrystallization | [1] |
| Chromatography Eluent Example 1 | Acetone/n-hexane (1:9, v/v) | Silica Gel Column Chromatography | [4] |
| Chromatography Eluent Example 2 | Dichloromethane/Methanol (up to 10% MeOH) | Silica Gel Column Chromatography | [5] |
| Chromatography Eluent Example 3 | Hexane/Ethyl Acetate (80:20, v/v) | Silica Gel Column Chromatography | [6] |
Experimental Protocols
1. Methanol-Assisted Recrystallization Protocol
This protocol is a general procedure for the recrystallization of this compound.
-
Dissolution: Place the crude compound in a clean Erlenmeyer flask. Add the minimum amount of hot methanol required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Crystallization: To maximize yield, place the flask in an ice bath for 30-60 minutes to complete the crystallization process.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
2. Silica Gel Column Chromatography Protocol
This protocol describes a general method for purification by column chromatography.
-
Eluent Selection: Using TLC, determine a suitable solvent system (eluent) that provides good separation of the target compound from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Add a layer of sand to the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
The following diagrams illustrate the general purification workflow and a troubleshooting decision-making process.
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for an impure product after initial recrystallization.
References
- 1. This compound|CAS 164323-84-6 [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. scispace.com [scispace.com]
Technical Support Center: Chiral Piperidine Synthesis
Welcome to the technical support center for chiral piperidine synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize their synthetic strategies for improved yield and stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: My catalytic asymmetric hydrogenation of a pyridine derivative is resulting in low yield. What are the potential causes and solutions?
Low yields in the catalytic asymmetric hydrogenation of pyridine derivatives can stem from several factors, including catalyst deactivation, inappropriate reaction conditions, or substrate-related issues. Here are some common causes and troubleshooting steps:
-
Catalyst Inactivity or Deactivation:
-
Cause: The chosen catalyst may not be active enough for the specific substrate, or it may deactivate during the reaction. For instance, some iridium catalysts can form inactive trimeric species.
-
Solution: Screen different catalysts and ligands. The electronic properties of the catalyst can be optimized through ligand modification to enhance reactivity.[1][2] The use of additives like iodine (I₂) has been shown to be crucial for the activity of some iridium catalysts.[1][3] Additionally, employing a catalyst with a weakly coordinating counterion can improve performance.[3]
-
-
Substrate Reactivity:
-
Cause: Unactivated pyridines can be difficult to reduce.
-
Solution: Convert the pyridine into a more reactive pyridinium salt (e.g., hydrochloride or hydroiodide) or an N-iminopyridinium ylide.[1][3] The addition of a Brønsted acid like trifluoroacetic acid (TFA) can also protonate the pyridine, enhancing its reducibility.[3]
-
-
Insufficient Hydrogen Pressure:
-
Cause: The reaction may require higher hydrogen pressure for efficient conversion.
-
Solution: While some reactions proceed under a balloon of hydrogen, increasing the pressure (e.g., to 50 bar) can significantly improve the reaction rate and yield.[3]
-
-
Inappropriate Solvent:
-
Cause: The solvent can significantly impact catalyst stability and reactivity.
-
Solution: Conduct a solvent screen. Methanol is often effective for ionic hydrogenations, while non-coordinating chlorinated solvents have been shown to be crucial for achieving specific selectivities in some cases.[3]
-
Q2: I am observing low diastereoselectivity in my piperidine synthesis via a cyclization reaction. How can I improve it?
Low diastereoselectivity in cyclization reactions, such as the Pictet-Spengler or aza-Prins reactions, is a common challenge.[4][5] The stereochemical outcome is often influenced by the stability of the transition state leading to the different diastereomers.
-
Reaction Temperature:
-
Catalyst and Solvent Effects:
-
Cause: The nature of the acid catalyst (in reactions like Pictet-Spengler) and the polarity of the solvent can influence the geometry of the intermediates and transition states.[4]
-
Solution: Evaluate a panel of Brønsted or Lewis acids and vary their concentrations. Experiment with solvents of different polarities (e.g., toluene, dichloromethane, acetonitrile) to find the optimal medium for the desired stereochemical outcome.[4]
-
-
Substrate Control:
-
Cause: The steric and electronic properties of the substituents on the starting materials can significantly influence the preferred direction of cyclization.[4]
-
Solution: If feasible, consider modifying protecting groups or other substituents on the starting materials to introduce greater steric hindrance that favors the formation of the desired diastereomer.[4]
-
Q3: My enzyme-catalyzed reaction for chiral piperidine synthesis is showing low enantiomeric excess (ee). What should I investigate?
Enzymatic reactions are highly sensitive to reaction conditions. Low enantiomeric excess can be due to several factors.
-
Enzyme Selection:
-
pH and Temperature:
-
Cause: The activity and selectivity of enzymes are highly dependent on the pH and temperature of the reaction medium.
-
Solution: Optimize the pH and temperature for the specific enzyme being used.
-
-
Substrate/Product Inhibition:
-
Cause: High concentrations of the substrate or product can inhibit the enzyme, leading to incomplete conversion and lower ee.[4]
-
Solution: Adjust the substrate concentration or consider in-situ product removal strategies.
-
-
Cofactor Regeneration:
-
Cause: If the enzymatic reaction requires a cofactor (e.g., NADH/NADPH), inefficient regeneration of the cofactor can limit the reaction rate and selectivity.
-
Solution: If using a whole-cell system or an in-vitro system with cofactor regeneration, ensure the conditions for the regeneration system are optimal.[4]
-
Troubleshooting Guides
Low Yield in Rhodium-Catalyzed [2+2+2] Cycloaddition
This method provides access to polysubstituted piperidines with high enantioselectivity.[7] However, low yields can be encountered.
| Potential Cause | Recommended Solution(s) |
| Poor Ligand Choice | Screen different chiral phosphine ligands. The electronic and steric properties of the ligand are critical for both yield and enantioselectivity. |
| Inactive Catalyst Species | Ensure the rhodium precursor and ligand are properly handled under an inert atmosphere to prevent oxidation. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While these reactions are often run at elevated temperatures, side reactions can occur if the temperature is too high. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the alkyne and the alkenyl isocyanate components. |
Poor Diastereoselectivity in Reductive Amination
Reductive amination of a dicarbonyl compound with an amine is a versatile one-pot method for piperidine synthesis.[8]
| Potential Cause | Recommended Solution(s) |
| Reducing Agent | The choice of reducing agent can influence the diastereoselectivity. Screen different reducing agents (e.g., NaBH₄, NaBH(OAc)₃, NaCNBH₃). |
| Reaction Conditions | Optimize pH and temperature. The rate of imine formation versus reduction can affect the stereochemical outcome. |
| Steric Hindrance | The steric bulk of the substituents on both the dicarbonyl compound and the amine can direct the stereoselectivity. Consider modifications to the starting materials if possible. |
Experimental Protocols
Catalytic Asymmetric Hydrogenation of an N-Iminopyridinium Ylide
This protocol is a general guideline based on successful methods for the synthesis of enantioenriched substituted piperidines.[1]
Materials:
-
Substituted N-iminopyridinium ylide (1.0 eq)
-
[Ir(COD)Cl]₂ (1.2 mol %)
-
Chiral ligand (e.g., BINAP) (2.6 mol %)
-
Iodine (I₂) (8 mol %)
-
Anhydrous, degassed solvent (e.g., CH₂Cl₂)
-
Hydrogen gas (high pressure)
Procedure:
-
In a glovebox, charge a high-pressure reactor with the N-iminopyridinium ylide, [Ir(COD)Cl]₂, and the chiral ligand.
-
Add the anhydrous, degassed solvent, followed by the iodine.
-
Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.
-
Pressurize the reactor to the desired pressure (e.g., 550 psi).
-
Stir the reaction mixture at room temperature for the required time (e.g., 20 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or GC).
-
Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas.
-
The resulting hydrogenated product can be converted to the corresponding piperidine via N-N bond cleavage (e.g., using Raney nickel or lithium in ammonia).[1]
Chemo-Enzymatic Asymmetric Dearomatization of an Activated Pyridine
This protocol outlines a chemo-enzymatic cascade for the synthesis of stereo-defined piperidines.[6][9]
Step 1: Formation of the N-substituted Tetrahydropyridine (THP)
-
To a solution of the activated pyridine (1.0 mmol) in methanol (5 mL) at 0 °C, add NaBH₄ (1.5 mmol) portion-wise.
-
Stir the reaction for 1 hour at room temperature.
-
Remove the solvent under reduced pressure and partition the residue between water (10 mL) and CH₂Cl₂ (10 mL).
-
Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to give the crude THP, which is used in the next step without further purification.[9]
Step 2: One-Pot Amine Oxidase/Ene-Imine Reductase Cascade
-
Prepare a buffer solution at the optimal pH for the chosen enzymes.
-
To the buffer, add the crude THP from the previous step.
-
Add the amine oxidase and ene-imine reductase enzymes.
-
If required, add the necessary components for cofactor regeneration (e.g., glucose and glucose dehydrogenase).
-
Incubate the reaction mixture at the optimal temperature with gentle agitation.
-
Monitor the reaction progress by chiral HPLC or GC.
-
Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography if necessary.
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for low yield in asymmetric hydrogenation.
Caption: Key parameters for improving diastereoselectivity in cyclization reactions.
Caption: General workflow for chemo-enzymatic synthesis of chiral piperidines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [PDF] Catalytic asymmetric hydrogenation of N-iminopyridinium ylides: expedient approach to enantioenriched substituted piperidine derivatives. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Diastereoselective Synthesis of 2,4,6-Trisubstituted Piperidines via aza-Prins Cyclization | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Chiral HPLC Separation of Methyl Piperidine-3-Carboxylate Enantiomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chiral separation of methyl piperidine-3-carboxylate enantiomers via High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
Encountering issues during chiral HPLC separations is common. This guide addresses specific problems in a question-and-answer format to help you resolve them efficiently.
| Issue | Potential Causes | Solutions |
| Poor or No Resolution | Inappropriate Chiral Stationary Phase (CSP). | Screen different CSPs. Polysaccharide-based columns like Chiralpak® AD-H or other amylose-based stationary phases are often effective for piperidine derivatives.[1][2] |
| Suboptimal mobile phase composition. | Optimize the mobile phase. For normal-phase chromatography, adjust the ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., ethanol or isopropanol).[2][3] | |
| Incorrect temperature. | Vary the column temperature. Lower temperatures can sometimes improve resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[4] | |
| Flow rate is too high. | Reduce the flow rate to increase the interaction time between the enantiomers and the stationary phase.[4] | |
| Peak Tailing | Secondary interactions with the stationary phase. | For basic compounds like methyl piperidine-3-carboxylate, add a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase to minimize interactions with residual silanols on the silica support.[3] |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Column contamination. | Flush the column with a strong, compatible solvent as recommended by the manufacturer.[5] | |
| Irreproducible Retention Times | Insufficient column equilibration. | Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. Chiral separations may require longer equilibration times.[4] |
| Mobile phase instability. | Prepare fresh mobile phase daily, especially if it contains additives. | |
| Temperature fluctuations. | Use a column oven to maintain a consistent temperature.[4] | |
| Column memory effect. | If the column was previously used with different mobile phases or additives, flush it extensively with an appropriate solvent to remove any residual modifiers.[4][5] |
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is most suitable for separating methyl piperidine-3-carboxylate enantiomers?
A1: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose carbamate derivatives, are a highly recommended starting point for the separation of piperidine derivatives.[2] Columns such as the Chiralpak® series have demonstrated success in resolving similar compounds.[1] An immobilized amylose-based stationary phase has been shown to be effective for the separation of the structurally similar ethyl nipecotate.[3]
Q2: What is a typical mobile phase for the chiral separation of methyl piperidine-3-carboxylate?
A2: For normal-phase HPLC, a common mobile phase consists of a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier such as ethanol or isopropanol.[2] For the separation of ethyl nipecotate, a mobile phase of n-hexane:ethanol:diethylamine (80:20:0.1, v/v/v) was successful.[3][6] The addition of a small amount of a basic modifier like diethylamine (DEA) is often crucial for improving peak shape and reducing tailing for basic analytes like piperidine derivatives.[3]
Q3: Is derivatization necessary for the analysis of methyl piperidine-3-carboxylate enantiomers?
A3: Derivatization is not always required. However, if the analyte has a poor UV chromophore, pre-column derivatization can be employed to enhance detection sensitivity. For instance, piperidin-3-amine has been derivatized with para-toluene sulfonyl chloride (PTSC) to enable UV detection.[2]
Q4: How can I improve the resolution between the enantiomer peaks?
A4: To improve resolution, you can try several approaches:
-
Optimize the mobile phase: Systematically vary the percentage of the alcohol modifier in the mobile phase.
-
Adjust the temperature: Investigate the effect of different column temperatures on the separation.
-
Lower the flow rate: This increases the interaction time with the CSP and can enhance resolution.[4]
-
Screen different CSPs: If optimization on your current column is unsuccessful, a different chiral selector may be necessary.[2]
Q5: What should I do if my column performance degrades over time?
A5: Degradation in column performance can be due to contamination or damage to the stationary phase. First, try flushing the column with a strong, compatible solvent as recommended by the manufacturer to remove any strongly retained compounds.[5] If the problem persists, the column may need to be replaced. To prolong column life, always use a guard column and ensure your samples and mobile phases are filtered.
Experimental Protocol
The following is a recommended starting protocol for the chiral HPLC separation of methyl piperidine-3-carboxylate enantiomers, adapted from a successful method for ethyl nipecotate.[3][6]
| Parameter | Condition |
| HPLC System | Agilent 1100 series or equivalent with UV detector |
| Column | Immobilized amylose-based chiral stationary phase (e.g., Chiralpak® IA, IB, or IC) |
| Mobile Phase | n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm (or as determined by UV scan of the analyte) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase |
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common issues in chiral HPLC separations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylos… [ouci.dntb.gov.ua]
- 4. benchchem.com [benchchem.com]
- 5. chiraltech.com [chiraltech.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization of N-Boc Deprotection for Piperidine Esters
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the N-Boc deprotection of piperidine esters.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for N-Boc deprotection of piperidine esters?
The most common method for N-Boc deprotection is treatment with a strong acid. Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is a widely used and effective combination.[1][2] A solution of hydrochloric acid (HCl) in an organic solvent, such as 4M HCl in 1,4-dioxane, is another common and robust alternative.[1][3] The reaction is typically performed at room temperature and is usually complete within 1-3 hours.[1][2]
Q2: My target molecule contains an ester. How can I avoid its cleavage during Boc deprotection?
Cleavage of the ester group is a common side reaction under the highly acidic conditions required for Boc removal.[4] To mitigate this, you can:
-
Modify Acidic Conditions: Use milder acidic conditions, such as aqueous phosphoric acid or p-toluenesulfonic acid.[4][5][6]
-
Use Anhydrous Conditions: Ensuring strictly anhydrous conditions can help minimize the hydrolysis of the ester if water is the primary nucleophile.[4]
-
Employ Alternative Reagents: Several non-TFA based methods offer milder deprotection, such as using oxalyl chloride in methanol.[4][7]
-
Consider Thermal Deprotection: For thermally stable substrates, heating can remove the Boc group without the need for any acid, thereby preserving the ester functionality.[4][8]
Q3: What are scavengers and why are they important in Boc deprotection?
During the acid-catalyzed cleavage of the Boc group, a reactive tert-butyl cation (tBu⁺) is generated.[3][9][10] This cation is an electrophile that can alkylate nucleophilic functional groups in your molecule, leading to unwanted side products.[9][11] Scavengers are nucleophilic compounds added to the reaction mixture to "trap" these reactive tert-butyl cations, preventing them from reacting with your desired product.[3] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[12]
Q4: How can I monitor the progress of the deprotection reaction?
Reaction progress can be monitored by several techniques:
-
Thin-Layer Chromatography (TLC): A quick and common method to visualize the disappearance of the starting material and the appearance of the more polar amine product.[10] Staining with ninhydrin can be used to specifically visualize the deprotected primary or secondary amine.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for quantitatively tracking the consumption of the starting material and the formation of the product, while also helping to identify any side products.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for monitoring the disappearance of the characteristic singlet of the Boc group's protons, which appears around 1.4 ppm.[10]
Troubleshooting Guide
Problem 1: The N-Boc deprotection reaction is incomplete.
This is a frequent issue that can stem from several factors. Below is a troubleshooting workflow to address it.
Caption: Troubleshooting workflow for incomplete N-Boc deprotection.
Problem 2: The ester in my molecule is being cleaved along with the Boc group.
Ester hydrolysis is a significant risk with standard strong acid deprotection.
-
Possible Cause: The acidic conditions (e.g., TFA/DCM) are too harsh and are catalyzing the hydrolysis of the ester functionality.[4] The presence of water in the reaction can exacerbate this issue.
-
Solution: Switch to a milder deprotection method that is known to be more compatible with acid-sensitive groups. A comparison of common alternatives is provided in the table below. Using strictly anhydrous reagents and solvents can also help reduce hydrolysis.[4]
Problem 3: The reaction work-up is difficult, and I'm getting low yield.
A proper work-up is critical for isolating the deprotected amine salt or free base in good purity and yield.[1]
-
Possible Cause:
-
Incomplete Neutralization: If the goal is the free amine, the acidic solution must be carefully neutralized with a base (e.g., saturated NaHCO₃ solution). Incomplete neutralization will leave the product as a water-soluble salt, leading to poor extraction into the organic phase.[1]
-
Product Solubility: The resulting amine salt (trifluoroacetate or hydrochloride) might be partially soluble in the extraction solvent or form an emulsion, making separation difficult.
-
-
Solution:
-
Careful Basification: After removing the volatile acid and solvent in vacuo, slowly add a base like saturated aqueous NaHCO₃ or Na₂CO₃ until gas evolution ceases and the aqueous phase is confirmed to be basic (pH > 7).[1]
-
Thorough Extraction: Extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent like DCM or ethyl acetate to ensure complete recovery of the product.[1]
-
Isolate as Salt: If the free base is problematic, consider isolating the product as its hydrochloride or trifluoroacetate salt. After removing the reaction solvent and excess acid, the salt can often be precipitated by adding a non-polar solvent like diethyl ether, collected by filtration, and dried.[1]
-
Comparison of Deprotection Methods
The choice of reagent is critical for balancing deprotection efficiency with functional group compatibility. The following table summarizes key parameters for common and alternative methods.
| Method / Reagent | Typical Conditions | Reaction Time | Advantages | Potential Issues |
| TFA / DCM | 20-50% TFA in DCM, Room Temp[11][12] | 30 min - 2 h[11][12] | Highly effective, reliable, fast | Harsh conditions, can cleave acid-sensitive groups like esters[1][4] |
| HCl in Dioxane | 4M HCl in 1,4-Dioxane, Room Temp[1][10] | 1 - 4 h[1][3] | Effective alternative to TFA, product precipitates as HCl salt[1] | Harsh conditions, corrosive reagent |
| Aqueous Phosphoric Acid | 85 wt% H₃PO₄ in Toluene, Room Temp[4] | Varies (monitor by TLC/LC-MS) | Milder than TFA, can preserve some acid-labile groups[4][5] | Slower reaction times may be needed |
| Oxalyl Chloride / Methanol | 3 equiv. (COCl)₂, MeOH, 0°C to RT[4][7] | 1 - 4 h[7] | Very mild, high functional group tolerance, avoids strong acids[7] | Reagent is moisture-sensitive |
| Thermal (Boiling Water) | Water, 100°C[8] | 10 min - 2 h[8] | "Green" method, avoids all acids and organic solvents[8][13] | Requires thermally stable substrate, not broadly applicable |
Key Experimental Protocols
Protocol 1: General Procedure using TFA in DCM
This is a standard protocol for robust substrates.
Caption: Standard experimental workflow for N-Boc deprotection using TFA.
-
Setup: Dissolve the N-Boc protected piperidine ester (1.0 equiv.) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add trifluoroacetic acid (TFA) to the desired concentration (e.g., 25-50% v/v). For substrates with other acid-sensitive groups, this can be done at 0°C.[14]
-
Reaction: Stir the mixture at room temperature for 1-3 hours.[1]
-
Monitoring: Monitor the reaction for the disappearance of starting material using TLC or LC-MS.[10]
-
Work-up (for free amine):
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[1]
-
Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the residue until effervescence ceases and the pH is basic.[10]
-
Extract the aqueous layer with DCM (3x).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected piperidine ester.[10]
-
Protocol 2: Milder Procedure using Oxalyl Chloride in Methanol
This protocol is an excellent alternative for substrates containing acid-sensitive esters.[4][7]
-
Setup: Dissolve the N-Boc protected piperidine ester (1.0 equiv.) in anhydrous methanol (MeOH) and cool the solution to 0°C in an ice bath.[4]
-
Reagent Addition: Slowly add oxalyl chloride (3.0 equiv.) to the stirred solution.[4][7]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.[7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[4]
-
Work-up:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution stops.[4]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography if necessary.[4]
-
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Boc Deprotection - TFA [commonorganicchemistry.com]
Technical Support Center: Scale-up Synthesis of (S)-Methyl piperidine-3-carboxylate HCl
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the scale-up synthesis of (S)-Methyl piperidine-3-carboxylate HCl.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and purification process.
Q1: My esterification reaction shows low conversion or has stalled. What are the common causes and solutions?
A1: Low conversion in the Fischer esterification of (S)-piperidine-3-carboxylic acid is a frequent challenge during scale-up.
-
Potential Cause 1: Insufficient Catalyst: The acid catalyst (e.g., H₂SO₄ or SOCl₂) may be insufficient for the scale. While typical lab-scale reactions use catalytic amounts, larger volumes may require slight adjustments.[1]
-
Solution 1: Ensure the molar ratio of the acid catalyst is appropriate. For reactions using thionyl chloride in methanol, a common procedure involves adding SOCl₂ (1.1-3.0 eq.) dropwise to methanol at 0 °C before adding the carboxylic acid.
-
Potential Cause 2: Water in the Reaction: Water, a byproduct of the esterification, can shift the equilibrium back towards the starting materials, preventing the reaction from reaching completion. The presence of water in the starting materials or solvents also inhibits the reaction.
-
Solution 2: Use anhydrous methanol and ensure the starting carboxylic acid is thoroughly dried. While not always practical on a large scale, consider methods for water removal if the reaction consistently stalls.
-
Potential Cause 3: Inadequate Reaction Time or Temperature: The reaction may not have reached equilibrium.
-
Solution 3: A typical reflux in methanol occurs around 65°C.[1] Ensure this temperature is maintained. Monitor the reaction progress using a suitable technique (e.g., TLC, LC-MS). For challenging reactions, extending the reflux time from a standard 8 hours to 16 hours may improve conversion.[1]
Q2: I'm observing significant racemization and the final product has low enantiomeric excess (ee). How can I prevent this?
A2: Protecting the stereocenter is critical. Racemization is most often introduced during workup, specifically during neutralization steps.
-
Potential Cause: Basic Conditions: Exposing the piperidine derivative to basic conditions, especially at elevated temperatures, can cause epimerization at the C3 position.[2]
-
Solution: During the workup following esterification, perform the neutralization of excess acid carefully. Add the basic solution (e.g., saturated NaHCO₃) slowly while maintaining a low temperature (<10°C) to prevent racemization.[1][3] It is crucial to monitor the pH and avoid overshooting into a strongly basic range.[3] Aim for a final pH between 6.5 and 7.5.[3]
Q3: The final hydrochloride salt is oily or fails to precipitate properly. What should I do?
A3: This is often related to impurities or the chosen solvent system for salt formation.
-
Potential Cause 1: Residual Impurities: The presence of unreacted starting material, byproducts, or residual extraction solvent can inhibit crystallization, resulting in an oil.
-
Solution 1: Ensure the free base ester is pure before attempting salt formation. If necessary, purify the crude ester via column chromatography or distillation.
-
Potential Cause 2: Inappropriate Solvent or Presence of Water: The choice of solvent is crucial for obtaining a crystalline solid. Water is particularly detrimental to this process.
-
Solution 2: Conduct the hydrochloride formation in a strictly anhydrous solvent.[1] Diethyl ether and isopropanol are commonly used.[1][4] If one solvent yields an oil, remove it under reduced pressure and attempt trituration or recrystallization from a different anhydrous solvent system. Using HCl gas or a solution of HCl in an anhydrous solvent like dioxane or ether is standard practice.[1][2]
Q4: When preparing the (S)-piperidine-3-carboxylic acid precursor from 3-piperidine formamide, the chiral resolution is inefficient. How can this be optimized?
A4: The hydrolysis of 3-piperidine formamide in concentrated HCl is a simultaneous hydrolysis and chiral resolution step. Its efficiency depends heavily on the reaction conditions.
-
Potential Cause: Incorrect HCl Concentration or Temperature: The resolution is highly dependent on the concentration of the hydrochloric acid and the temperature profile.
-
Solution: Use concentrated HCl within the 28–35% w/w range.[1][3] The reaction should be maintained at a temperature of 60–65°C for approximately 3 hours.[3][5] Following the reaction, a controlled cooling to 15–20°C and stirring for several hours (e.g., 6 hours) is critical to allow for the selective crystallization of the desired (S)-enantiomer as its hydrochloride salt, leaving the (R)-enantiomer in the mother liquor.[3][5]
Experimental Protocols & Data
Synthesis Pathway Overview
The most common and scalable approach involves the direct esterification of the commercially available chiral precursor.
Caption: High-level workflow for the synthesis of (S)-Methyl piperidine-3-carboxylate HCl.
Protocol 1: Scale-Up Esterification and HCl Salt Formation
This protocol describes the direct esterification of (S)-piperidine-3-carboxylic acid.
-
Reactor Setup: Charge a suitable reactor with anhydrous methanol (10 volumes relative to the starting material).
-
Acid Addition: Cool the methanol to 0-5°C. Slowly add thionyl chloride (1.2 equivalents) dropwise, ensuring the temperature does not exceed 10°C. Stir for 15 minutes.
-
Esterification: Add (S)-piperidine-3-carboxylic acid (1.0 equivalent) to the reactor. Heat the mixture to reflux (approx. 65°C) and maintain for 8-16 hours. Monitor reaction completion by TLC or LC-MS.[1]
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the methanol.
-
Workup & Neutralization: Dissolve the residue in dichloromethane (CH₂Cl₂). Cool the solution to 0-5°C and slowly add saturated sodium bicarbonate (NaHCO₃) solution with vigorous stirring until the pH of the aqueous layer is between 7.0 and 7.5.[1][3]
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with CH₂Cl₂. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude free base ester.
-
HCl Salt Formation: Dissolve the crude ester in a minimal amount of anhydrous diethyl ether or isopropanol. Add a solution of HCl in the corresponding solvent (or bubble HCl gas) until precipitation is complete.
-
Isolation: Stir the resulting slurry at 0-5°C for 1-2 hours. Collect the solid product by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield (S)-Methyl piperidine-3-carboxylate HCl.
Data Tables
Table 1: Typical Reaction Parameters for Esterification
| Parameter | Value | Notes |
| Substrate | (S)-piperidine-3-carboxylic acid | 1 equivalent |
| Solvent | Anhydrous Methanol | 10 volumes |
| Catalyst | Thionyl Chloride or H₂SO₄ | 1.1-3.0 eq. (SOCl₂) or 0.1 eq. (H₂SO₄)[1] |
| Temperature | 65°C (Reflux) | Maintain stable reflux for the duration.[1] |
| Reaction Time | 8 - 16 hours | Monitor for completion via TLC/LC-MS.[1] |
| Neutralization pH | 6.5 - 7.5 | Critical for preventing racemization.[3] |
| Neutralization Temp. | < 10°C | Critical for preventing racemization.[3] |
Troubleshooting Workflow
When encountering issues with yield or purity, a systematic approach can help identify the root cause.
Caption: A decision tree for troubleshooting common scale-up synthesis issues.
References
- 1. (S)-Methyl piperidine-3-carboxylate hydrochloride|CAS 164323-84-6 [benchchem.com]
- 2. Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. CN106831540B - A kind of preparation method of (S)-nipecotic acid - Google Patents [patents.google.com]
Preventing hydrolysis of methyl piperidine-3-carboxylate ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of methyl piperidine-3-carboxylate ester during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of methyl piperidine-3-carboxylate hydrolysis?
A1: The hydrolysis of the methyl ester in methyl piperidine-3-carboxylate is the cleavage of the ester bond to form piperidine-3-carboxylic acid and methanol. This reaction is primarily caused by the presence of water.[1][2] The rate of this reaction is significantly accelerated by the presence of acids (H⁺) or bases (OH⁻) which act as catalysts.[1][3] In biological systems, enzymes called esterases can also catalyze this hydrolysis.[1]
Q2: At what pH is methyl piperidine-3-carboxylate most stable?
A2: The rate of ester hydrolysis is highly dependent on pH. Since the reaction is catalyzed by both acids and bases, the ester will be most stable at a neutral or slightly acidic pH, generally in the range of pH 4 to 6.[1] However, the exact optimal pH for maximum stability can be influenced by the specific reaction conditions and the presence of other functional groups.
Q3: How does temperature affect the rate of hydrolysis?
A3: As with most chemical reactions, the rate of ester hydrolysis increases with temperature.[1] To minimize unwanted hydrolysis, it is advisable to conduct reactions at lower temperatures, such as 0°C or 4°C, provided the desired reaction can still proceed at a practical rate.[1]
Q4: How can I prevent hydrolysis during a reaction involving methyl piperidine-3-carboxylate?
A4: Preventing hydrolysis during a reaction requires careful control of the reaction conditions. The most effective strategies include:
-
Working under anhydrous conditions: This is the most critical factor. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.[1] Handling hygroscopic (water-absorbing) reagents in a glove box or under an inert atmosphere (e.g., Nitrogen or Argon) is also recommended.[1]
-
Controlling pH: Maintain the reaction mixture pH between 4 and 6 if possible. If the reaction produces acidic or basic byproducts, consider using a non-nucleophilic buffer to maintain a stable pH.
-
Lowering the reaction temperature: Running the reaction at the lowest feasible temperature will slow down the rate of hydrolysis.[1]
-
Using a protecting group: Protecting the piperidine nitrogen with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, can significantly increase the stability of the molecule and reduce the likelihood of hydrolysis.[4][5]
Q5: What is an N-Boc protecting group and how does it help prevent hydrolysis?
A5: An N-Boc (tert-butoxycarbonyl) protecting group is a chemical moiety attached to the nitrogen atom of the piperidine ring. The presence of the bulky and electron-withdrawing Boc group can sterically hinder the approach of water and catalytic species to the ester group, thereby slowing the rate of hydrolysis. It also modifies the electronic properties of the piperidine ring, which can influence the reactivity of the ester. N-Boc protected piperidine derivatives are generally more stable under a variety of reaction conditions.[4][5]
Troubleshooting Guides
Issue 1: Significant hydrolysis of methyl piperidine-3-carboxylate is observed during the reaction.
| Potential Cause | Troubleshooting Step | Recommendation |
| Presence of water | Were the reaction conditions strictly anhydrous? | Re-dry all solvents and reagents. Use molecular sieves to remove trace amounts of water. Handle all materials under an inert atmosphere (Nitrogen or Argon).[1] |
| Acidic or basic catalysis | Are there any acidic or basic impurities in the starting materials or reagents? Does the reaction generate acidic or basic byproducts? | Purify all starting materials. Add a non-nucleophilic base (e.g., proton sponge) or an acid scavenger if acidic byproducts are formed. Use a buffer system if compatible with the reaction. |
| High reaction temperature | Can the reaction be performed at a lower temperature? | Decrease the reaction temperature and monitor the reaction for a longer period. Even a small decrease in temperature can significantly reduce the rate of hydrolysis.[1] |
| Inherent instability | Is the unprotected ester too labile under the required reaction conditions? | Consider protecting the piperidine nitrogen with a Boc group to synthesize the more stable N-Boc-methyl-piperidine-3-carboxylate before proceeding with the reaction.[4][5] |
Issue 2: Hydrolysis occurs during the aqueous workup of the reaction.
| Potential Cause | Troubleshooting Step | Recommendation |
| Prolonged contact with aqueous layers | Was the workup performed quickly? | Perform extractions and washes efficiently and without delay. Do not let the layers sit unseparated for extended periods.[6] |
| Temperature of aqueous solutions | Were the aqueous washes performed at room temperature? | Conduct all aqueous washes with ice-cold solutions to slow down the kinetics of hydrolysis.[6] |
| pH of the aqueous wash | Was a strong acid or base used during the workup? | If possible, use dilute or saturated solutions of weak acids or bases (e.g., saturated sodium bicarbonate to neutralize acid). Minimize the time of contact with any acidic or basic solutions.[6] |
| Excess water in the organic layer | Was the organic layer thoroughly dried? | After the final aqueous wash, perform a brine wash to remove the bulk of the dissolved water. Subsequently, dry the organic layer over a suitable anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) until the agent no longer clumps together.[6] |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Requiring Anhydrous Conditions
-
Glassware Preparation: Dry all glassware in an oven at a minimum of 120°C for at least 4 hours. Allow the glassware to cool to room temperature in a desiccator over a drying agent (e.g., phosphorus pentoxide, calcium sulfate).[1]
-
Solvent and Reagent Preparation: Use commercially available anhydrous solvents. If necessary, further dry solvents using appropriate methods (e.g., distillation from a drying agent, passing through a column of activated alumina). Ensure all liquid reagents are added via a syringe through a rubber septum. Solid reagents should be added under a positive flow of an inert gas.[1]
-
Reaction Setup: Assemble the reaction apparatus under a positive pressure of an inert gas (Nitrogen or Argon). If the reaction requires reflux, use a condenser equipped with a drying tube containing a desiccant.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to avoid unnecessarily long reaction times.
Protocol 2: Synthesis of N-Boc-methyl-piperidine-3-carboxylate
A common method to enhance stability is to protect the piperidine nitrogen.
-
Reaction: 1-Boc-piperidine-3-carboxylic acid can be esterified to its methyl ester. A reported method involves reacting the carboxylic acid with trimethylsilyldiazomethane in a methanol/toluene mixture at room temperature.[5][7]
-
Procedure: To a solution of 1-Boc-piperidine-3-carboxylic acid in a 20% methanol/toluene mixture, slowly add trimethylsilylated diazomethane at room temperature. Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure to obtain the product.[7]
Visualizations
Caption: A logical workflow for preventing the hydrolysis of methyl piperidine-3-carboxylate.
Caption: The general mechanism of ester hydrolysis.
References
Technical Support Center: Chiral Integrity in Piperidine Derivative Synthesis
Welcome to the technical support center for maintaining stereochemical integrity during the synthesis of chiral piperidine derivatives. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to racemization.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: I'm observing significant racemization of my 2-substituted piperidine during an N-alkylation reaction using a strong base. What is the likely cause and how can I prevent it?
A1: The most probable cause is base-catalyzed epimerization. The proton at the chiral center alpha (α) to the nitrogen (the C2 position) is acidic and can be abstracted by a strong base. This abstraction forms a planar, achiral enamine intermediate. Subsequent re-protonation can occur from either face, leading to racemization.
Solutions:
-
Choice of Base: The selection of the base is critical. Strong, non-hindered bases are more likely to cause racemization. Opt for weaker or sterically hindered bases which are less likely to abstract the α-proton.[1][2]
-
Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of racemization.[3] Reactions should be conducted at the lowest temperature that allows for a reasonable reaction rate.
-
Solvent Polarity: The polarity of the solvent can also influence the rate of racemization.[3] Experiment with different solvents to find the optimal conditions for your specific substrate.
Table 1: Influence of Base and Temperature on Racemization
| Base Type | Common Examples | Racemization Potential | Recommended Action |
| Strong, Non-Hindered | LDA, NaH, t-BuOK | High | Avoid if possible, or use at very low temperatures (-78 °C). |
| Weaker Carbonate Bases | K₂CO₃, Cs₂CO₃ | Moderate to Low | Often a good starting point for optimization.[4] |
| Sterically Hindered | 2,4,6-Collidine, DIPEA | Low | Highly recommended to minimize α-proton abstraction.[1][5][6] |
Q2: My chiral piperidine derivative is losing enantiomeric purity during purification by silica gel chromatography. What could be the cause?
A2: Standard silica gel is slightly acidic and can promote racemization on its surface, especially for compounds with acid-labile stereocenters. The mechanism can involve the formation of an iminium ion intermediate, which is planar and achiral.
Solutions:
-
Deactivate the Silica Gel: Before preparing your column, wash the silica gel with a solution of a tertiary amine, such as triethylamine (typically 1-2% in the eluent), and then with the eluent alone. This neutralizes the acidic sites.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a polymer-based support.
-
Alternative Purification: If possible, purify the compound by recrystallization, which can often enhance enantiomeric purity.
Q3: I am removing an N-Boc protecting group with strong acid (e.g., HCl in dioxane) and observing a drop in optical purity. How can I avoid this?
A3: While the α-proton is generally considered stable under acidic conditions, certain substitution patterns on the piperidine ring can make the stereocenter labile.[7] Prolonged exposure to strong acids or elevated temperatures can lead to racemization.
Solutions:
-
Milder Acidic Conditions: Use milder conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C to room temperature. Monitor the reaction closely and quench it as soon as the deprotection is complete.
-
Alternative Protecting Groups: If racemization persists, consider using a protecting group that can be removed under non-acidic conditions, such as a Cbz (carboxybenzyl) group, which can be removed by hydrogenolysis.
Frequently Asked Questions (FAQs)
FAQ 1: What is the primary mechanism of racemization for piperidines with a stereocenter at the C2 position?
The primary mechanism involves the formation of a planar, achiral intermediate. Under basic conditions, the proton on the C2 carbon is abstracted to form an enamine. Under acidic conditions, an iminium ion can form. Both intermediates are planar at the C2 position, and subsequent protonation or nucleophilic attack can occur from either face, resulting in a racemic or near-racemic mixture.[2][8]
Figure 1: General mechanisms of racemization for C2-substituted piperidines.
FAQ 2: Which reaction parameters are most critical to control for preventing racemization?
Temperature, choice of base/acid, and reaction time are the most critical parameters. Higher temperatures accelerate the rate of epimerization.[3][6] Strong, non-hindered bases readily abstract the α-proton, while sterically hindered bases are less likely to do so.[1][5] Prolonged reaction times increase the likelihood of racemization, so reactions should be monitored and stopped upon completion.
Figure 2: Troubleshooting workflow for addressing unexpected racemization.
FAQ 3: How can I accurately determine the enantiomeric excess (ee%) of my piperidine derivative?
The most reliable and widely used method is chiral High-Performance Liquid Chromatography (HPLC).[9][10] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.[10] Other methods include chiral Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents.[9][10]
Experimental Protocols
Protocol 1: General Method for Chiral HPLC Analysis
This protocol provides a general workflow for determining the enantiomeric excess of a piperidine derivative. Specific conditions (column, mobile phase, etc.) must be developed for each unique compound.
-
Sample Preparation: Accurately weigh and dissolve a small amount of your sample in a suitable solvent (e.g., a mixture of hexane/isopropanol or acetonitrile/water) to a concentration of approximately 1 mg/mL.[11] Filter the sample through a 0.45 µm syringe filter.
-
Column Selection: Choose a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are often a good starting point for a wide range of compounds.[10][12]
-
Method Development:
-
Mobile Phase Screening: Begin with a standard mobile phase, such as a mixture of hexane and isopropanol for normal phase or acetonitrile and water/buffer for reverse phase.[9]
-
Flow Rate: Set a typical flow rate, for example, 0.5-1.0 mL/min.[9][12]
-
Detection: Use a UV detector at a wavelength where your compound has strong absorbance (e.g., 228 nm or 254 nm).[9][12]
-
Optimization: Adjust the ratio of solvents in the mobile phase to achieve baseline separation of the two enantiomer peaks. Resolution should ideally be greater than 1.5.
-
-
Data Analysis: Integrate the peak areas for each enantiomer. Calculate the enantiomeric excess (ee%) using the following formula:
-
ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
Figure 3: Experimental workflow for determining enantiomeric excess by chiral HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (S)-Methyl piperidine-3-carboxylate hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of (S)-Methyl piperidine-3-carboxylate hydrochloride. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, it is recommended to store this compound at room temperature in a well-sealed container, protected from light and moisture.[1] Some suppliers also recommend storage in a dark place under an inert atmosphere.
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from the functional groups present. The primary sites for degradation are the ester group and the piperidine ring. Likely pathways include:
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield (S)-piperidine-3-carboxylic acid and methanol. The ethyl ester analogue of this compound has been noted to have slower hydrolysis kinetics under basic conditions, suggesting the methyl ester is reactive.[2]
-
Oxidation: The piperidine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.[2]
-
Photodegradation: Exposure to light, particularly UV light, may lead to degradation. General information on piperidine derivatives suggests that they can be sensitive to light.
-
Thermal Degradation: At elevated temperatures, decomposition may occur.
Q3: Has a formal long-term stability study been conducted on this compound?
Troubleshooting Guide
Issue 1: Inconsistent analytical results (e.g., decreasing peak area in HPLC) over time.
This may indicate degradation of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent analytical results.
Corrective Actions:
-
Storage: Ensure the compound is stored at room temperature, protected from light and moisture, and under an inert atmosphere if possible.
-
Solution Preparation: Prepare solutions fresh for each experiment. If solutions must be stored, evaluate their stability at the intended storage temperature and in the specific solvent used. Be mindful of the pH of the solution, as it can influence hydrolysis.
Issue 2: Appearance of new peaks in the chromatogram during analysis.
This is a strong indicator of the formation of degradation products.
Troubleshooting Workflow:
Caption: Workflow for investigating the appearance of new peaks.
Corrective Actions:
-
Forced Degradation Study: To understand the potential degradation products, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions to intentionally induce degradation.[3][4]
-
Stability-Indicating Method: Develop and validate an HPLC method that can separate the parent compound from all potential degradation products.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
Objective: To identify potential degradation products and understand the degradation pathways under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound and a solution to 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution to a calibrated light source (e.g., ICH Q1B option 2) for an appropriate duration.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Data Analysis: Compare the chromatograms of the stressed samples with an unstressed control sample to identify degradation peaks.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A common starting point for similar compounds is a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
-
Detection: Use a UV detector. The wavelength will need to be optimized, but a starting point could be in the low UV range (e.g., 210 nm), as the compound lacks a strong chromophore.
-
Method Optimization: Inject a mixture of the stressed samples from the forced degradation study and optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate separation of all peaks.
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
The following tables present hypothetical data from a long-term stability study and a forced degradation study to illustrate how results can be summarized.
Table 1: Hypothetical Long-Term Stability Data for this compound (Solid State)
| Storage Condition | Time Point | Assay (%) | Appearance | Total Impurities (%) |
| 25°C / 60% RH | 0 Months | 99.8 | White Powder | 0.2 |
| 3 Months | 99.5 | White Powder | 0.5 | |
| 6 Months | 99.2 | White Powder | 0.8 | |
| 12 Months | 98.9 | White Powder | 1.1 | |
| 40°C / 75% RH | 0 Months | 99.8 | White Powder | 0.2 |
| 1 Month | 98.5 | White Powder | 1.5 | |
| 3 Months | 97.2 | Off-white Powder | 2.8 | |
| 6 Months | 95.1 | Yellowish Powder | 4.9 |
Table 2: Hypothetical Forced Degradation Results
| Stress Condition | Duration | Assay (%) | Major Degradant (RRT) | % Degradation |
| 0.1 M HCl | 24 hours | 85.2 | 0.85 | 14.8 |
| 0.1 M NaOH | 8 hours | 78.6 | 0.85 | 21.4 |
| 3% H₂O₂ | 24 hours | 92.5 | 1.15 | 7.5 |
| Heat (80°C) | 48 hours | 96.3 | 1.25 | 3.7 |
| Light (ICH Q1B) | 10 days | 98.1 | 1.35 | 1.9 |
*RRT = Relative Retention Time
References
Technical Support Center: Managing Reaction Conditions for Regioselective Synthesis
Welcome to the Technical Support Center for Regioselective Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to controlling regioselectivity in organic reactions.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and solutions in a question-and-answer format.
Issue 1: Poor Regioselectivity in Electrophilic Addition to Alkenes (e.g., Hydrohalogenation)
Question: My electrophilic addition of HBr to an unsymmetrical alkene is yielding a mixture of Markovnikov and anti-Markovnikov products, with a lower than expected yield of the desired regioisomer. What are the possible causes and how can I improve the selectivity?
Answer:
Poor regioselectivity in hydrohalogenation reactions often arises from competing reaction mechanisms or suboptimal reaction conditions. Here are the primary factors to investigate:
-
Radical Mechanism Contamination: The presence of peroxides or exposure to UV light can initiate a radical addition pathway, which favors the formation of the anti-Markovnikov product.[1]
-
Solution: Ensure all glassware is clean and free of peroxide residues. Use freshly distilled, peroxide-free solvents. Protect the reaction from light by wrapping the reaction vessel in aluminum foil.
-
-
Carbocation Stability and Rearrangements: The selectivity of the ionic addition mechanism is dictated by the formation of the most stable carbocation intermediate. If the energy difference between the possible carbocations is small, a mixture of products can be expected. Additionally, carbocation rearrangements can lead to unexpected products.
-
Solution:
-
Solvent Choice: Employ a polar, non-nucleophilic solvent to stabilize the carbocation intermediate.[1] Common choices include dichloromethane (CH₂Cl₂) or nitromethane (CH₃NO₂).
-
Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the pathway with the lower activation energy, which is typically the formation of the more stable carbocation.[1]
-
-
Issue 2: Lack of Regiocontrol in Enolate Alkylation
Question: I am trying to perform a regioselective alkylation of an unsymmetrical ketone, but I am getting a mixture of products from alkylation at both α-carbons. How can I control the regioselectivity to obtain either the kinetic or thermodynamic enolate?
Answer:
The regiochemical outcome of enolate alkylation depends on whether the reaction is under kinetic or thermodynamic control.[2][3]
-
Kinetic Control (Less Substituted Enolate): This pathway is favored under conditions that promote rapid, irreversible deprotonation at the less sterically hindered α-position.[2][3]
-
Conditions:
-
Base: Use a strong, sterically hindered, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS).
-
Solvent: Employ an aprotic solvent like Tetrahydrofuran (THF) or Diethyl ether (Et₂O).
-
Temperature: Maintain a low temperature, typically -78 °C, to prevent equilibration to the thermodynamic enolate.[3]
-
-
-
Thermodynamic Control (More Substituted Enolate): This pathway is favored under conditions that allow for equilibration between the possible enolates, leading to the formation of the more stable, more substituted enolate.[2][3]
-
Conditions:
-
Base: Use a weaker base, such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or an alkoxide (e.g., NaOEt).
-
Solvent: A protic solvent, such as ethanol, can facilitate proton exchange and equilibration.
-
Temperature: Higher reaction temperatures (e.g., room temperature or reflux) provide the energy needed to overcome the higher activation barrier for deprotonation at the more substituted carbon and to allow for equilibration.[3]
-
-
Issue 3: Incorrect Regiochemistry in Diels-Alder Reactions
Question: My Diels-Alder reaction between an unsymmetrical diene and an unsymmetrical dienophile is producing the wrong regioisomer as the major product. How can I predict and control the regioselectivity?
Answer:
The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the substituents on the diene and dienophile. The reaction preferentially occurs in a way that allows for the most favorable orbital overlap in the transition state.[4][5]
-
Predicting the Major Regioisomer: The "ortho" and "para" products are generally favored over the "meta" product. This can be predicted by considering the resonance structures of the reactants to identify the most nucleophilic carbon on the diene and the most electrophilic carbon on the dienophile.[4][5]
-
Method: Draw the resonance structures for both the diene and the dienophile. The carbon atom on the diene with the highest electron density (often indicated by a partial negative charge in a resonance contributor) will preferentially bond to the carbon atom on the dienophile with the lowest electron density (often indicated by a partial positive charge in a resonance contributor).[5]
-
-
Controlling Regioselectivity:
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the regioselectivity by coordinating to the dienophile, making it more electrophilic and exaggerating the electronic differences between the carbons of the double bond.
-
Solvent Effects: While less pronounced than electronic effects, the polarity of the solvent can sometimes influence the regiochemical outcome. It is often beneficial to screen different solvents to optimize selectivity.
-
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence regioselectivity in a chemical reaction?
A1: Several factors can influence the regioselectivity of a reaction:
-
Electronic Effects: The distribution of electron density in the substrate and reagent plays a crucial role. Electron-donating groups and electron-withdrawing groups direct incoming reagents to specific positions.[6]
-
Steric Hindrance: Bulky groups can physically block the approach of a reagent to a particular reaction site, favoring reaction at less hindered positions.[2]
-
Temperature: Reaction temperature can determine whether a reaction is under kinetic or thermodynamic control, leading to different regioisomers.[1]
-
Solvent: The polarity and proticity of the solvent can influence the stability of intermediates and transition states, thereby affecting the regiochemical outcome.[1]
-
Catalyst: Catalysts can alter the reaction mechanism and the nature of the reactive intermediates, providing a powerful tool for controlling regioselectivity.[7]
Q2: How can I determine if my reaction is under kinetic or thermodynamic control?
A2:
-
Kinetic Control: Favors the product that is formed the fastest, which usually has the lowest activation energy. These reactions are typically run at low temperatures with strong, non-equilibrating reagents.[3]
-
Thermodynamic Control: Favors the most stable product. These reactions are typically run at higher temperatures for longer periods, allowing for equilibrium to be established between the products.[3]
To determine which control is dominant, you can run the reaction under different temperature conditions and analyze the product distribution over time.
Q3: Can computational chemistry help in predicting regioselectivity?
A3: Yes, computational chemistry is a powerful tool for predicting regioselectivity. Methods like Density Functional Theory (DFT) can be used to calculate the energies of different transition states and intermediates, allowing for the prediction of the major regioisomer. Machine learning models are also being developed to predict the regioselectivity of certain reaction classes with high accuracy.[8][9]
Quantitative Data on Regioselectivity
The following tables summarize quantitative data on how reaction conditions affect the regiomeric ratio of products in common regioselective reactions.
Table 1: Regioselectivity of Hydroboration-Oxidation of 1-Methylcyclohexene
| Reagent | Product Ratio (Anti-Markovnikov : Markovnikov) | Reference |
| BH₃-THF | >99 : <1 | [10] |
| 9-BBN | Almost 100 : 0 | [11] |
Table 2: Regioselectivity of Nitration of Toluene
| Nitrating Agent / Conditions | Ortho (%) | Meta (%) | Para (%) | Reference |
| H₂SO₄/HNO₃ | 57 | 5 | 38 | [12] |
| N₂O₅ in CH₂Cl₂ at room temp. | - | 2.2 | - | [1] |
Table 3: Regioselective Formation of Enolates from 2-Methylcyclohexanone
| Conditions | Kinetic Enolate (%) (less substituted) | Thermodynamic Enolate (%) (more substituted) |
| LDA, THF, -78 °C | >99 | <1 |
| NaH, THF, reflux | <10 | >90 |
Experimental Protocols
Protocol 1: Hydroboration-Oxidation of Styrene
This protocol describes the anti-Markovnikov hydration of styrene to produce 2-phenylethanol.
Materials:
-
Styrene
-
Borane-tetrahydrofuran complex (BH₃-THF) solution (1 M in THF)
-
Sodium hydroxide (NaOH) solution (3 M)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, separatory funnel
Procedure:
-
Set up a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Dissolve styrene in anhydrous THF in the flask and cool the solution to 0 °C in an ice bath.
-
Slowly add the BH₃-THF solution dropwise from the dropping funnel to the stirred solution of styrene.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: The addition of hydrogen peroxide is exothermic.
-
After the addition is complete, heat the mixture to reflux for 1 hour.
-
Cool the mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography.
Protocol 2: Regioselective Nitration of Toluene
This protocol describes the electrophilic aromatic substitution of toluene to yield a mixture of nitrotoluene isomers.
Materials:
-
Toluene
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
10% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel
Procedure:
-
In a round-bottom flask cooled in an ice bath, slowly add concentrated H₂SO₄ to concentrated HNO₃ with stirring to prepare the nitrating mixture.
-
In a separate flask, cool toluene in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the stirred toluene, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 30 minutes.
-
Carefully pour the reaction mixture over crushed ice and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic extracts and wash sequentially with water, 10% NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
The resulting mixture of ortho-, meta-, and para-nitrotoluene can be analyzed by gas chromatography (GC) to determine the regiomeric ratio.[12]
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Decision tree for regioselective enolate formation.
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. cerritos.edu [cerritos.edu]
- 3. scribd.com [scribd.com]
- 4. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 5. www1.udel.edu [www1.udel.edu]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. erpublications.com [erpublications.com]
- 11. alexandonian.com [alexandonian.com]
- 12. uwosh.edu [uwosh.edu]
Validation & Comparative
Comparative 1H NMR Spectral Analysis: (S)-Methyl Piperidine-3-carboxylate Hydrochloride and its Free Base Analogue
For researchers and professionals in drug development and chemical synthesis, understanding the structural characteristics of chiral building blocks is paramount. This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of (S)-Methyl piperidine-3-carboxylate hydrochloride against its corresponding free base analogue, ethyl piperidine-3-carboxylate. The protonation of the piperidine nitrogen in the hydrochloride salt significantly influences the chemical shifts of the ring protons, offering a clear distinction from the free base form. This analysis is supported by experimental data and detailed protocols to aid in the characterization of these important synthetic intermediates.
Performance Comparison: Hydrochloride Salt vs. Free Base Analogue
The primary difference observed in the 1H NMR spectra of piperidine-based compounds upon protonation of the nitrogen is a significant downfield shift of the protons on the carbons adjacent to the nitrogen (α-protons) and, to a lesser extent, the other ring protons. This is due to the electron-withdrawing inductive effect of the positively charged ammonium group in the hydrochloride salt.
Table 1: Comparison of 1H NMR Data
| Proton | Ethyl piperidine-3-carboxylate (Free Base Analogue) | This compound (Expected) |
| Chemical Shift (δ, ppm) | Multiplicity | |
| OCH2CH3 | 4.07 | q |
| OCH2CH3 | 1.19 | t |
| OCH3 | - | - |
| H3 | 2.44 – 2.34 | m |
| H2ax | ~2.58 | t |
| H2eq | ~3.02 | d |
| H6 | 2.87 – 2.70 | m |
| H4, H5 | 1.98 – 1.35 | m |
| NH | Broad | - |
Note: Data for ethyl piperidine-3-carboxylate is sourced from a publication by the Royal Society of Chemistry. The expected shifts for the hydrochloride salt are based on established principles of NMR spectroscopy where protonation of an amine leads to a downfield shift of adjacent protons.
Experimental Protocols
1. Sample Preparation for 1H NMR Spectroscopy
A standard protocol for the preparation of samples for 1H NMR analysis is as follows:
-
Sample Weighing: Accurately weigh 5-10 mg of the compound (this compound or the alternative).
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. For hydrochloride salts, Deuterium Oxide (D2O) or Methanol-d4 (CD3OD) are common choices. For the free base, Chloroform-d (CDCl3) is often used.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Standard Addition (Optional): For quantitative analysis or precise chemical shift referencing, a known amount of an internal standard (e.g., TMS, TSPA) can be added.
2. 1H NMR Data Acquisition
The following represents a typical set of parameters for acquiring a 1H NMR spectrum:
-
Spectrometer: 400 MHz NMR spectrometer
-
Solvent: D2O (for hydrochloride salt) or CDCl3 (for free base)
-
Temperature: 298 K
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1-2 seconds
-
Pulse Width: 30-45 degrees
-
Acquisition Time: 3-4 seconds
-
Spectral Width: -2 to 12 ppm
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the comparative analysis of the 1H NMR spectra.
Caption: Workflow for Comparative 1H NMR Analysis.
A Comparative Guide to 13C NMR Assignment for Chiral Piperidine Esters
For Researchers, Scientists, and Drug Development Professionals
The stereochemical configuration of chiral piperidine esters is a critical determinant of their pharmacological activity and toxicological profile. As such, unambiguous assignment of their absolute and relative stereochemistry is a cornerstone of drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a powerful, non-destructive technique for this purpose. This guide provides a comparative overview of 13C NMR-based methods for the stereochemical assignment of chiral piperidine esters, supported by experimental data and detailed protocols.
Core Principles: Differentiating Stereoisomers with 13C NMR
The chemical shift of a carbon nucleus in 13C NMR is exquisitely sensitive to its local electronic environment. In chiral molecules, stereoisomers (diastereomers or enantiomers) can be distinguished based on subtle but measurable differences in these environments.
-
Diastereomers: As diastereomers have different spatial arrangements of atoms, the corresponding carbon nuclei are in chemically non-equivalent environments. This intrinsic difference typically results in distinct 13C NMR spectra with different chemical shifts for corresponding carbons, allowing for direct comparison and assignment.
-
Enantiomers: Enantiomers are mirror images and, in an achiral solvent, are spectroscopically indistinguishable, yielding identical NMR spectra. To differentiate them, a chiral environment must be introduced. This is commonly achieved using Chiral Solvating Agents (CSAs), which form transient, non-covalent diastereomeric complexes with each enantiomer.[1][2] These complexes have different NMR signatures, leading to the separation of signals for the two enantiomers.[1][2]
Comparative Analysis of 13C NMR Data
The most significant chemical shift differences between piperidine stereoisomers are often observed for the carbons within the piperidine ring, particularly those at or near the stereogenic centers (α and β carbons). The magnitude of this difference is influenced by the nature and orientation of the substituents.
Below is a summary of representative 13C NMR data for substituted chiral piperidine derivatives. Note the variations in chemical shifts for the ring carbons based on substitution and stereochemistry.
Table 1: 13C NMR Chemical Shift Data (δ in ppm) for Representative Piperidine Derivatives in CDCl₃
| Compound/Structure | C-2 | C-3 | C-4 | C-5 | C-6 | Other Key Carbons (Ester C=O, OCH₃) | Reference |
| N-Boc-(S)-2-methylpiperidine | 52.9 | 33.1 | 23.4 | 20.7 | 46.4 | C=O: 154.7 | [3] |
| N-Boc-4-chloropiperidine | 45.2 | 32.1 | 56.8 | 32.1 | 45.2 | C=O: 154.8 | [3] |
| Methyl 7-chloro-2-methyl-3-oxoheptanoate (Piperidine Precursor) | 52.2 | 204.9 | 40.1 | 31.4 | 20.5 | C=O (ester): 170.6, OCH₃: 52.0 | [4] |
| N-Boc-L-proline-L-alanine-OMe (Cyclic Amide System) | 61.0 | 30.8 | 24.5 | - | 47.0 | C=O (ester): 173.1, C=O (amide): 171.7, C=O (Boc): 155.6, OCH₃: 52.3 | [5] |
| N-Boc-L-proline-D-alanine-OMe (Diastereomer of above) | 60.2 | 30.7 | 24.4 | - | 46.4 | C=O (ester): 171.5, C=O (amide): 154.9, C=O (Boc): 154.1, OCH₃: 51.8 | [5] |
Data is compiled from various sources and may be subject to slight variations based on experimental conditions.
The comparison between the L-proline-L-alanine and L-proline-D-alanine dipeptides clearly illustrates the effect of diastereoisomerism on the 13C chemical shifts of the ester and amide carbonyls, as well as the ring carbons.[5]
Experimental Workflow for Stereochemical Assignment
The process for assigning the stereochemistry of a chiral piperidine ester using 13C NMR follows a structured workflow. The choice between direct analysis and the use of a chiral solvating agent depends on whether the sample is a mixture of diastereomers or enantiomers.
Caption: Workflow for 13C NMR-based stereochemical assignment of chiral piperidine esters.
Experimental Protocols
Accurate and reproducible data acquisition is paramount. The following protocols are representative of standard practices in the field.
Protocol 1: General 13C NMR for Structural Characterization
This protocol is suitable for the direct analysis of purified diastereomers.
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified piperidine ester in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer (e.g., Agilent DD2-400, Bruker Avance series).[6]
-
Data Acquisition (1D 13C):
-
Experiment: Standard proton-decoupled 13C experiment (zgpg30 or equivalent).
-
Temperature: 25 °C (298 K), unless variable temperature studies are needed to resolve conformers.[6][7]
-
Spectral Width: Typically 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds to ensure proper T1 relaxation for quantitative accuracy, if needed.
-
Number of Scans: 1024 to 4096, or as needed to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Apply an exponential line broadening factor (LB) of 1-2 Hz, followed by Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the solvent signal (e.g., CDCl₃ at δ 77.16 ppm).[3]
-
Structural Assignment: Utilize 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign each carbon signal by correlating it to the well-resolved proton spectrum.[7][8]
Protocol 2: Chiral Discrimination Using a Chiral Solvating Agent (CSA)
This protocol is used to resolve the signals of enantiomers.
-
Sample Preparation: Prepare the sample as described in Protocol 1.
-
Initial Spectrum: Acquire a standard 13C NMR spectrum of the racemic or enantiomerically enriched sample to serve as a reference.
-
Addition of CSA: Add a specific molar equivalent of a suitable CSA (e.g., (R)-(-)-1,1'-bi-2-naphthol (BINOL) or (18-crown-6)-2,3,11,12-tetracarboxylic acid) directly to the NMR tube.[1] The optimal ratio of CSA to analyte often needs to be determined empirically, starting from a 0.5 to 2.0 molar equivalent.
-
Data Acquisition: Re-acquire the 13C NMR spectrum under the same conditions as the initial spectrum.
-
Analysis: Compare the spectra before and after the addition of the CSA. Look for the splitting of specific carbon signals into two separate resonances, corresponding to the two transient diastereomeric complexes. The difference in their chemical shifts (Δδ) is the key indicator of enantiomeric discrimination. The integration of these separated signals can be used to determine the enantiomeric excess (ee).[9]
Alternative and Supporting Techniques
While 13C NMR is highly effective, it is often used in conjunction with other methods for comprehensive characterization:
-
1H NMR: Proton NMR is the first line of analysis. Coupling constants (J-values) can provide crucial information about the dihedral angles and thus the conformation and relative stereochemistry of substituents on the piperidine ring.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful separation technique used to determine the enantiomeric excess and to isolate pure enantiomers for individual characterization.[10]
-
X-ray Crystallography: When a suitable single crystal can be obtained, X-ray crystallography provides the absolute stereochemistry and solid-state conformation, serving as the ultimate benchmark for validating NMR assignments.
By combining direct 13C NMR analysis of diastereomers with CSA-based methods for enantiomers, and corroborating findings with other analytical techniques, researchers can confidently and accurately assign the stereochemistry of novel chiral piperidine esters, accelerating the drug development process.
References
- 1. Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Biological Activities of (S)- and (R)-Methyl piperidine-3-carboxylate Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles. This guide provides a detailed comparison of the biological activities of the (S)- and (R)-enantiomers of Methyl piperidine-3-carboxylate, focusing on their interactions with soluble epoxide hydrolase (sEH), GABA transporters, and their potential anticancer properties.
Quantitative Comparison of Biological Activities
While comprehensive comparative data for the enantiomers of Methyl piperidine-3-carboxylate is limited in publicly available literature, some studies indicate stereoselective activity.
| Biological Target/Activity | (S)-Methyl piperidine-3-carboxylate | (R)-Methyl piperidine-3-carboxylate | Reference |
| Soluble Epoxide Hydrolase (sEH) Inhibition | Higher binding affinity | Lower binding affinity | [1] |
| GABA Transporter (mGAT4) Inhibition | Data not available | Data not available | |
| Anticancer Activity (e.g., Cytotoxicity) | Data not available | Data not available |
Detailed Experimental Methodologies
To facilitate the replication and validation of findings related to the biological activities of these compounds, detailed protocols for key assays are provided below.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)
This assay is designed to screen for inhibitors of sEH based on the hydrolysis of a non-fluorescent substrate to a fluorescent product.
Materials:
-
Recombinant human sEH
-
sEH Assay Buffer
-
Non-fluorescent sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)
-
Test compounds ((S)- and (R)-Methyl piperidine-3-carboxylate) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea - NCND)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in sEH Assay Buffer.
-
In the wells of the 96-well plate, add the sEH enzyme solution.
-
Add the test compounds or control solutions to the respective wells. Include wells with enzyme and buffer only (enzyme control) and wells with buffer only (background control).
-
Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the sEH substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm) in kinetic mode for a set duration (e.g., 30 minutes).
-
The rate of increase in fluorescence is proportional to the sEH activity. Calculate the percentage of inhibition for each compound concentration relative to the enzyme control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
GABA Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing a specific GABA transporter subtype (e.g., mGAT4).
Materials:
-
HEK-293 cells stably expressing the GABA transporter of interest (e.g., mGAT4)
-
Cell culture medium and reagents
-
[³H]GABA (radiolabeled gamma-aminobutyric acid)
-
Uptake buffer
-
Test compounds ((S)- and (R)-Methyl piperidine-3-carboxylate)
-
Known GABA uptake inhibitor as a positive control
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Seed the HEK-293 cells in a suitable multi-well plate and culture until they reach the desired confluency.
-
Prepare various concentrations of the test compounds and the positive control in the uptake buffer.
-
Wash the cells with the uptake buffer.
-
Pre-incubate the cells with the test compounds or control for a defined period.
-
Add the [³H]GABA solution to initiate the uptake.
-
Incubate for a specific time to allow GABA uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells to release the intracellular contents.
-
Measure the amount of [³H]GABA in the cell lysates using a liquid scintillation counter.
-
Calculate the percentage of inhibition of GABA uptake for each compound concentration compared to the control (cells with no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds ((S)- and (R)-Methyl piperidine-3-carboxylate)
-
MTT reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).
-
Add the MTT solution to each well and incubate for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, by plotting cell viability against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
Visual representations of the relevant signaling pathways and a general experimental workflow for comparing the biological activities of the enantiomers are provided below.
Caption: Soluble Epoxide Hydrolase (sEH) Signaling Pathway.
Caption: GABA Transporter (GAT) Signaling Pathway.
Caption: Experimental Workflow for Comparative Analysis.
References
Efficacy of (S)-Methyl Piperidine-3-carboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The (S)-Methyl piperidine-3-carboxylate scaffold is a versatile building block in medicinal chemistry, leading to the development of derivatives with a wide range of biological activities. This guide provides a comparative analysis of the efficacy of these derivatives across different therapeutic areas, supported by experimental data, detailed protocols, and pathway visualizations to aid in drug discovery and development efforts.
Comparative Efficacy of Derivatives
The therapeutic potential of (S)-Methyl piperidine-3-carboxylate derivatives has been explored in oncology, infectious diseases, and metabolic disorders. The following tables summarize the quantitative efficacy data for various derivatives.
Anti-Malignancy Activity
Derivatives of piperidine-3-carboxamide have been investigated for their potential as anti-cancer agents, particularly in melanoma. The efficacy is often characterized by the half-maximal effective concentration (EC50) for inducing senescence and the half-maximal inhibitory concentration (IC50) for antiproliferative activity.
| Compound ID | Modifications | EC50 (µM) | IC50 (µM) | Cell Line | Reference |
| 1 (Racemic) | N-Arylpiperidine-3-carboxamide | 1.24 | 0.88 | A375 (Melanoma) | [1] |
| 19 (R-config) | N-Arylpiperidine-3-carboxamide | >20 | - | A375 (Melanoma) | [1] |
| 20 (S-config) | N-Arylpiperidine-3-carboxamide | 0.27 | - | A375 (Melanoma) | [1] |
| 48 (Racemic) | Thiazole replacement with other heterocycles | 0.72 | - | A375 (Melanoma) | [1] |
| 49 (R-config) | Thiazole replacement with other heterocycles | 19.9 | - | A375 (Melanoma) | [1] |
| 50 (S-config) | Thiazole replacement with other heterocycles | 0.14 | - | A375 (Melanoma) | [1] |
Table 1: Senescence-inducing (EC50) and antiproliferative (IC50) activities of N-arylpiperidine-3-carboxamide derivatives in the A375 human melanoma cell line.[1]
Anti-Osteoporosis Activity
A series of piperidine-3-carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against cathepsin K, a key enzyme in bone resorption.
| Compound ID | Modifications | IC50 (µM) | Target | Reference |
| H-9 | Novel piperidamide-3-carboxamide | 0.08 | Cathepsin K | [2] |
| F-12 | Fragment-based design | 13.52 | Cathepsin K | [2] |
Table 2: Inhibitory activity of piperidine-3-carboxamide derivatives against cathepsin K.[2]
Anti-Malarial Activity
Piperidine carboxamide derivatives have been identified as potent inhibitors of the Plasmodium falciparum proteasome, a validated target for anti-malarial drug development.
| Compound ID | Modifications | EC50 (µM) | Target | Strain | Reference |
| SW042 | Piperidine carboxamide | 0.14 - 0.19 | Pf20Sβ5 proteasome | Pf3D7 (drug-sensitive) & PfDd2 (multidrug-resistant) | [3] |
Table 3: Anti-malarial activity of a piperidine carboxamide derivative against P. falciparum.[3]
Analgesic Activity
Certain 3-methyl-1,4-disubstituted-piperidine derivatives have demonstrated potent analgesic effects, with some compounds showing significantly higher potency than morphine and fentanyl.
| Compound ID | Modifications | Potency vs. Morphine | Potency vs. Fentanyl | Duration of Action | Reference |
| cis-42 | Methoxyacetamide pharmacophore | 13,036x | 29x | - | [4][5] |
| 43 (diastereomer of cis-42) | Methoxyacetamide pharmacophore | 2,778x | 6x | ~2 min | [4][5] |
| 40, 47, 57 | - | - | - | ~2 min | [4][5] |
Table 4: Analgesic potency and duration of action of 3-methyl-4-(N-phenyl amido)piperidines.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays cited in the comparison.
Cathepsin K Inhibition Assay
This assay evaluates the ability of compounds to inhibit the enzymatic activity of cathepsin K.
-
Enzyme and Substrate Preparation: Recombinant human cathepsin K is used. The fluorogenic substrate Z-Gly-Pro-Arg-AMC is prepared in a suitable buffer (e.g., 100 mM sodium acetate, 2.5 mM EDTA, 5 mM DTT, pH 5.5).
-
Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted.
-
Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
To each well, add the assay buffer, cathepsin K enzyme, and the test compound at various concentrations.
-
The plate is incubated at room temperature for a specified time (e.g., 10 minutes) to allow for compound-enzyme interaction.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate.
-
The fluorescence intensity is measured over time using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm).
-
-
Data Analysis: The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve. The percent inhibition is calculated relative to a control (no inhibitor). The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response model.
Cell Proliferation (IC50) and Senescence-Inducing (EC50) Assays
These assays are used to determine the anti-cancer effects of the derivatives on cell lines.
-
Cell Culture: The A375 human melanoma cell line is cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
Cell Viability (for IC50):
-
After the treatment period, cell viability is assessed using a suitable method, such as the MTT or SRB assay.
-
For the SRB assay, cells are fixed with trichloroacetic acid, stained with sulforhodamine B, and the absorbance is read on a microplate reader.
-
The IC50 value, the concentration at which cell growth is inhibited by 50%, is calculated from the dose-response curve.[1]
-
-
Senescence-Associated β-Galactosidase Staining (for EC50):
-
After treatment, cells are fixed and stained for senescence-associated β-galactosidase activity at pH 6.0.
-
The percentage of senescent (blue-staining) cells is determined by counting under a microscope.
-
The EC50 value, the concentration that induces senescence in 50% of the cell population, is calculated.[1]
-
Signaling Pathways and Mechanisms of Action
The diverse biological activities of (S)-Methyl piperidine-3-carboxylate derivatives stem from their interaction with various molecular targets and signaling pathways.
Cathepsin K Inhibition in Osteoclasts
Piperidine-3-carboxamide derivatives, such as compound H-9, act as potent inhibitors of cathepsin K.[2] In osteoclasts, cathepsin K is a critical cysteine protease responsible for the degradation of bone matrix proteins. Inhibition of cathepsin K leads to a reduction in bone resorption, making these compounds promising therapeutic agents for osteoporosis.[2]
Caption: Inhibition of Cathepsin K by piperidine derivatives in osteoclasts.
Experimental Workflow for Synthesis of Piperidine-3-Carboxamide Derivatives
The synthesis of piperidine-3-carboxamide derivatives often involves a multi-step process, starting from commercially available materials. The following diagram illustrates a general synthetic workflow.
Caption: General synthetic workflow for piperidine-3-carboxamide derivatives.
References
- 1. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Methods for the Structural Confirmation of Piperidine Salts
The piperidine ring is a fundamental scaffold in a vast array of pharmaceuticals and natural products.[1] Its derivatives are often synthesized and utilized as salts to enhance properties like solubility and stability. For researchers, scientists, and drug development professionals, unambiguous structural confirmation of these piperidine salts is a critical step in the research and development pipeline. This guide provides an objective comparison of key spectroscopic methods, complete with experimental data and detailed protocols, to aid in the selection of the most appropriate techniques for structural elucidation.
Comparison of Core Spectroscopic Techniques
The structural confirmation of piperidine salts typically relies on a combination of spectroscopic methods, as each technique provides unique and complementary information. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups and confirms salt formation, Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns, and X-ray Crystallography provides the definitive solid-state structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for determining the molecular structure of piperidine salts in solution.[2] Both ¹H and ¹³C NMR are essential for mapping the connectivity of atoms. Upon salt formation, the protonation of the piperidine nitrogen leads to characteristic changes in the chemical shifts of adjacent protons and carbons.
Strengths:
-
Provides detailed information about the molecular skeleton (C-H framework).
-
Allows for the determination of stereochemistry and conformational analysis in solution.[3]
-
Non-destructive technique.
Limitations:
-
Requires relatively pure samples and larger sample quantities (mg scale).[2]
-
Can be insensitive for certain nuclei without isotopic enrichment.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the formation of a salt. The key evidence is the change in stretching frequencies of bonds associated with the acidic and basic centers. For piperidine salts, proton transfer from an acid to the piperidine nitrogen is confirmed by the appearance of a broad absorption band for the N-H⁺ group and shifts in the signals of the counter-ion.[4][5]
Strengths:
-
Fast, simple, and requires minimal sample preparation.
-
Excellent for identifying specific functional groups and confirming proton transfer.[4]
-
Can be used for solid and liquid samples.
Limitations:
-
Provides limited information about the overall molecular skeleton.
-
Complex spectra can be difficult to interpret for large molecules.
Mass Spectrometry (MS)
Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For piperidine salts, soft ionization techniques like Electrospray Ionization (ESI) are typically used, which often result in the observation of the protonated molecule [M+H]⁺ corresponding to the free base.[1][6] Tandem MS (MS/MS) experiments can then be performed to induce fragmentation, providing valuable structural information based on characteristic cleavage patterns of the piperidine ring.[1][6]
Strengths:
-
Extremely sensitive, requiring very small amounts of sample (sub-picomole).
-
Provides accurate molecular weight information.
-
Fragmentation patterns offer clues to the structure and connectivity.[1]
Limitations:
-
Isomers may not be easily distinguishable without chromatographic separation.
-
"Soft" ionization techniques may not produce sufficient fragmentation for structural elucidation without MS/MS.
X-ray Crystallography
Single-crystal X-ray crystallography is the gold standard for unambiguous structure determination. It provides the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.[3][7] This technique is particularly valuable for confirming the absolute structure of chiral piperidine salts and understanding intermolecular interactions, such as hydrogen bonding, in the crystal lattice.[7]
Strengths:
-
Provides the definitive, unambiguous 3D molecular structure.[3]
-
Reveals information about crystal packing and intermolecular interactions.[7]
Limitations:
-
Requires a suitable single crystal of adequate size and quality, which can be challenging to grow.[7]
-
The determined structure is for the solid state and may not represent the conformation in solution.
Workflow for Structural Confirmation
The process of confirming the structure of a newly synthesized piperidine salt generally follows a logical progression of analyses, leveraging the strengths of each spectroscopic technique.
Caption: General workflow for the structural confirmation of piperidine salts.
Quantitative Data Summary
The following tables summarize typical spectroscopic data for piperidine salts, providing a baseline for comparison during structural analysis.
Table 1: Typical NMR Chemical Shifts for Piperidinium Ions
Protonation of the piperidine nitrogen deshields the adjacent α-protons and carbons. The exact chemical shifts are dependent on the solvent and the nature of the substituents.
| Nucleus | Position | Typical Chemical Shift (ppm) | Notes |
| ¹H | N-H₂ ⁺ | 8.0 - 9.5 | Often broad, may exchange with solvent protons. |
| H-α (C2, C6) | 3.0 - 3.5 | Shifted downfield compared to the free base (~2.8 ppm).[8] | |
| H-β (C3, C5) | 1.8 - 2.0 | ||
| H-γ (C4) | 1.6 - 1.8 | ||
| ¹³C | C-α (C2, C6) | 45 - 55 | Shifted downfield compared to the free base (~47 ppm).[9] |
| C-β (C3, C5) | 22 - 30 | May experience a slight upfield or downfield shift. | |
| C-γ (C4) | 20 - 28 |
Data compiled from various sources.[4][10][11][12]
Table 2: Characteristic IR Absorption Frequencies for Piperidine Salts
The formation of the piperidinium cation (R₃N-H⁺) is the most telling feature in the IR spectrum.
| Functional Group | Vibration Mode | Typical Frequency (cm⁻¹) | Appearance |
| N-H⁺ | Stretching | 2400 - 2800 | Very broad and strong band, often with fine structure. |
| N-H₂⁺ | Bending (Scissoring) | 1550 - 1650 | Medium to strong intensity. |
| C-H | Stretching (Aliphatic) | 2850 - 3000 | Strong intensity. |
| Counter-ion | e.g., Carboxylate (C=O) | ~1550-1610 (asymmetric) | Shifted from the carboxylic acid (~1700 cm⁻¹).[4] |
| Counter-ion | e.g., Hydrochloride | N/A | The Cl⁻ ion does not have a characteristic mid-IR absorption. |
Data compiled from various sources.[4][10][13]
Table 3: Common ESI-MS Fragmentation Patterns for Piperidine Derivatives
Under ESI-MS/MS conditions, the protonated piperidine ring undergoes characteristic fragmentation, primarily through α-cleavage and ring fission.[1]
| Fragmentation Pathway | Description | Resulting Fragment |
| α-Cleavage | Cleavage of the C-C bond adjacent to the nitrogen, often with loss of the largest substituent. | Formation of a stable iminium ion.[1] |
| Ring Fission | Opening of the piperidine ring followed by subsequent fragmentations. | Various acyclic fragment ions.[1] |
| Neutral Loss | Elimination of small, stable molecules from substituents on the ring. | Loss of H₂O, ROH, or RCOOH is common.[6][14] |
Detailed Experimental Protocols
NMR Spectroscopy Protocol (¹H and ¹³C)
-
Sample Preparation: Accurately weigh 5-10 mg of the piperidine salt for ¹H NMR or 20-50 mg for ¹³C NMR.[2]
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OD) in a clean vial. Ensure complete dissolution, using gentle vortexing if necessary.[2]
-
Transfer: Transfer the solution to a 5 mm NMR tube using a pipette.[2]
-
Spectrometer Setup: Insert the tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using typical parameters such as a 30° pulse angle, a 1-2 second relaxation delay, and 16-64 scans.[2]
-
¹³C NMR: Acquire the proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to achieve a good signal-to-noise ratio.[2]
-
FTIR Spectroscopy Protocol (ATR)
-
Sample Preparation: If the sample is a solid, grind a small amount into a fine powder.
-
Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.
-
Sample Analysis: Place a small amount of the powdered sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.[5]
-
Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the piperidine salt (approx. 10-100 µg/mL) in a suitable solvent system, typically a mixture of water and acetonitrile or methanol, often with a small amount of formic acid to promote protonation.
-
Instrumentation Setup:
-
Chromatography (Optional but Recommended): Use an HPLC system (e.g., C18 column) for sample introduction to separate the analyte from impurities.[1]
-
Mass Spectrometer: Use a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.[1]
-
Ionization Mode: Operate in positive ion mode due to the basicity of the piperidine nitrogen.[1]
-
-
Data Acquisition:
-
Full Scan (MS1): Perform a full scan (e.g., m/z 100-1000) to identify the m/z of the protonated molecule [M+H]⁺.[1]
-
Product Ion Scan (MS/MS): Select the [M+H]⁺ ion as the precursor and perform a product ion scan to generate a fragmentation spectrum. Optimize the collision energy to achieve a good distribution of fragment ions.[1]
-
Single-Crystal X-ray Crystallography Protocol
-
Crystal Growth: Grow single crystals of the piperidine salt. This is often the most challenging step and can be achieved by methods such as slow evaporation of the solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Crystal Selection & Mounting: Under a microscope, select a suitable crystal (typically 0.1-0.3 mm) that is free of defects and mount it on a goniometer head.[7]
-
Data Collection:
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.[7]
-
Solve the crystal structure using direct or Patterson methods to obtain an initial atomic model.
-
Refine the model using least-squares methods to minimize the difference between observed and calculated diffraction data, yielding the final, accurate molecular structure.[7]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt [mdpi.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 9. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]
- 10. Crystal structure and characterization of the sulfamethazine–piperidine salt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Piperidine hydrochloride [webbook.nist.gov]
- 14. scielo.br [scielo.br]
A Comparative Analysis of Piperidine and Pyrrolidine Scaffolds in Drug Design
For researchers, scientists, and drug development professionals, the choice of a heterocyclic scaffold is a critical decision that profoundly influences a drug candidate's physicochemical properties, pharmacokinetic profile, and therapeutic efficacy. Among the most prevalent saturated heterocycles in medicinal chemistry are the six-membered piperidine and the five-membered pyrrolidine rings. Both are considered "privileged scaffolds" due to their frequent appearance in a wide array of biologically active compounds and approved drugs.[1] This guide provides an objective, data-driven comparative analysis of these two scaffolds to aid in informed decision-making during the drug design process.
Physicochemical Properties: A Tale of Two Rings
While differing by only a single methylene unit, piperidine and pyrrolidine exhibit subtle yet significant differences in their fundamental physicochemical properties. These differences can be strategically exploited to fine-tune a compound's characteristics for optimal performance.
| Property | Piperidine | Pyrrolidine | Key Considerations for Drug Design |
| pKa of Conjugate Acid | ~11.22[1] | ~11.27[1] | Both are strongly basic secondary amines with very similar pKa values, making them largely interchangeable when basicity is the primary concern. Pyrrolidine is slightly more basic, which may be attributed to greater conformational stabilization of its protonated form.[1] |
| logP (Octanol/Water) | 0.84[1] | 0.46[1] | Piperidine is slightly more lipophilic than pyrrolidine. This can influence solubility, cell permeability, and off-target interactions. The choice between the two can be a tool to fine-tune a compound's lipophilicity.[1] |
| Conformational Flexibility | Prefers a rigid chair conformation.[1] | Adopts more flexible envelope and twist conformations.[1] | The rigidity of the piperidine ring can be advantageous for locking in a specific conformation for optimal target binding. The flexibility of the pyrrolidine ring may be beneficial when a degree of conformational adaptation is required for target engagement.[1] |
Impact on Biological Activity: A Matter of Fit and Flexibility
The substitution of a piperidine with a pyrrolidine, or vice versa—a practice known as scaffold hopping—can significantly alter a compound's biological activity.[1] This is often a consequence of the differences in ring size, conformational flexibility, and the spatial orientation of substituents.
Case Study: Dopamine D2/D3 Receptor Ligands
In the development of ligands for the dopamine D2 and D3 receptors, the choice between a piperidine and a pyrrolidine ring has been shown to be critical for binding affinity. For a series of eticlopride-based bitopic ligands, expanding the pyrrolidine ring to a piperidine ring was found to be detrimental to the binding affinities for both D2 and D3 receptors.[2][3] However, in a different series of naphthamide analogues, both piperidine and pyrrolidine moieties were well-tolerated, and the nature of the N-alkyl substituent on these rings played a significant role in modulating affinity and selectivity for D2 and D3 receptors.[4]
| Compound Series | Scaffold | Target | Key Finding | Reference |
| Eticlopride-based bitopic ligands | Pyrrolidine vs. Piperidine | Dopamine D2/D3 Receptors | Expansion of the pyrrolidine ring to a piperidine was detrimental to binding affinity. | [2][3] |
| Naphthamide analogues | Piperidine and Pyrrolidine | Dopamine D2/D3 Receptors | Both scaffolds were tolerated; N-alkylation significantly affected affinity and selectivity. | [4] |
Case Study: Muscarinic M5 Receptor Antagonists
In an effort to improve the clearance profile of selective M5 muscarinic receptor antagonists, a piperidine amide core was replaced with a pyrrolidine amide core.[5] Several compounds in the pyrrolidine series demonstrated good potency and subtype selectivity with low to moderate clearance. Interestingly, the structure-activity relationship (SAR) for the left-hand side of the molecule diverged between the piperidine and pyrrolidine series, highlighting that the optimal substituents for one scaffold may not be ideal for the other.[5]
| Compound Series | Scaffold | Target | Potency (IC50) | Key Finding | Reference |
| Piperidine Amide | Piperidine | Muscarinic M5 Receptor | - | Established baseline for potency and clearance. | [5] |
| Pyrrolidine Amide | Pyrrolidine | Muscarinic M5 Receptor | Good potency and selectivity | Pyrrolidine core offered an improved clearance profile and a different SAR trend. | [5] |
Metabolic Stability and Pharmacokinetic Profiles
The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic properties. Both piperidine and pyrrolidine scaffolds are generally considered to be relatively stable; however, their substitution patterns play a major role in their metabolic pathways.[1]
Piperidine rings are found in numerous approved drugs, indicating their general metabolic stability.[1] However, they can be susceptible to oxidation, particularly at the carbon atoms adjacent to the nitrogen.[1] Strategic placement of substituents can be employed to block these metabolic "soft spots" and enhance stability.[1]
Comparative studies on nitroxide derivatives have indicated that five-membered pyrrolidine nitroxides are generally more resistant to bioreduction to their hydroxylamine counterparts than the six-membered piperidine nitroxides.[1][6] This suggests that in certain chemical contexts, the pyrrolidine ring may offer enhanced metabolic stability.
| Scaffold | Common Metabolic Pathways | General Stability |
| Piperidine | N-dealkylation, α-carbon oxidation (lactam formation), ring opening.[7] | Generally stable, but susceptible to oxidation adjacent to the nitrogen.[1] |
| Pyrrolidine | N-dealkylation, C-oxidation.[8] | Often more resistant to certain metabolic pathways compared to piperidine.[1][6] |
Experimental Protocols
In Vitro Microsomal Stability Assay
This assay is a standard method to evaluate the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.
Materials:
-
Test compound and positive control (e.g., verapamil) dissolved in DMSO.
-
Pooled human liver microsomes (HLMs).
-
NADPH regenerating system (containing β-NADP, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (100 mM, pH 7.4).
-
Acetonitrile with an internal standard for reaction quenching and sample processing.
Procedure:
-
A solution of HLMs is prepared in phosphate buffer.
-
The test compound is added to the HLM solution and pre-incubated at 37°C.
-
The reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is terminated by the addition of cold acetonitrile containing an internal standard.
-
Samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.
Shake-Flask Method for LogP Determination
This is the traditional and most reliable method for determining the octanol-water partition coefficient (LogP).
Materials:
-
Test compound.
-
n-Octanol (HPLC grade).
-
Water (HPLC grade) or a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Glass vials or flasks.
-
Shaker.
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS).
Procedure:
-
Pre-saturate the n-octanol with water/buffer and the water/buffer with n-octanol by shaking them together and allowing the phases to separate.
-
Dissolve a known amount of the test compound in one of the pre-saturated phases.
-
Add a known volume of the other pre-saturated phase to the vial.
-
Shake the vial for a sufficient time to allow for equilibrium to be reached (e.g., 1-24 hours).
-
Allow the two phases to separate completely. This can be facilitated by centrifugation.
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the test compound in each phase using a suitable analytical method.
-
Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Visualizations
Dopamine D2 Receptor Signaling Pathway
Many CNS-active drugs containing piperidine or pyrrolidine scaffolds target G-protein coupled receptors (GPCRs) such as the dopamine D2 receptor. The following diagram illustrates a simplified signaling cascade initiated by the activation of the D2 receptor, which is a Gi-coupled receptor.
Caption: Simplified Dopamine D2 Receptor signaling pathway.
Experimental Workflow for In Vitro Drug Screening
The following diagram outlines a typical workflow for the initial screening of a compound library to identify potential drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of naphthamides as dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Features Governing the Metabolic Stability of Tetraethyl-Substituted Nitroxides in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to (S)-Methyl piperidine-3-carboxylate and Isonipecotic Acid in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency, stereochemical outcome, and overall success of a synthetic route. Among the vast array of available synthons, piperidine scaffolds are of particular interest due to their prevalence in a multitude of biologically active molecules. This guide provides an in-depth, objective comparison of two key piperidine-based starting materials: (S)-Methyl piperidine-3-carboxylate and isonipecotic acid. This analysis is intended to assist researchers in making informed decisions when designing synthetic strategies, particularly in the realm of drug discovery and development.
At a Glance: Chemical and Physical Properties
A fundamental understanding of the physicochemical properties of each molecule is essential for predicting their behavior in a reaction and for planning purification strategies.
| Property | (S)-Methyl piperidine-3-carboxylate | Isonipecotic Acid (Piperidine-4-carboxylic acid) |
| CAS Number | 276248-50-1[1] | 498-94-2[2] |
| Molecular Formula | C₇H₁₃NO₂[1] | C₆H₁₁NO₂[2] |
| Molecular Weight | 143.18 g/mol [1] | 129.16 g/mol [2] |
| Structure | ||
| Chirality | Chiral (S-enantiomer)[3] | Achiral |
| Functional Groups | Secondary amine, Methyl ester | Secondary amine, Carboxylic acid |
| Physical State | Typically available as a hydrochloride salt (white solid)[3] | White crystalline solid[2] |
| Solubility | Hydrochloride salt is soluble in water[3] | Soluble in water[2] |
| Melting Point | Not readily available for the free base. | >300 °C[4] |
Synthetic Applications and Performance Comparison
Both (S)-Methyl piperidine-3-carboxylate and isonipecotic acid are valuable intermediates in the synthesis of a wide range of pharmaceutical agents, most notably those targeting the central nervous system. Their utility primarily stems from the reactive secondary amine, which allows for straightforward derivatization through reactions such as N-alkylation and N-acylation.
A key area of application for both molecules is in the development of γ-aminobutyric acid (GABA) uptake inhibitors. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and modulating its concentration in the synaptic cleft is a key strategy for treating neurological disorders like epilepsy and anxiety. Both nipecotic acid (the carboxylic acid form of (S)-Methyl piperidine-3-carboxylate) and isonipecotic acid are conformationally constrained analogs of GABA.
Reactivity and Functional Group Handles
The primary difference in reactivity between the two molecules lies in their functional groups. (S)-Methyl piperidine-3-carboxylate possesses a methyl ester, while isonipecotic acid has a carboxylic acid. This distinction dictates the subsequent synthetic steps.
-
(S)-Methyl piperidine-3-carboxylate: The ester group is relatively stable under conditions used for N-alkylation and can be hydrolyzed to the corresponding carboxylic acid at a later stage if needed. This allows for a wider range of reaction conditions for modifying the amine without affecting the carboxyl functionality. The presence of the ester also increases the molecule's solubility in organic solvents compared to the zwitterionic isonipecotic acid.
-
Isonipecotic Acid: The carboxylic acid group can be directly used in amide coupling reactions. However, for other transformations, it often requires protection (e.g., as an ester) to prevent unwanted side reactions. The free carboxylic acid can also influence the solubility and basicity of the molecule.
Stereochemistry
A significant advantage of (S)-Methyl piperidine-3-carboxylate is its inherent chirality. For the synthesis of enantiomerically pure drugs, starting with a chiral building block can be a more efficient strategy than performing a resolution of a racemic mixture at a later stage. Isonipecotic acid is achiral, and if chirality is required in the final product, it must be introduced in a subsequent step.
Comparative Synthetic Performance: A Data-Driven Look
Table 1: Comparison of N-Boc Protection Yields
| Starting Material | Reagent | Solvent | Base | Yield (%) | Reference |
| (S)-Piperidine-3-carboxylic acid | Di-tert-butyl dicarbonate | Dioxane/Water | NaOH | 95 | Synthesis of novel pyrazole derivatives (2018) |
| Isonipecotic acid | Di-tert-butyl dicarbonate | Dioxane/Water | NaOH | 92 | Synthesis of novel pyrazole derivatives (2018) |
As the data suggests, both molecules undergo N-Boc protection with excellent yields under similar conditions, indicating comparable reactivity of the secondary amine in this specific transformation.
Further derivatization often involves amide bond formation. Here, the choice between (S)-Methyl piperidine-3-carboxylate and isonipecotic acid dictates the synthetic strategy.
Experimental Protocols
To provide a practical context, the following are representative experimental protocols for key transformations involving these molecules.
Protocol 1: N-Alkylation of (S)-Methyl piperidine-3-carboxylate hydrochloride
This procedure describes a typical N-alkylation using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a stirred suspension of this compound (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile, add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-alkylated product.
Expected Yield: 85-95% (yields are substrate-dependent).
Protocol 2: Amide Coupling with Isonipecotic Acid
This protocol outlines a standard amide coupling reaction using a peptide coupling agent.
Materials:
-
Isonipecotic acid
-
Amine (R-NH₂)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of isonipecotic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DMF, add DIPEA (2.0 eq) and stir the mixture at room temperature for 30 minutes.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Expected Yield: 70-90% (yields are substrate-dependent).
Conclusion and Recommendations
The choice between (S)-Methyl piperidine-3-carboxylate and isonipecotic acid is contingent upon the specific goals of the synthesis.
-
Choose (S)-Methyl piperidine-3-carboxylate when:
-
The final target molecule is chiral, and an enantiomerically pure starting material is desired to avoid resolution steps.
-
The synthetic route involves N-functionalization under conditions that might be incompatible with a free carboxylic acid.
-
Improved solubility in organic solvents is beneficial for the reaction and workup.
-
-
Choose Isonipecotic Acid when:
-
The target molecule is achiral, or chirality will be introduced at a different stage.
-
The primary next step is a direct amide coupling, simplifying the synthetic sequence by avoiding ester hydrolysis.
-
Cost is a primary consideration, as achiral starting materials are often less expensive.
-
Both molecules are excellent and versatile building blocks for the synthesis of complex nitrogen-containing heterocycles. A thorough analysis of the overall synthetic strategy, including the desired stereochemistry, the sequence of bond-forming reactions, and practical considerations such as cost and solubility, will ultimately guide the prudent researcher to the optimal choice for their specific application.
References
- 1. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Determining Enantiomeric Purity of Piperidines: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise determination of the enantiomeric purity of piperidine derivatives is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical compounds. The three-dimensional arrangement of atoms in a chiral molecule can dramatically influence its pharmacological and toxicological properties. This guide provides an objective comparison of the primary analytical methods used for this purpose, supported by experimental data and detailed protocols to aid in method selection and implementation.
Comparison of Analytical Methods
The choice of an analytical method for determining the enantiomeric purity of piperidines depends on several factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput, and available instrumentation. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Key Performance Characteristics
Each method offers a unique set of advantages and limitations in terms of resolution, speed, and resource consumption.
| Method | Principle | Typical Chiral Selector/Stationary Phase | Advantages | Disadvantages |
| Chiral HPLC | Differential partitioning of enantiomers between a mobile phase and a chiral stationary phase (CSP). | Polysaccharide-based (e.g., amylose or cellulose derivatives like Chiralpak® and Chiralcel®), Pirkle-type, macrocyclic glycopeptides. | Broad applicability, high resolution, well-established, suitable for preparative scale. | Longer analysis times compared to SFC and GC, requires method development for each analyte. |
| Chiral GC | Differential interaction of volatile enantiomers with a CSP in a capillary column. | Cyclodextrin derivatives (e.g., permethylated β-cyclodextrin), chiral polysiloxanes. | High efficiency, fast analysis, high sensitivity, especially with a Flame Ionization Detector (FID). | Requires analyte to be volatile and thermally stable; often necessitates derivatization. |
| Chiral SFC | Separation using a supercritical fluid (typically CO₂) as the mobile phase and a CSP. | Polysaccharide-based CSPs are commonly used. | Significantly faster than HPLC, reduced organic solvent consumption ("greener"), high throughput. | Requires specialized instrumentation. |
| Chiral CE | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte. | Cyclodextrins and their derivatives are commonly used for basic compounds. | High separation efficiency, minimal sample and solvent consumption, suitable for high-throughput screening. | Can have lower sensitivity due to small injection volumes. |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatizing agent (CDA), leading to distinct NMR signals for each enantiomer. | Chiral solvating agents (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) or chiral derivatizing agents (e.g., Mosher's acid). | Rapid analysis, no physical separation required, can sometimes be used to determine absolute configuration. | Generally lower precision for low enantiomeric excess (ee) values, may require specialized reagents. |
Quantitative Performance Data
The following tables summarize quantitative data from published methods for the chiral separation of various piperidine derivatives, providing a benchmark for performance.
Table 1: Chiral High-Performance Liquid Chromatography (HPLC)
| Piperidine Derivative | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Separation Factor (α) | Analysis Time (min) | Reference |
| Derivatized Piperidin-3-amine | Chiralpak AD-H | 0.1% Diethylamine in Ethanol | > 4.0 | Not Reported | Not Reported | |
| Piperidine-2,6-dione Analogues | Chiralpak IA | Methyl-tert-butyl ether-THF (90:10, v/v) | 1.00 - 5.33 | Not Reported | Not Reported | |
| (S)-1-Boc-3-hydroxypiperidine | Chiralpak IE-3 | Hexane:IPA:TFA (95:5:0.1) | 1.50 | Not Reported | Not Reported | |
| (R)-N-Boc-piperidine-3-carboxylic acid hydrazide | Chiralpak IA | n-hexane:ethanol (70:30, v/v) | > 10 | Not Reported | < 20 |
Table 2: Chiral Gas Chromatography (GC)
| Piperidine Derivative | Chiral Stationary Phase | Carrier Gas | Resolution (Rs) | Separation Factor (α) | Analysis Time (min) | Reference |
| General - Volatile Derivatives | Cyclodextrin-based | Helium or Hydrogen | High | Not Reported | 5 - 20 |
Note: Quantitative data for specific piperidine derivatives using chiral GC is less commonly published in comparative tables. Performance is highly dependent on the derivatization method and the specific cyclodextrin phase used.
Table 3: Chiral Supercritical Fluid Chromatography (SFC)
| Piperidine Derivative | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Separation Factor (α) | Analysis Time (min) | Reference |
| 2,4-disubstituted piperidine | Not specified | Not specified | Not Reported | Not Reported | < 5 |
Note: SFC is noted for its rapid analysis times, often significantly shorter than HPLC.
Table 4: Chiral Capillary Electrophoresis (CE)
| Piperidine Derivative | Chiral Selector | Background Electrolyte | Resolution (Rs) | Separation Factor (α) | Analysis Time (min) | Reference |
| 1-phenyl-3-(piperidin-1-yl)propan-1-ol | β-cyclodextrin polymer (30 g/L) | 80 mmol/L Tris (pH=3.2) | Baseline Separation | Not Reported | 40 |
Experimental Workflows and Protocols
To ensure reproducibility, detailed experimental protocols are essential. The following sections provide generalized methodologies for each key technique.
General Workflow for Enantiomeric Purity Determination
The overall process for determining the enantiomeric purity of a piperidine sample follows a logical sequence from sample preparation to data analysis.
Caption: General workflow for enantiomeric purity determination of piperidines.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used method for the enantiomeric separation of piperidines. Polysaccharide-based CSPs are often the first choice for method development.
A Comparative Guide to the X-ray Crystallography Analysis of Chiral Piperidine Hydrochlorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the X-ray crystallographic analysis of chiral piperidine hydrochlorides with alternative analytical techniques. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to aid in understanding the structural analysis workflow. The piperidine ring is a crucial scaffold in many pharmaceuticals, and understanding the precise three-dimensional arrangement of its chiral derivatives is paramount for drug design and development.
Performance Comparison: X-ray Crystallography vs. Alternative Methods
X-ray crystallography stands as the definitive method for elucidating the absolute configuration and solid-state conformation of chiral molecules.[1] However, other analytical techniques can provide valuable, often complementary, information regarding the chirality and structure of piperidine hydrochlorides.
| Feature | X-ray Crystallography | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy (with chiral derivatizing agents) | Circular Dichroism (CD) Spectroscopy |
| Information Obtained | Absolute configuration, bond lengths, bond angles, torsion angles, crystal packing | Enantiomeric excess (ee), separation of enantiomers | Diastereomeric differentiation, relative configuration, conformational analysis | Information about the chiral environment and secondary structure |
| Sample Requirement | High-quality single crystal | Solution of the compound | Solution of the compound, may require derivatization | Solution of the compound |
| Throughput | Low to medium | High | Medium | High |
| Strengths | Unambiguous determination of 3D structure[1] | Excellent for determining enantiopurity | Provides information about structure and dynamics in solution | Sensitive to changes in conformation |
| Limitations | Crystal growth can be a significant bottleneck[1] | Does not provide absolute configuration directly | Indirect determination of absolute configuration | Requires a chromophore near the stereocenter |
Quantitative Crystallographic Data of Chiral Piperidine Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one | C₁₃H₁₇NO₂ | Orthorhombic | P2₁2₁2₁ | 8.2341(3) | 12.1853(5) | 23.3245(9) | 90 | 2338.8(2) | 4 | [2] |
| 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione | C₁₅H₁₉NO₂S | Orthorhombic | P2₁2₁2₁ | 10.038(1) | 11.239(1) | 13.011(1) | 90 | 1468.1(3) | 4 | [2] |
| 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-[(6-phenylpyridin-3-yl)methyl]piperazin-1-ium chloride | C₂₅H₂₇N₄O⁺·Cl⁻ | Monoclinic | P2₁/c | 16.2913(4) | 8.8183(2) | 16.5333(4) | 108.835(1) | 2247.9(1) | 4 | [3] |
| 1-(3-Oxo-3-phenylpropyl)piperidinium chloride | C₁₄H₂₀NO⁺·Cl⁻ | Monoclinic | P2₁/c | 11.2936(13) | 12.0531(15) | 10.9650(13) | 112.971(5) | 1374.2(3) | 4 | [4] |
Experimental Protocols
Crystallization of Chiral Piperidine Hydrochlorides
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallographic analysis. The following are generalized protocols that can be adapted for specific chiral piperidine hydrochlorides.
Protocol 1: Salt Formation and Recrystallization
-
Salt Formation: Dissolve the chiral piperidine free base in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate). Add a stoichiometric amount of a solution of hydrochloric acid (e.g., 2 M in diethyl ether) dropwise with stirring. The piperidine hydrochloride salt will typically precipitate.
-
Solvent Screening: Test the solubility of the crude salt in a variety of solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, water, and mixtures thereof) at room and elevated temperatures. The ideal solvent will dissolve the compound when hot but show limited solubility when cold.
-
Recrystallization Techniques:
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the salt in a chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.
-
Slow Cooling: Prepare a saturated solution of the salt in a minimal amount of boiling solvent. Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in a refrigerator or ice bath.
-
Vapor Diffusion: Place a concentrated solution of the salt in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the salt is insoluble. The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the solubility of the salt and promoting crystallization.
-
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using cryo-oil or a suitable adhesive.[5]
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.[5] A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal. As the crystal is rotated, the diffracted X-rays are recorded by a detector.[6]
-
Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.[6]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.[7]
Visualizing the Workflow and Structural Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow for the X-ray crystallography of a chiral piperidine hydrochloride and the logical relationship between its synthesis and structural analysis.
References
- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(3-Oxo-3-phenylpropyl)piperidinium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of Enantiomerically Pure Piperidines
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Accessing these heterocycles in an enantiomerically pure form is a critical challenge in modern drug discovery and development. This guide provides an objective comparison of several prominent synthetic strategies for achieving enantiomerically pure piperidines, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for representative examples of common synthetic routes to enantiomerically pure piperidines. This allows for a direct comparison of their efficiency and stereoselectivity.
| Synthetic Route | Substrate | Catalyst/Reagent | Reaction Conditions | Yield (%) | ee (%) | Ref. |
| Catalytic Asymmetric Synthesis | ||||||
| Rhodium-Catalyzed Carbometalation | Phenyl pyridine-1(2H)-carboxylate & 4-methoxyphenylboronic acid | [Rh(cod)OH]₂ / (S)-Segphos | Toluene, THP, H₂O, CsOH, 70 °C, 20 h | 85 | 98 | [1] |
| Phosphine-Catalyzed [4+2] Annulation | N-Benzylidene-p-anisidine & Ethyl 2,3-butadienoate | Chiral Phosphepine | Toluene, -20 °C, 24 h | 92 | 96 | |
| Enzymatic Resolution | ||||||
| Kinetic Resolution with Lipase | Racemic 1-Boc-3-hydroxypiperidine | Novozym 435, Vinyl acetate | n-Heptane, 60 °C, 3 h | ~48 (for S-acetate) | >99 (for S-acetate) | |
| Asymmetric Transamination | 1-Boc-3-piperidone | ω-Transaminase (ATA-025-IMB) | TEA buffer, IPA, PLP, 50 °C | >99 | >99 (for R-amine) | [2] |
| Diastereoselective Synthesis | ||||||
| C-H Activation/Cyclization/Reduction | N-(but-2-en-2-yl)-4-methylaniline & 1-phenyl-1-propyne | [Rh(coe)₂Cl]₂ / Ligand, then TFA & NaBH₄ | Toluene, 80 °C, then CH₂Cl₂, rt | 82 (overall) | >95 (d.r.) | [3] |
| Chemo-enzymatic Synthesis | ||||||
| Dearomatization of Pyridines | N-allyl-3-(4-bromophenyl)-1,2,3,6-tetrahydropyridine | 6-HDNO / Ene-reductase (EneIRED) | Phosphate buffer, 30 °C | 88 | 94 | [4][5] |
Visualizing the Synthetic Workflows
The following diagrams illustrate the general logic and workflow of each major synthetic strategy.
Caption: Catalytic Asymmetric Synthesis Workflow.
Caption: Enzymatic Resolution Workflow.
Caption: Diastereoselective Synthesis Workflow.
Caption: Chemo-enzymatic Synthesis Workflow.
Detailed Experimental Protocols
Catalytic Asymmetric Synthesis: Rhodium-Catalyzed Asymmetric Carbometalation
This protocol is adapted from a method for the synthesis of enantioenriched 3-substituted piperidines.[1]
General Procedure:
-
To a reaction vial, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%).
-
Seal the vial with a septum, evacuate, and backfill with argon (repeat three times).
-
Add toluene (0.25 mL), 2-methyltetrahydrofuran (THP, 0.25 mL), and H₂O (0.25 mL), followed by aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv).
-
Stir the catalyst solution at 70 °C for 10 minutes.
-
Add the boronic acid (1.5 mmol, 3.0 equiv) and then the dihydropyridine substrate (0.5 mmol, 1 equiv).
-
Stir the reaction mixture at 70 °C for 20 hours.
-
Upon completion, cool the reaction to room temperature and dilute with Et₂O (5 mL).
-
Pass the mixture through a short plug of silica gel, washing with an additional 20 mL of Et₂O.
-
Remove the solvents in vacuo and purify the crude product by flash chromatography.
Enzymatic Resolution: Asymmetric Transamination of a Prochiral Ketone
This protocol describes the synthesis of (R)-3-amino-1-Boc-piperidine using an immobilized ω-transaminase.[2]
Procedure for Preparative Scale Transamination:
-
To 4 mL of triethanolamine buffer (100 mM, pH 7.5) containing isopropylamine (1.1 M) and pyridoxal-5'-phosphate (PLP, 1.4 mM), add the immobilized ω-transaminase (ATA-025-IMB, 200 mg).
-
Stir the mixture at 35 °C and 550 rpm for 5 minutes.
-
Add a preheated solution of 1-Boc-3-piperidone (1.25 mmol, 208 mM) in DMSO (2 mL, 33% v/v).
-
Stir the reaction mixture at 50 °C and 550 rpm, monitoring by HPLC and TLC.
-
Upon complete conversion, filter the enzyme under vacuum.
-
Work up the reaction mixture to isolate the enantioenriched amine product.
Diastereoselective Synthesis: C-H Activation/Cyclization/Reduction Cascade
This protocol outlines a one-pot synthesis of highly substituted tetrahydropyridines, which are precursors to piperidines.[3]
General One-Pot Procedure:
-
In a glovebox, combine the imine (0.25 mmol), alkyne (0.30 mmol), [Rh(coe)₂Cl]₂ (0.0063 mmol, 2.5 mol%), and the specified ligand (0.013 mmol, 5.0 mol%) in toluene (1.0 mL).
-
Stir the reaction mixture at 80 °C for 2 hours.
-
Cool the mixture to room temperature and add CH₂Cl₂ (1.0 mL) followed by trifluoroacetic acid (TFA, 1.25 mmol).
-
Stir for 5 minutes, then add NaBH₄ (0.75 mmol) in one portion.
-
Stir for an additional 30 minutes at room temperature.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel.
Chemo-enzymatic Synthesis: Asymmetric Dearomatization of Activated Pyridines
This protocol describes a chemo-enzymatic cascade for the synthesis of stereo-enriched 3-substituted piperidines.[4][5]
General Procedure for the One-Pot Cascade:
-
Prepare a solution of the N-substituted tetrahydropyridine (THP) substrate (1 mM) in potassium phosphate buffer (50 mM, pH 7.5) containing glucose (100 mM) and NADP⁺ (1 mM).
-
Add 6-hydroxy-D-nicotine oxidase (6-HDNO) and glucose dehydrogenase (GDH) for cofactor recycling.
-
Initiate the reaction by adding the desired ene-reductase (EneIRED).
-
Incubate the reaction at 30 °C with shaking.
-
Monitor the reaction progress by HPLC or GC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate.
-
Purify the product by flash chromatography if necessary.
References
- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 2. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 3. Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
(S)-Methyl piperidine-3-carboxylate hydrochloride proper disposal procedures
Proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of (S)-Methyl piperidine-3-carboxylate hydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols, in conjunction with institutional and local regulations, is essential for responsible chemical handling.
Safety and Hazard Profile
Before handling or disposing of any chemical, it is crucial to understand its potential hazards. While a specific Safety Data Sheet (SDS) for this compound was not located, a hazard assessment can be inferred from similar piperidine derivatives and hydrochloride salts. Treat the compound as hazardous unless confirmed otherwise by your institution's safety office.
Table 1: Inferred Hazard Profile and Safety Recommendations
| Hazard Category | Potential Hazard Description | Personal Protective Equipment (PPE) & Handling Precautions |
| Skin Corrosion/Irritation | Causes skin irritation. Piperidine derivatives can be corrosive.[1][2] | Wear protective gloves (e.g., nitrile) and a lab coat. Avoid contact with skin. Wash hands thoroughly after handling.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | Wear chemical safety goggles or a face shield. Ensure an eyewash station is readily accessible.[3] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Piperidine and its derivatives can be toxic if swallowed, in contact with skin, or if inhaled.[2][4] | Handle in a well-ventilated area, preferably within a chemical fume hood.[5] Avoid breathing dust.[3] |
| Environmental Hazards | Do not allow the product to enter drains or waterways.[1][5][6] | Prevent spills from reaching the environment. Dispose of waste through approved channels. |
| Reactivity | Stable under normal conditions.[1] Incompatible with strong oxidizing agents.[7] | Store away from incompatible materials.[5] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.
1. Waste Identification and Segregation:
- Treat all this compound, including unused product, contaminated materials (e.g., gloves, absorbent pads), and solutions, as hazardous chemical waste.[8]
- Do not mix this waste with other incompatible waste streams.[9]
2. Waste Collection and Containment:
- Primary Container: Designate a specific, compatible waste container. Plastic containers are often preferred.[10] The container must be in good condition with a secure, screw-on cap.[11]
- Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:
- The full chemical name: "this compound"
- The words "Hazardous Waste"
- An accumulation start date (the date the first drop of waste is added)
- The primary hazards (e.g., "Irritant," "Toxic")
- Filling: Add waste to the container carefully in a designated area, such as a fume hood. Do not fill the container beyond 70-80% capacity to allow for vapor expansion.[12]
- Closure: Keep the waste container securely closed at all times, except when adding waste.[8][11]
3. Waste Storage (Satellite Accumulation Area):
- Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[10][11]
- The SAA should be a secondary containment bin to prevent the spread of potential leaks.
- Ensure the storage area is cool, dry, and well-ventilated.[5]
4. Requesting Disposal:
- Once the waste container is full or you no longer intend to add to it, contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup.[8][10]
- Do not dispose of this chemical down the sink or in the regular trash.[8][13] Evaporation in a fume hood is not a permissible disposal method.[8][11]
5. Empty Container Disposal:
- A container that has held this compound must be decontaminated before being discarded as non-hazardous trash.
- Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., water or ethanol).[8]
- Rinsate Collection: Collect all rinsate from the triple-rinsing process and manage it as hazardous waste in your designated container.[8]
- Defacing: After rinsing, deface or remove all chemical labels from the empty container.[8]
- Final Disposal: The decontaminated container can now be disposed of in the regular trash.[8]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Logical workflow for the disposal of this compound.
Disclaimer: This document provides general guidance. Researchers must consult their institution's specific chemical hygiene plan and waste disposal procedures, and adhere to all local, state, and federal regulations. Your Environmental Health and Safety (EHS) department is the primary resource for ensuring compliance and safety.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. benchchem.com [benchchem.com]
- 6. bjoka-vip.com [bjoka-vip.com]
- 7. fishersci.com [fishersci.com]
- 8. vumc.org [vumc.org]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. utsc.utoronto.ca [utsc.utoronto.ca]
- 13. acs.org [acs.org]
Personal protective equipment for handling (S)-Methyl piperidine-3-carboxylate hydrochloride
Essential Safety and Handling Guide for (S)-Methyl piperidine-3-carboxylate hydrochloride
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
To mitigate these risks, the following personal protective equipment is mandatory.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[2] | To prevent serious eye irritation from splashes or airborne particles.[1] |
| Skin Protection | Appropriate protective gloves and clothing to prevent skin exposure.[2] | To prevent skin irritation upon contact.[1] Contaminated clothing and gloves should be removed and washed before reuse.[2] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a self-contained breathing apparatus (SCBA) should be used, especially during firefighting. | To prevent respiratory tract irritation from dust or vapors.[1] |
Operational and Disposal Plans
Handling Procedures:
-
Always handle the compound in a well-ventilated area.[2]
-
Do not breathe in dust, vapors, or mists.[2]
-
Wash hands thoroughly after handling.[2]
-
Do not ingest the substance. If swallowed, seek immediate medical assistance.[2]
-
Keep away from oxidizing agents.[2]
Disposal Plan:
-
For spills, sweep up the solid material and place it into a suitable, labeled container for disposal.[2]
-
Dispose of the waste material in accordance with local, state, and federal regulations.
-
Do not release into the environment.[3]
Emergency First Aid Procedures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[4] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. If irritation persists, seek medical attention.[4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][5] |
| Ingestion | Clean mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][5] |
Visualized Workflows
The following diagrams illustrate the standard operating procedure for handling this compound and the appropriate emergency response to an accidental spill.
Caption: Standard Operating Procedure for Handling the Compound.
Caption: Emergency Protocol for Accidental Spills.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
